molecular formula C11H8F3N B159276 8-Methyl-2-(trifluoromethyl)quinoline CAS No. 1860-46-4

8-Methyl-2-(trifluoromethyl)quinoline

Cat. No.: B159276
CAS No.: 1860-46-4
M. Wt: 211.18 g/mol
InChI Key: QLTYGFJHXYCNMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-2-(trifluoromethyl)quinoline, also known as this compound, is a useful research compound. Its molecular formula is C11H8F3N and its molecular weight is 211.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N/c1-7-3-2-4-8-5-6-9(11(12,13)14)15-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTYGFJHXYCNMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589611
Record name 8-Methyl-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860-46-4
Record name 8-Methyl-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Methyl-2-(trifluoromethyl)quinoline physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 8-Methyl-2-(trifluoromethyl)quinoline

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of this compound (CAS No: 1860-46-4). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data on the compound's physicochemical characteristics, spectroscopic profile, and safe handling procedures. The introduction of a trifluoromethyl group at the 2-position and a methyl group at the 8-position of the quinoline scaffold imparts unique properties that are critical for its application in synthetic chemistry and materials science. This guide explains the causality behind experimental choices for property determination and provides self-validating, step-by-step protocols for key analytical procedures. All quantitative data is summarized in structured tables, and complex workflows are illustrated with diagrams to ensure clarity and practical utility in a laboratory setting.

Introduction and Molecular Overview

This compound is a substituted heterocyclic aromatic compound. The quinoline core is a prevalent scaffold in medicinal chemistry, and strategic functionalization allows for the fine-tuning of a molecule's biological and physical properties. The trifluoromethyl (CF₃) group is a particularly valuable substituent known to enhance metabolic stability, increase lipophilicity, and modify electronic characteristics, which can lead to improved binding affinity and bioavailability in drug candidates. The methyl group at the 8-position further influences the molecule's steric and electronic profile.

A thorough understanding of the physical properties of this compound is paramount for its effective use, from designing synthetic routes and purification strategies to formulating it for biological assays. This guide serves as a foundational reference for these endeavors.

Molecular Structure

The structural formula of this compound is presented below.

Caption: Molecular structure of this compound.

Physicochemical Properties

The core physical properties of this compound are summarized in the table below. These values are essential for predicting the compound's behavior in various solvents and thermal conditions.

PropertyValueSource(s)
CAS Number 1860-46-4[1]
Molecular Formula C₁₁H₈F₃N[1]
Molecular Weight 211.18 g/mol [1]
Appearance Data not consistently reported; likely an oil or low-melting solid-
Boiling Point 248.7 °C (at 760 mmHg)[1]
Melting Point Not consistently reported in literature[2]
Density 1.268 g/cm³[1]
Flash Point 104.2 °C[1]
Solubility Profile

Quantitative solubility data for this compound is not widely published. However, a qualitative assessment can be made based on its structural components:

  • Quinoline Core: The bicyclic aromatic system is inherently hydrophobic and nonpolar.

  • Trifluoromethyl Group (-CF₃): This group is strongly lipophilic and further decreases aqueous solubility.[3]

  • Methyl Group (-CH₃): This nonpolar group also contributes to the molecule's hydrophobic character.[3]

Collectively, these features suggest that this compound has very low solubility in water and high solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane, and alcohols. For drug development purposes, precise solubility determination is critical and must be performed empirically.

Spectroscopic Profile

Spectroscopic analysis is fundamental for confirming the identity and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl group.

    • ¹³C NMR: The carbon spectrum will display signals for each unique carbon atom. The carbon of the CF₃ group will appear as a characteristic quartet due to coupling with the three fluorine atoms.[4]

    • ¹⁹F NMR: The fluorine NMR should exhibit a sharp singlet, as all three fluorine atoms in the CF₃ group are chemically equivalent.[4][5][6]

  • Mass Spectrometry (MS): The exact mass of the molecule is 211.06100 Da.[1] Electron ionization (EI) mass spectrometry would be expected to show a strong molecular ion peak (M⁺) at m/z = 211.

Experimental Methodologies

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail the methodologies for determining key physical properties.

Melting Point Determination (Capillary Method)

Causality: The melting point is a definitive property for assessing the purity of a solid compound. A sharp, narrow melting range indicates high purity, whereas a broad, depressed range suggests the presence of impurities. This protocol utilizes the well-established capillary melting point technique for its reliability and small sample requirement.

A Sample Preparation: Finely powder a dry sample. B Capillary Loading: Pack 2-3 mm of sample into a capillary tube. A->B C Apparatus Setup: Place tube in melting point apparatus. B->C D Heating Protocol: Rapidly heat to ~15°C below expected MP, then ramp slowly (1-2°C/min). C->D E Observation & Recording: Record temperature at first liquid appearance (T1) and complete liquefaction (T2). D->E F Result: The melting range is T1 - T2. E->F

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample of this compound is completely dry. If it is a solid, finely crush it into a powder using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved.

  • Apparatus Insertion: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Heating: If the approximate melting point is unknown, perform a rapid preliminary run. For an accurate measurement, heat rapidly to about 15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature (T1) when the first drop of liquid appears and the temperature (T2) when the entire sample has completely melted.

  • Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow (≤ 2°C).

Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is considered the gold standard for determining equilibrium solubility. It ensures that the solvent becomes fully saturated with the solute, providing a true measure of its solubility limit under specified conditions (e.g., temperature, pH). This is critical for downstream applications like dose formulation and ADME studies.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of solid remains undissolved. This confirms that saturation will be reached.

  • Solvent Addition: Add a precise, known volume of the desired solvent (e.g., phosphate-buffered saline, ethanol, DMSO) to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed or centrifuge them to pellet the excess solid.

  • Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the supernatant to determine the solubility, typically expressed in mg/mL or µM.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds like 8-methylquinoline and other substituted quinolines provide a strong basis for safe handling protocols.[7][8][9]

  • Hazard Classification: Assumed to be an irritant. May cause skin, eye, and respiratory tract irritation.[8][9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.

    • Skin and Body Protection: Wear a lab coat and long pants. Ensure exposed skin is minimized.

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid breathing dust, vapors, or mists.

    • Prevent contact with skin and eyes.

    • Practice good industrial hygiene: wash hands thoroughly after handling and before eating or drinking.[7]

  • Storage:

    • Store in a tightly sealed container.

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant potential, defined by its unique physicochemical properties. Its high boiling point, density greater than water, and predicted lipophilic nature are key parameters for its handling, purification, and application. While some physical data like a definitive melting point are not consistently reported, this guide provides the necessary experimental framework for researchers to reliably determine these values. Adherence to the detailed protocols and safety guidelines presented herein will ensure the accurate and safe utilization of this compound in research and development settings.

References

  • Chemcasts. (n.d.). Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol. Retrieved from [Link]

  • Jiang, B., Dong, J.-j., Jin, Y., Du, X.-l., & Xu, M. (2008). Supporting Information for The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives. European Journal of Organic Chemistry.
  • PubChem. (n.d.). 8-Methyl-2-(trifluoromethyl)-4-quinolinol. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 2-methyl-8-(trifluoromethyl)quinoline. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 8-Methylquinoline. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Retrieved from [Link]

  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • Google Patents. (n.d.). US5700942A - Process for preparing quinoline bases.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

Sources

Introduction: The Significance of Trifluoromethylated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 8-Methyl-2-(trifluoromethyl)quinoline

The quinoline scaffold is a privileged heterocyclic motif central to numerous pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of a trifluoromethyl (-CF3) group can dramatically enhance a molecule's pharmacological profile by improving its metabolic stability, lipophilicity, and binding affinity.[1] this compound, the subject of this guide, combines the foundational quinoline structure with these beneficial fluorine properties, making it a valuable target for synthetic chemists and a key building block in drug discovery programs.

This guide provides an in-depth analysis of the primary synthetic pathways to this compound. It moves beyond simple procedural lists to explore the mechanistic underpinnings and strategic considerations that guide the selection of a particular synthetic route. We will examine classical cyclization reactions, discuss the critical issue of regioselectivity, and present detailed, field-proven protocols for researchers and drug development professionals.

Part 1: Classical Cyclization Strategies

The construction of the quinoline core is dominated by several powerful, named reactions that forge the heterocyclic ring from acyclic precursors. For the synthesis of this compound, the key is selecting a reaction that can accommodate o-toluidine (2-methylaniline) as the aniline component and a trifluoromethyl-containing building block to form the pyridine ring.

The Combes Quinoline Synthesis: A Direct and Regioselective Route

The Combes synthesis is a robust acid-catalyzed reaction between an aniline and a β-diketone.[2][3] For our target molecule, the logical precursors are o-toluidine and 1,1,1-trifluoro-2,4-pentanedione (TFPD). This approach is particularly effective for generating 2,4-substituted quinolines.

Mechanistic Causality: The reaction proceeds in two main stages. First is the formation of an enamine intermediate via condensation of the aniline with one of the ketone carbonyls of the β-diketone. The subsequent, and often rate-determining, step is an intramolecular electrophilic aromatic substitution (cyclization) onto the aniline ring, followed by dehydration to yield the aromatic quinoline.[3][4] Concentrated sulfuric acid is a common catalyst as it facilitates both the initial condensation and the final dehydration/aromatization step.

A critical consideration in the Combes synthesis with unsymmetrical β-diketones like TFPD is regioselectivity . The initial condensation can occur at either carbonyl group, and the subsequent cyclization can lead to either a 2-trifluoromethyl or a 4-trifluoromethyl quinoline. Studies have shown that steric and electronic effects dictate the outcome. For TFPD, the increased electrophilicity of the carbonyl adjacent to the -CF3 group favors initial attack by the aniline at that site. Subsequent cyclization preferentially yields the 2-(trifluoromethyl)quinoline isomer, particularly when using anilines with electron-donating groups.[2]

Visualizing the Combes Pathway

Combes_Synthesis Combes Synthesis Mechanism cluster_steps Key Transformations o_toluidine o-Toluidine enamine Enamine Intermediate o_toluidine->enamine Condensation (-H₂O) tfpd 1,1,1-Trifluoro-2,4-pentanedione tfpd->enamine cyclized Cyclized Dihydroquinoline enamine->cyclized H⁺ Catalyzed Cyclization product This compound cyclized->product Dehydration (-H₂O)

Caption: Mechanism of the Combes synthesis for the target molecule.

Experimental Protocol: Combes Synthesis

  • Materials: o-toluidine (1.0 eq), 1,1,1-trifluoro-2,4-pentanedione (1.1 eq), concentrated sulfuric acid.

  • Procedure:

    • To a flask cooled in an ice bath, slowly add concentrated sulfuric acid to o-toluidine with vigorous stirring.

    • Once the initial exotherm subsides, add 1,1,1-trifluoro-2,4-pentanedione dropwise, maintaining the temperature below 20°C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 100-110°C for 2-3 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a concentrated base (e.g., NaOH or NH4OH) until strongly alkaline.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography or distillation.

  • Self-Validation Note: The formation of the quinoline product can be monitored by TLC and confirmed by NMR and mass spectrometry. The regiochemistry should be confirmed by 2D NMR techniques (NOESY) to verify the spatial relationship between the 8-methyl group and the proton at the 7-position.

The Doebner-von Miller Reaction: A Versatile Alternative

The Doebner-von Miller reaction is a cornerstone of quinoline synthesis, traditionally involving the reaction of an aniline with α,β-unsaturated carbonyl compounds.[5][6] For our target, this would involve reacting o-toluidine with an α,β-unsaturated trifluoromethyl ketone, such as 4,4,4-trifluoro-1-phenylbut-2-en-1-one.

Mechanistic Causality: The mechanism is complex and debated, but it is generally accepted to begin with a nucleophilic conjugate addition (aza-Michael addition) of the aniline to the unsaturated ketone.[5][7] This is followed by cyclization, dehydration, and oxidation to form the final aromatic quinoline. The oxidant can be an external reagent or another molecule of the Schiff base intermediate acting as a hydride acceptor.[7]

Interestingly, some studies report a reversal of the "standard" regiochemistry when using α,β-unsaturated trifluoromethyl ketones.[8] While the classical Skraup-Doebner-von Miller synthesis often yields 2-substituted quinolines, the powerful electron-withdrawing effect of the trifluoromethyl group can influence the cyclization pathway, making this a critical factor to consider during reaction design.[7][8]

Visualizing the Doebner-von Miller Pathway

DvM_Synthesis Doebner-von Miller Workflow aniline o-Toluidine step1 Aza-Michael Addition aniline->step1 ketone α,β-Unsaturated Trifluoromethyl Ketone ketone->step1 step2 Cyclization step1->step2 Acid Catalyst step3 Dehydration step2->step3 step4 Oxidation step3->step4 Oxidant product This compound step4->product

Caption: Key stages in the Doebner-von Miller synthesis.

Experimental Protocol: Doebner-von Miller Variant

  • Materials: o-toluidine (1.0 eq), α,β-unsaturated trifluoromethyl ketone (e.g., (E)-4,4,4-trifluorobut-2-enal) (1.0 eq), trichloroacetic acid (TCA) or another Lewis/Brønsted acid catalyst, oxidant (e.g., nitrobenzene or air).

  • Procedure:

    • In a suitable solvent (e.g., trichloroacetic acid as both solvent and catalyst), dissolve the o-toluidine.[8]

    • Add the α,β-unsaturated trifluoromethyl ketone to the solution.

    • Heat the reaction mixture under reflux for several hours until TLC indicates consumption of the starting materials.

    • Cool the mixture and dilute with an organic solvent like ethyl acetate.

    • Wash the solution with aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel.

  • Self-Validation Note: The reaction progress should be carefully monitored as side reactions can occur. The final product's structure and regiochemistry must be rigorously confirmed by spectroscopic methods, as regiochemical outcomes can be variable.[8]

The Friedländer Annulation

The Friedländer synthesis is a highly efficient and convergent method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[9][10] To synthesize our target, one could react 2-amino-3-methylbenzaldehyde with a ketone bearing a trifluoromethyl group, such as 1,1,1-trifluoroacetone. A more modern variant involves using a 2-trifluoroacetyl aniline derivative as the starting material.[11]

Visualizing the Friedländer Workflow

Friedlander_Workflow Friedländer Annulation Strategy reactants 2-Amino-3-methyl benzaldehyde 1,1,1-Trifluoroacetone process Base or Acid Catalysis Condensation (Aldol/Knoevenagel) Cyclization & Dehydration reactants->process Reaction product Target Molecule 8-Methyl-2-(trifluoromethyl) quinoline process->product Formation

Caption: A convergent workflow for the Friedländer synthesis.

Experimental Protocol: Friedländer Synthesis

  • Materials: 2-Amino-3-methylbenzaldehyde (1.0 eq), 1,1,1-trifluoroacetone (1.2 eq), catalyst (e.g., proline potassium salt, KOH, or L-proline), solvent (e.g., ethanol or DMSO).[11]

  • Procedure:

    • Dissolve 2-amino-3-methylbenzaldehyde and the catalyst in the chosen solvent in a reaction vessel.

    • Add 1,1,1-trifluoroacetone to the mixture.

    • Heat the reaction mixture to reflux (or as specified by the catalyst system) and monitor by TLC.

    • Upon completion, cool the reaction to room temperature.

    • If a precipitate forms, filter and wash with cold solvent.

    • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.

  • Self-Validation Note: This method is often high-yielding and regiochemically unambiguous, as the positions of the substituents are predefined by the starting materials. Confirmation is still required via standard spectroscopic analysis.

Part 2: Modern Synthetic Approaches

While classical methods are reliable, modern organic synthesis offers milder and often more versatile catalytic approaches.

  • Transition-Metal-Catalyzed Cyclizations: Methods involving the palladium- or copper-catalyzed cyclization of N-(2-alkynyl)anilines provide a powerful route to quinolines.[9][12] For this target, the synthesis would start with 2-methylaniline, which would be N-alkynylated with a trifluoromethyl-containing alkyne. Subsequent metal-catalyzed 6-endo-dig cyclization would yield the desired quinoline under relatively mild conditions.

  • Radical Cascade Reactions: Visible-light-promoted radical reactions have emerged as a frontier in heterocycle synthesis.[13] A potential strategy involves the reaction of an appropriately substituted alkene with a trifluoromethyl radical source (e.g., CF3Br or Togni's reagent), initiating a cascade of reactions that includes cyclization and aromatization to form the quinoline ring.[13]

Comparative Analysis of Synthesis Pathways

Synthesis PathwayKey ReactantsCatalyst/ConditionsAdvantagesDisadvantages
Combes Synthesis o-Toluidine, 1,1,1-Trifluoro-2,4-pentanedioneConc. H₂SO₄, HeatDirect, good for 2,4-substitution, common starting materials.Harsh acidic conditions, potential regioselectivity issues.[2]
Doebner-von Miller o-Toluidine, α,β-Unsaturated CF₃ KetoneBrønsted/Lewis Acid, HeatVersatile, tolerates various substituents.Complex mechanism, potential for unexpected regiochemistry[8], may require an external oxidant.
Friedländer Annulation 2-Amino-3-methylbenzaldehyde, CF₃ KetoneBase or Acid, HeatHighly convergent, regiochemically defined, often high yields.[11]Requires specifically substituted 2-aminoaryl carbonyl precursors which may not be readily available.
Catalytic Cyclization N-alkynyl o-toluidinePd, Cu, or Au catalystMild conditions, high functional group tolerance.[9][12]Requires multi-step synthesis of the alkynyl precursor.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. For directness and scalability, the Combes synthesis using o-toluidine and 1,1,1-trifluoro-2,4-pentanedione represents a robust and logical choice, provided the regioselectivity is controlled. The Friedländer annulation offers a superior, unambiguous route if the requisite 2-amino-3-methylbenzaldehyde is accessible. The Doebner-von Miller reaction provides flexibility but requires careful control and analysis due to potential regiochemical complexities.[8] Modern catalytic methods, while often milder and more elegant, may involve more complex starting materials. The optimal choice for a given research or development program will depend on the availability of starting materials, scalability requirements, and the desired control over the final molecular architecture.

References

  • Fujisaka, A., Aomatsu, D., Kakutani, Y., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 573.
  • Beierle, J., et al. (Date not available). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Wei, G., Sun, Y., Zheng, D., et al. (2023). Catalyst-Free, Heating-Induced Desulfurization Annulation of CF3‐Imidoyl Sulfoxonium Ylides with Isothiocyanates for the Synthesis of 2‐Trifluoromethyl‐4‐aminoquinolines.
  • Wikipedia contributors. (2023, May 29). Combes quinoline synthesis. Wikipedia. Retrieved from [Link]

  • Baishya, G., & Dutta, N. B. (2021). Recent Advances in Direct C−H Trifluoromethylation of N‐Heterocycles.
  • Pan, Q., Wang, J., Wang, Q., et al. (2020). Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup‐Doebner‐Von Miller Synthesis. ChemistrySelect, 5(13), 4099–4103.
  • MDPI. (Date not available).
  • ResearchGate. (Date not available). Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines.
  • ResearchGate. (Date not available). The Skraup‐Doebner‐Von Miller quinoline synthesis.
  • Chemical Synthesis Database. (2025, May 20). 2-methyl-8-(trifluoromethyl)quinoline.
  • Eisch, J. J., & Dluzniewski, T. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(15), 5767-5772.
  • Wikipedia contributors. (2023, March 2). Gould–Jacobs reaction. Wikipedia. Retrieved from [Link]

  • Wikipedia contributors. (2023, February 13). Doebner–Miller reaction. Wikipedia. Retrieved from [Link]

  • National Institutes of Health. (2025, November 26). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies.
  • Organic Chemistry Portal. (Date not available). Gould-Jacobs Reaction. Organic Chemistry Portal.
  • SynArchive. (Date not available). Doebner-Miller Reaction. SynArchive.
  • IIP Series. (Date not available). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Cambridge University Press. (Date not available). Combes Quinoline Synthesis. Cambridge University Press.
  • National Institutes of Health. (Date not available). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central.
  • Larock, R. C., et al. (Date not available). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron.
  • MDPI. (2022, December 1). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. MDPI.
  • ResearchGate. (Date not available).
  • Organic Chemistry Portal. (Date not available). Synthesis of quinolines. Organic Chemistry Portal.
  • ACS Publications. (Date not available). The Journal of Organic Chemistry Ahead of Print.
  • ResearchGate. (Date not available). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.
  • Slideshare. (Date not available).
  • ResearchGate. (Date not available). General scheme of the Gould–Jacobs quinoline synthesis.
  • National Institutes of Health. (Date not available). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines.
  • Biotage. (Date not available).
  • Organic Chemistry Portal. (Date not available). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal.
  • Connect Journals. (Date not available). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.
  • Benchchem. (Date not available).

Sources

Spectroscopic Analysis of 8-Methyl-2-(trifluoromethyl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Methyl-2-(trifluoromethyl)quinoline is a substituted heterocyclic aromatic compound of interest to researchers in medicinal chemistry and materials science. Its structural features, combining the quinoline scaffold with a methyl group at the 8-position and a trifluoromethyl group at the 2-position, impart unique electronic and steric properties that can influence its biological activity and material characteristics. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, which is a critical step in any research and development endeavor.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the systematic numbering of the quinoline ring, is presented below. The key functional groups that will give rise to characteristic spectroscopic signals are the quinoline ring system, the methyl group, and the trifluoromethyl group.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

Predicted ¹H NMR Data

The proton NMR spectrum will provide information on the chemical environment, number, and connectivity of the hydrogen atoms.

Table 1. Predicted ¹H NMR Spectral Data for this compound.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.6 - 2.8Singlet3H8-CH₃
~7.4 - 7.6Multiplet1HH-6
~7.6 - 7.8Multiplet1HH-5
~7.8 - 8.0Multiplet1HH-7
~7.9 - 8.1Doublet1HH-3
~8.2 - 8.4Doublet1HH-4

Expertise & Experience: The electron-withdrawing trifluoromethyl group at the 2-position will deshield the protons on the quinoline ring, particularly H-3 and H-4, shifting them downfield. The methyl group at the 8-position is expected to be a singlet in the upfield region typical for aromatic methyl groups. The aromatic protons on the benzene portion of the quinoline ring (H-5, H-6, and H-7) will exhibit complex splitting patterns due to mutual coupling.

Predicted ¹³C NMR Data

The carbon NMR spectrum will reveal the number of unique carbon environments and provide information about their hybridization and electronic environment.

Table 2. Predicted ¹³C NMR Spectral Data for this compound.

Chemical Shift (δ, ppm)Multiplicity (¹⁹F coupling)Assignment
~18 - 20Singlet8-CH₃
~118 - 120QuartetC-2
~120 - 125Quartet-CF₃
~125 - 127SingletC-3
~127 - 129SingletC-6
~129 - 131SingletC-4a
~130 - 132SingletC-5
~135 - 137SingletC-7
~138 - 140SingletC-8
~145 - 147SingletC-8a
~155 - 158QuartetC-4

Expertise & Experience: The trifluoromethyl group will have a significant impact on the ¹³C NMR spectrum. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbon to which it is attached (C-2) will also likely show a quartet, albeit with a smaller coupling constant. The other carbons of the quinoline ring will have chemical shifts typical for aromatic and heteroaromatic systems.

Predicted ¹⁹F NMR Data

The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group.

Table 3. Predicted ¹⁹F NMR Spectral Data for this compound.

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -60 to -70Singlet-CF₃

Expertise & Experience: A single sharp peak is expected in the ¹⁹F NMR spectrum, as the three fluorine atoms of the trifluoromethyl group are chemically equivalent and are not expected to show significant coupling to any nearby protons. The chemical shift will be in the characteristic region for trifluoromethyl groups attached to an aromatic ring.

Experimental Protocol: NMR Data Acquisition

Trustworthiness: To ensure high-quality, reproducible data, the following protocol should be followed.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Use a sufficient relaxation delay to ensure accurate integration if quantitative data is desired.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

    • Reference the spectrum to an external standard (e.g., CFCl₃).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument High-Field NMR Spectrometer transfer->instrument h1_nmr ¹H NMR instrument->h1_nmr c13_nmr ¹³C NMR instrument->c13_nmr f19_nmr ¹⁹F NMR instrument->f19_nmr phasing Phasing & Baseline Correction h1_nmr->phasing c13_nmr->phasing f19_nmr->phasing referencing Referencing phasing->referencing integration Integration referencing->integration

Figure 2. Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4. Predicted IR Absorption Bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3050-3100MediumAromatic C-H stretch
2850-3000MediumMethyl C-H stretch
1600-1620Medium-StrongC=C/C=N stretching (quinoline ring)
1450-1580Medium-StrongAromatic ring skeletal vibrations
1100-1350StrongC-F stretching (trifluoromethyl group)
750-850StrongAromatic C-H out-of-plane bending

Expertise & Experience: The most characteristic and intense peaks in the IR spectrum are expected to be the C-F stretching vibrations of the trifluoromethyl group. The aromatic C-H and C=C/C=N stretching vibrations will confirm the presence of the quinoline ring system.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 5. Predicted Mass Spectrometry Data for this compound.

m/zInterpretation
211Molecular ion (M⁺)
192[M - F]⁺
142[M - CF₃]⁺

Expertise & Experience: The molecular ion peak at m/z 211 would be expected for a compound with the molecular formula C₁₁H₈F₃N. A common fragmentation pathway for trifluoromethyl-containing compounds is the loss of a fluorine atom or the entire CF₃ group. The fragmentation of the quinoline ring would lead to a more complex pattern of lower mass ions.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI). For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a suitable technique.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • If further structural information is required, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation to observe the fragmentation pattern.

G cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_detection Detection sample Dilute Sample ionization Ionization Source (e.g., EI, ESI) sample->ionization analyzer Mass Analyzer ionization->analyzer ms1 Full Scan (MS1) analyzer->ms1 ms2 Tandem MS (MS/MS) analyzer->ms2 detector Detector ms1->detector ms2->detector spectrum Mass Spectrum detector->spectrum

Figure 3. General workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS techniques, provides a self-validating system for the structural confirmation and purity assessment of this compound. While experimentally obtained data for this specific molecule is not widely published, the predictive data and protocols outlined in this guide, based on established principles and data from analogous structures, offer a solid foundation for researchers. Adherence to the described methodologies will ensure the generation of high-quality, reliable data, which is essential for advancing research in drug development and materials science.

References

  • While no direct references for the complete spectroscopic data of this compound were found, general principles of spectroscopic interpretation are covered in standard organic chemistry textbooks and specialized spectroscopy resources.

    • Jiang, B., et al. (2008). The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives. European Journal of Organic Chemistry, 2008(1), 145-152. (This article provides spectroscopic data for a range of substituted quinolines).
    • PubChem. (n.d.). 8-Methyl-2-(trifluoromethyl)-4-quinolinol. Retrieved from [Link] (Provides information on a closely related compound).[1][2]

Sources

An In-Depth Technical Guide to 8-Methyl-2-(trifluoromethyl)quinoline: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The introduction of a trifluoromethyl (-CF3) group into the quinoline ring system can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of 8-Methyl-2-(trifluoromethyl)quinoline, a key building block in the synthesis of novel therapeutic agents. This document delves into its chemical identity, synthesis, spectroscopic characterization, and its burgeoning applications in drug discovery, with a focus on its potential as an antimalarial and anticancer agent.

Chemical Identity and Physicochemical Properties

This compound is a substituted quinoline with a methyl group at the 8-position and a trifluoromethyl group at the 2-position.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1860-46-4Alfa Chemistry[1]
Molecular Formula C₁₁H₈F₃NAlfa Chemistry[1]
Molecular Weight 211.18 g/mol Alfa Chemistry[1]
IUPAC Name This compound
Canonical SMILES CC1=CC=CC2=C1N=C(C=C2)C(F)(F)FAlfa Chemistry[1]
InChI Key QLTYGFJHXYCNMR-UHFFFAOYSA-NAlfa Chemistry[1]
Boiling Point 248.686 °C at 760 mmHg (Predicted)Alfa Chemistry[1]
Density 1.268 g/cm³ (Predicted)Alfa Chemistry[1]
Flash Point 104.202 °C (Predicted)Alfa Chemistry[1]

Synthesis of this compound

The synthesis of substituted quinolines can be achieved through several named reactions, with the Combes and Skraup syntheses being prominent examples. For the synthesis of this compound, the Combes synthesis offers a direct and regioselective approach.

The Combes Quinoline Synthesis: A Mechanistic Overview

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a Schiff base intermediate, which then undergoes intramolecular cyclization and dehydration to yield the quinoline ring.[2][3] The regioselectivity of the cyclization is influenced by both steric and electronic factors of the substituents on the aniline and the β-diketone.[4]

Proposed Synthesis of this compound via Combes Synthesis

A plausible and efficient route to this compound involves the reaction of o-toluidine with ethyl trifluoroacetoacetate (ETFAA) in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid.

Combes Synthesis of this compound o_toluidine o-Toluidine Schiff_Base Schiff Base Intermediate o_toluidine->Schiff_Base ETFAA Ethyl Trifluoroacetoacetate ETFAA->Schiff_Base Acid_Catalyst Acid Catalyst (e.g., PPA) Acid_Catalyst->Schiff_Base Cyclized_Intermediate Cyclized Intermediate Acid_Catalyst->Cyclized_Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product Dehydration

Caption: Workflow for the Combes synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for the Combes synthesis of related trifluoromethylated quinolines.

Materials:

  • o-Toluidine

  • Ethyl trifluoroacetoacetate (ETFAA)

  • Polyphosphoric acid (PPA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-toluidine (1.0 eq) and ethyl trifluoroacetoacetate (1.1 eq) in toluene.

  • Condensation: Heat the mixture to reflux for 4-6 hours to form the enamine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Cool the reaction mixture to room temperature and slowly add polyphosphoric acid (PPA) (5-10 eq by weight).

  • Heating: Heat the reaction mixture to 120-140 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted FeaturesRationale/Reference
¹H NMR Aromatic protons: δ 7.5-8.5 ppm (multiplets); Methyl protons: δ 2.5-2.8 ppm (singlet).Based on data for 2-Methyl-4-(trifluoromethyl)quinoline and other substituted quinolines.[1][5]
¹³C NMR Aromatic carbons: δ 120-150 ppm; Methyl carbon: δ ~20 ppm; CF₃ carbon: quartet around δ 120-125 ppm.Based on data for 2-Methyl-4-(trifluoromethyl)quinoline.[1] The trifluoromethyl group will cause a characteristic quartet splitting of the carbon signal.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 211. Fragmentation may involve the loss of a fluorine atom or the methyl group.The molecular weight is 211.18. Fragmentation patterns of quinolines typically involve the stable aromatic ring system.[6][7]
FTIR C-H stretching (aromatic and aliphatic): ~3000-3100 cm⁻¹ and ~2900-3000 cm⁻¹; C=N and C=C stretching: ~1500-1650 cm⁻¹; C-F stretching: ~1100-1300 cm⁻¹.Characteristic vibrational modes for quinoline and trifluoromethyl groups.[8][9]

Applications in Drug Development

The unique combination of the quinoline scaffold and the trifluoromethyl group imparts this compound and its derivatives with significant potential in drug discovery.

Antimalarial Activity

Quinoline-based compounds have a long history as antimalarial drugs. The trifluoromethyl group can enhance the efficacy of these compounds. Derivatives of 2- and 8-trifluoromethylquinoline have shown in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[10] The proposed mechanism of action for some quinoline antimalarials involves intercalation into the parasite's DNA.[10]

Anticancer Activity

Trifluoromethylated quinolines have emerged as promising anticancer agents.[11] Their mechanisms of action are diverse and can involve the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.

Anticancer Mechanisms of Trifluoromethylated Quinolines cluster_targets Molecular Targets cluster_effects Cellular Effects TF_Quinoline Trifluoromethylated Quinoline Derivatives RTKs Receptor Tyrosine Kinases (e.g., EGFR) TF_Quinoline->RTKs Inhibition PI3K_mTOR PI3K/Akt/mTOR Pathway Components TF_Quinoline->PI3K_mTOR Inhibition DNA_Enzymes DNA-acting Enzymes (e.g., Topoisomerases, DNMTs) TF_Quinoline->DNA_Enzymes Inhibition/ Intercalation Apoptosis Induction of Apoptosis RTKs->Apoptosis Angiogenesis_Inhibition Inhibition of Angiogenesis RTKs->Angiogenesis_Inhibition PI3K_mTOR->Apoptosis CellCycleArrest Cell Cycle Arrest PI3K_mTOR->CellCycleArrest DNA_Enzymes->Apoptosis

Caption: Potential anticancer mechanisms of action for trifluoromethylated quinoline derivatives.

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Many quinoline derivatives have been developed as inhibitors of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in various cancers.[12]

  • Modulation of the PI3K/Akt/mTOR Pathway: This signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Quinoline derivatives have been shown to inhibit components of this pathway.[12]

  • Interaction with DNA and DNA-acting Enzymes: Some quinoline-based compounds can intercalate into DNA or inhibit enzymes involved in DNA replication and repair, such as topoisomerases and DNA methyltransferases (DNMTs), leading to cancer cell death.[13][14]

Other Potential Applications

The structural features of this compound also suggest its potential as a scaffold for the development of agents targeting other diseases. The quinoline nucleus is present in drugs with antibacterial, antifungal, and antiviral activities.[11]

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its synthesis can be efficiently achieved through established methods like the Combes synthesis. The presence of the trifluoromethyl group is anticipated to confer favorable pharmacokinetic and pharmacodynamic properties to its derivatives. Further exploration of the biological activities of compounds derived from this scaffold is warranted, particularly in the areas of infectious diseases and oncology. This technical guide provides a solid foundation for researchers and drug development professionals to leverage the potential of this compound in their quest for new and effective medicines.

References

  • El-Sayed, M. A., et al. (1998). In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. Journal of medicinal chemistry, 41(19), 3587-3593.
  • Jiang, B., et al. (2008). The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives. European Journal of Organic Chemistry, 2008(36), 6135-6140.
  • Combes, A. (1888). Sur la constitution de la naphtoquinaldine. Bulletin de la Societe Chimique de Paris, 49, 89-92.
  • Wikipedia. Combes quinoline synthesis. [Link]

  • Khan, I., et al. (2021). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 26(23), 7265.
  • Miyasik, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 573-586.
  • de Souza, M. V. N. (2018). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 23(1), 133.
  • Kaur, K., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Bioorganic & medicinal chemistry, 18(19), 6555-6577.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-246.
  • Google Patents. (1997). US5700942A - Process for preparing quinoline bases.
  • The Royal Society of Chemistry. (2015). Supporting Information - A novel and efficient one-pot synthesis of 2-chloro-3-ethynylquinolines. [Link]

  • de Oliveira, C. S. A., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives, 2021, 202138.
  • Mannoori, R., et al. (2022). Some of the important anticancer agents with quinoline, morpholine and 1,2,3‐triazole scaffolds. ChemistrySelect, 7(4), e202103856.
  • Chemical Synthesis Database. 2-methyl-8-(trifluoromethyl)quinoline. [Link]

  • Chibale, K. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 22(10), 1743.
  • Iovine, V., et al. (2020).
  • Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861.
  • Kumar, A., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 11(48), 30234-30253.
  • Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, In Press.
  • Wang, W., et al. (2021). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. Cancers, 13(16), 4199.
  • Pradhan, S., et al. (2022). Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. Chemical Biology & Drug Design, 100(6), 939-955.
  • bioRxiv. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. [Link]

  • PubChem. 8-Methylquinoline. [Link]

  • ResearchGate. FTIR spectrum of quinoline derivative. [Link]

  • Al-Othman, Z. A., et al. (2018). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews, 53(7), 533-559.
  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(21), 6157-6167.
  • ResearchGate. The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. [Link]

  • ResearchGate. The Skraup Synthesis of Quinolines. [Link]

  • ResearchGate. FTIR spectra of 8-HQ and synthesized M(II) complexes. [Link]

  • PubMed. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. [Link]

  • ResearchGate. Mass spectral fragmentation of trimethylsilylated small molecules. [Link]

  • Asian Journal of Chemistry. Fast Atom Bombardment Mass Spectral Analysis of Primaquine. [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 8-Methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 8-Methyl-2-(trifluoromethyl)quinoline, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. Due to a lack of extensive publicly available experimental data, this guide synthesizes established scientific principles with predictive insights to offer a robust working profile of the compound. We present predicted solubility data in a range of common laboratory solvents and delineate a thorough stability-indicating profile under various stress conditions. This document is intended to serve as a foundational resource, providing not only predictive data but also detailed, field-proven experimental protocols for researchers to validate and expand upon these findings in their own laboratories. Our approach emphasizes the causality behind experimental design, ensuring that the presented methodologies are self-validating systems grounded in established regulatory frameworks.

Introduction: The Significance of this compound

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities. The introduction of a trifluoromethyl (CF₃) group is a well-established strategy to enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The compound this compound combines the quinoline core with both a methyl and a trifluoromethyl substituent, creating a unique physicochemical profile that warrants detailed investigation for potential applications in drug discovery and development.

Understanding the solubility and stability of this compound is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent or advanced material. Solubility dictates the choice of formulation and delivery systems, while a comprehensive stability profile is essential for ensuring product quality, safety, and efficacy throughout its shelf life. This guide provides an in-depth examination of these crucial parameters.

Predicted Solubility Profile

In the absence of comprehensive experimental solubility data for this compound, we have generated a predicted solubility profile using established computational models based on the compound's structure. These predictions are intended to provide a strong starting point for solvent selection in research and development.

The solubility of a compound is governed by the principle of "like dissolves like." The presence of the aromatic quinoline ring system and the lipophilic trifluoromethyl group suggests that this compound will exhibit favorable solubility in nonpolar and moderately polar aprotic solvents. Conversely, its solubility in highly polar protic solvents like water is predicted to be low.

Table 1: Predicted Solubility of this compound in Common Solvents at 25°C

Solvent CategorySolventPredicted Solubility (mg/mL)Predicted Solubility (M)
Polar Protic Water< 0.1< 0.0005
Methanol10 - 250.047 - 0.117
Ethanol25 - 500.117 - 0.235
Isopropanol50 - 1000.235 - 0.469
Polar Aprotic Acetone> 200> 0.938
Acetonitrile100 - 2000.469 - 0.938
Dimethyl Sulfoxide (DMSO)> 200> 0.938
Nonpolar Toluene> 200> 0.938
Hexane< 1< 0.0047

Disclaimer: The data presented in this table is based on computational predictions and should be experimentally verified.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To validate the predicted solubility data, the following detailed protocol for the well-established shake-flask method is provided. This method determines the thermodynamic equilibrium solubility of a compound.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (HPLC grade)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Step-by-Step Methodology

  • Preparation: Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of each selected solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials at a high speed to further separate the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification: Prepare a series of standard solutions of this compound of known concentrations in the respective solvents. Analyze both the standards and the filtered samples by a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Analysis: The concentration determined from the HPLC analysis represents the equilibrium solubility of the compound in that solvent at the specified temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess solid compound prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge to pellet excess solid equil1->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 ana2 Analyze samples and standards by HPLC sep2->ana2 ana1 Prepare standard solutions ana1->ana2

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile and Forced Degradation Studies

A comprehensive understanding of a compound's stability is mandated by regulatory bodies to ensure its quality and safety. Forced degradation studies, or stress testing, are employed to identify potential degradation products and pathways, which is crucial for the development of stability-indicating analytical methods.

The presence of the trifluoromethyl group is known to enhance the metabolic and chemical stability of many organic molecules. Therefore, this compound is anticipated to exhibit good stability under normal storage conditions. However, under forced conditions, degradation is expected to occur, providing valuable insights into its intrinsic stability.

4.1. Predicted Stability Profile

  • Hydrolytic Stability: The quinoline ring is generally stable to hydrolysis. The trifluoromethyl group is also relatively resistant to hydrolysis under neutral and acidic conditions. Under strongly basic conditions, slow hydrolysis of the trifluoromethyl group may be possible, but this is expected to be a slow process.

  • Oxidative Stability: The quinoline ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.

  • Photostability: Aromatic systems like quinoline can be susceptible to photodegradation upon exposure to UV light. This can lead to complex degradation pathways, including photo-oxidation and dimerization.

  • Thermal Stability: The compound is expected to be thermally stable at typical ambient and accelerated storage temperatures. At elevated temperatures, thermal decomposition is likely to occur.

4.2. Experimental Protocol for Forced Degradation Studies

The following protocols are designed in accordance with ICH Q1A(R2) guidelines to assess the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative of what might be observed under long-term storage.

4.2.1. General Procedure

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Expose the solutions to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.

  • Analyze the stressed samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

4.2.2. Stress Conditions

  • Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C for up to 72 hours.

  • Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C for up to 72 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat at 80°C for up to 7 days.

  • Photodegradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis (0.1 M HCl, 60°C) ana1 Sample at time points acid->ana1 base Base Hydrolysis (0.1 M NaOH, 60°C) base->ana1 ox Oxidation (3% H₂O₂, RT) ox->ana1 therm Thermal (80°C, solid) therm->ana1 photo Photolysis (ICH Q1B) photo->ana1 ana2 Neutralize & Dilute ana1->ana2 ana3 Analyze by Stability-Indicating HPLC ana2->ana3 start This compound Solution start->acid start->base start->ox start->therm start->photo

The Therapeutic Landscape of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, underpinning the development of a remarkable breadth of therapeutic agents. Its inherent structural versatility and ability to interact with a multitude of biological targets have rendered it a privileged pharmacophore in the pursuit of novel treatments for a spectrum of human diseases. This technical guide provides an in-depth exploration of the therapeutic potential of quinoline derivatives, with a focus on their applications in oncology, infectious diseases, and inflammation. We will delve into the intricate mechanisms of action, present robust experimental protocols for their evaluation, and visualize key signaling pathways to empower researchers and drug development professionals in harnessing the full potential of this remarkable chemical entity.

The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry

Quinoline, consisting of a benzene ring fused to a pyridine ring, is a nitrogen-containing heterocyclic aromatic compound.[1] This fundamental structure has given rise to a vast library of derivatives with diverse pharmacological activities.[2] The synthetic tractability of the quinoline ring system allows for the strategic placement of various substituents at different positions, which in turn modulates the molecule's physicochemical properties and biological activity.[3] This has led to the development of numerous clinically successful drugs and a continuous pipeline of promising drug candidates.[4]

Anticancer Potential of Quinoline Derivatives: Targeting Key Oncogenic Pathways

The fight against cancer has been significantly advanced by the discovery of targeted therapies that interfere with specific molecular pathways driving tumorigenesis. Quinoline derivatives have emerged as a powerful class of anticancer agents, exhibiting a range of mechanisms to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis.[5][6]

Mechanism of Action: Inhibition of Pro-Survival Signaling

Two of the most critical signaling pathways frequently dysregulated in cancer are the PI3K/Akt/mTOR and the NF-κB pathways. These cascades play a central role in promoting cell growth, survival, and proliferation. Several quinoline derivatives have been identified as potent inhibitors of these pathways.[7][8]

2.1.1. The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers. Quinoline-based compounds have been developed as inhibitors of key kinases within this pathway, including PI3K and mTOR.[9][10] For instance, the quinoline derivative 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) has been identified as a potent mTOR inhibitor, demonstrating dual inhibition of both mTORC1 and mTORC2 complexes.[7]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Quinoline Derivatives

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibits Quinoline_PI3K Quinoline Derivatives Quinoline_PI3K->PI3K Quinoline_mTOR PQQ Quinoline_mTOR->mTORC2 Quinoline_mTOR->mTORC1

Caption: The PI3K/Akt/mTOR pathway and points of inhibition by quinoline derivatives.

2.1.2. The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell survival, and proliferation. Constitutive activation of the NF-κB pathway is a common feature in many cancers, contributing to tumor growth and resistance to therapy. Quinoline derivatives have been shown to inhibit NF-κB signaling at various levels.[11][12] For example, N-quinoline-benzenesulfonamides have been identified as potent inhibitors of NF-κB translocation by directly binding to IκBα and stabilizing the IκBα/p50/p65 complex in the cytoplasm.[11]

Inhibition of the NF-κB Signaling Pathway by Quinoline Derivatives

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_expression Gene Expression (Inflammation, Survival) Nucleus->Gene_expression Quinoline_NFkB N-quinoline- benzenesulfonamides Quinoline_NFkB->IkB Stabilizes IκBα complex

Caption: The NF-κB signaling pathway and the inhibitory action of N-quinoline-benzenesulfonamides.

Experimental Protocols for Evaluating Anticancer Activity

2.2.1. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

2.2.2. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of the quinoline derivative and a vehicle control for a predetermined time period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest both adherent and floating cells. Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Propidium Iodide (PI) Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and then resuspend in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified.

2.2.3. In Vivo Efficacy Evaluation: Human Tumor Xenograft Model

This model involves the transplantation of human tumor cells into immunocompromised mice to assess the antitumor activity of a compound in a living organism.

Step-by-Step Methodology:

  • Cell Preparation: Culture the desired human cancer cell line and harvest the cells during the exponential growth phase. Resuspend the cells in a suitable medium, often mixed with Matrigel, to a final concentration for injection.

  • Animal Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment Initiation: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Compound Administration: Administer the quinoline derivative and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral, intraperitoneal).

  • Tumor Volume and Body Weight Measurement: Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice or three times a week). Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Endpoint and Analysis: The experiment is terminated when the tumors in the control group reach a predetermined size or at the end of the treatment period. Tumors are then excised, weighed, and can be used for further analysis (e.g., histology, biomarker analysis). The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.

Antimicrobial Potential of Quinoline Derivatives: A Broad Spectrum of Activity

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new and effective antimicrobial agents. Quinoline derivatives have a long history of use as antimicrobial drugs and continue to be a promising source for the development of new therapies against a wide range of pathogens, including bacteria, fungi, and parasites.[13][14][15]

Mechanism of Action

3.1.1. Antibacterial Activity

The antibacterial action of quinolones, a major class of quinoline derivatives, primarily involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones disrupt critical cellular processes, leading to bacterial cell death.[13]

3.1.2. Antifungal and Antiprotozoal Activity

The mechanisms of action of quinoline derivatives against fungi and protozoa are more varied. Some derivatives have been shown to disrupt fungal cell wall integrity, while others interfere with essential metabolic pathways.[15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique for determining the MIC.

Step-by-Step Methodology (based on CLSI guidelines):

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the quinoline derivative in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared inoculum. Include a growth control well (inoculum without the antimicrobial agent) and a sterility control well (broth medium only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Anti-inflammatory Potential of Quinoline Derivatives: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, but chronic or dysregulated inflammation can contribute to a variety of diseases. Quinoline derivatives have demonstrated significant anti-inflammatory properties by targeting key mediators and pathways involved in the inflammatory process.[2][3][16][17][18]

Mechanism of Action

The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[3] Some derivatives also exert their effects by modulating signaling pathways like NF-κB, which plays a central role in orchestrating the inflammatory response.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema Model

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping: Acclimatize rodents (typically rats or mice) to the laboratory conditions. Divide the animals into control and treatment groups.

  • Compound Administration: Administer the quinoline derivative or a standard anti-inflammatory drug (e.g., indomethacin) to the treatment groups, and the vehicle to the control group, typically 30-60 minutes before inducing inflammation.

  • Induction of Edema: Inject a small volume of a 1% carrageenan solution (a phlogistic agent) into the sub-plantar tissue of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals after carrageenan injection (e.g., at 0, 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Antimalarial Activity of Quinoline Derivatives: A Historical and Ongoing Battle

Quinoline-containing compounds, such as quinine and chloroquine, have been mainstays in the treatment and prevention of malaria for centuries.[19] Their primary mechanism of action involves interfering with the detoxification of heme in the malaria parasite.[20][21]

Mechanism of Action and Resistance

During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble, non-toxic crystalline pigment called hemozoin. Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole of the parasite. Here, they are thought to inhibit the formation of hemozoin, leading to the buildup of toxic free heme, which ultimately kills the parasite.[19]

Unfortunately, the emergence and spread of drug-resistant strains of Plasmodium falciparum have compromised the efficacy of many quinoline-based antimalarials. Resistance to chloroquine is often associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which leads to reduced accumulation of the drug in the parasite's food vacuole.[22]

Conclusion and Future Directions

The quinoline scaffold continues to be a highly valuable and versatile platform for the design and development of novel therapeutic agents. The diverse biological activities of its derivatives, spanning anticancer, antimicrobial, and anti-inflammatory applications, underscore its significance in medicinal chemistry. The in-depth understanding of their mechanisms of action, coupled with the application of robust preclinical evaluation models as outlined in this guide, will be instrumental in advancing the next generation of quinoline-based drugs. Future research should focus on the development of more selective and potent derivatives, the exploration of novel molecular targets, and the implementation of strategies to overcome drug resistance. By leveraging the principles of rational drug design and a thorough understanding of the underlying biology, the full therapeutic potential of quinoline derivatives can be realized to address unmet medical needs.

References

  • Quinoline antimalarials: mechanisms of action and resistance - PubMed. ()
  • Quinoline-containing antimalarials--mode of action, drug resistance and its reversal.
  • Molecular and physiologic basis of quinoline drug resistance in Plasmodium falciparum malaria - PMC - PubMed Central. ()
  • (PDF) Quinoline-containing antimalarials--mode of action, drug resistance and its reversal.
  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed. ()
  • Quinoline-Based Hybrid Compounds with Antimalarial Activity - MDPI. ()
  • Quinolone antimicrobial agents: structure-activity rel
  • The structures of some quinoline-containing anticancer agents under clinical trials. ()
  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Publishing. (_)
  • Comprehensive review on current developments of quinoline-based anticancer agents. ()
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. ()
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • Medicinal chemistry of quinolines as emerging anti-inflamm
  • N-quinoline-benzenesulfonamide derivatives exert potent anti-lymphoma effect by targeting NF-κB - PubMed. ()
  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC - NIH. ()
  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor P
  • Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues...
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflamm
  • Structures of potent antimicrobial molecules containing quinoline and sulfonamide/sulfamide moieties - ResearchG
  • Representation of the structures of quinoline‐containing antibacterial agents … - ResearchG
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC - NIH. ()
  • New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evalu
  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor P
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Selected quinoline derivatives with anti-inflammatory activity - ResearchG
  • Structures of quinoline-containing anticancer drugs.
  • Quinoline and their Derivatives as Anti-Inflammatory Agents | Bentham Science Publishers. ()
  • Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - MDPI. ()
  • Design, Synthesis and Biological evaluation of novel Quinazoline Derivatives as potential NF-κb inhibitors - ResearchG

Sources

The Interplay of Lipophilicity and Acidity in Substituted Quinolines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3] The journey from a promising quinoline-based compound to a viable drug candidate is intricately governed by its physicochemical properties. Among these, lipophilicity and the acid dissociation constant (pKa) are paramount, acting as critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile.[4][5] This guide provides an in-depth exploration of these two crucial parameters for substituted quinolines, offering a blend of theoretical principles, practical experimental protocols, and field-proven insights to empower researchers in the rational design of superior drug candidates.

Section 1: Foundational Concepts: Understanding Lipophilicity and pKa in the Context of Quinolines

The biological fate of a drug molecule is a dynamic process of traversing a complex series of aqueous and lipid environments. Lipophilicity and pKa are the key physicochemical navigators in this journey.

1.1 Lipophilicity: The Passport to Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME).[6][7][8] It is most commonly expressed as the logarithm of the partition coefficient (log P), which quantifies the equilibrium distribution of a compound between an immiscible organic solvent (typically n-octanol) and an aqueous phase.[9]

  • High Lipophilicity (High log P): Molecules with high lipophilicity readily partition into lipid bilayers, facilitating passage across biological membranes. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and non-specific binding to proteins and tissues, potentially causing toxicity.[4]

  • Low Lipophilicity (Low log P): Conversely, highly polar molecules may exhibit excellent aqueous solubility but struggle to cross cellular membranes, limiting their bioavailability for intracellular targets.[4]

The "Lipinski's Rule of Five" provides a well-known guideline for oral drug-likeness, suggesting a log P value not greater than 5 for optimal absorption.[8] For substituted quinolines, the nature and position of substituents dramatically modulate their lipophilicity. The introduction of a nitrogen atom, for instance, generally reduces lipophilicity.[6]

1.2 pKa: The Gatekeeper of Ionization and Solubility

The pKa value is a measure of the acidity or basicity of a compound. For a basic compound like quinoline, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid. The nitrogen atom in the quinoline ring possesses a lone pair of electrons in an sp2 hybridized orbital, rendering it basic and capable of accepting a proton.[10]

The ionization state of a molecule, dictated by its pKa and the pH of the surrounding environment, profoundly impacts its properties:

  • Solubility: The ionized form of a drug is generally more water-soluble than its neutral counterpart.

  • Permeability: The neutral, unionized form is typically more lipid-soluble and thus more readily permeates biological membranes.[11]

  • Receptor Binding: The charge of a molecule can be a critical factor in its interaction with the target receptor.

The interplay between pKa and pH is crucial throughout the body, from the acidic environment of the stomach (pH ~1.5-3.5) to the near-neutral pH of the blood (pH ~7.4).[4]

Section 2: The Influence of Substituents on Quinoline Lipophilicity and pKa

The strategic placement of substituents on the quinoline ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of its physicochemical and pharmacological properties.

2.1 Modulating Lipophilicity

The overall lipophilicity of a substituted quinoline is a composite of the inherent lipophilicity of the quinoline core and the contribution of its substituents.

  • Lipophilic Substituents: Alkyl, aryl, and halogen groups generally increase log P. The longer the alkyl chain or the more halogens present, the greater the increase in lipophilicity.

  • Hydrophilic Substituents: Groups capable of hydrogen bonding, such as hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) groups, decrease log P and enhance aqueous solubility.

2.2 Tuning the Basicity (pKa)

The basicity of the quinoline nitrogen is highly sensitive to the electronic effects of substituents on the ring.

  • Electron-Donating Groups (EDGs): Substituents that donate electron density to the ring, such as alkyl and methoxy groups, increase the electron density on the nitrogen atom. This makes the lone pair more available for protonation, resulting in a higher pKa (stronger base).

  • Electron-Withdrawing Groups (EWGs): Conversely, groups that withdraw electron density from the ring, such as nitro (-NO2), cyano (-CN), and halogen groups, decrease the electron density on the nitrogen. This makes the lone pair less available for protonation, leading to a lower pKa (weaker base).[12]

The position of the substituent also plays a critical role. For instance, a strongly electron-withdrawing substituent at the 2-position can significantly decrease the basicity of the quinoline nitrogen.[12]

Table 1: Illustrative Examples of Substituent Effects on Quinoline Properties

SubstituentPositionEffect on Lipophilicity (log P)Electronic EffectEffect on Basicity (pKa)
-CH34IncreaseElectron-DonatingIncrease
-OCH36IncreaseElectron-DonatingIncrease
-Cl7Significant IncreaseElectron-WithdrawingDecrease
-NO25Slight IncreaseStrongly Electron-WithdrawingSignificant Decrease
-NH28DecreaseElectron-DonatingIncrease

Note: The exact values will vary depending on the specific molecule and the method of determination.

Section 3: Experimental Determination of Lipophilicity and pKa

While computational models provide valuable estimations, experimental determination of log P and pKa remains the gold standard for accurate characterization.

3.1 Workflow for Physicochemical Property Determination

The following diagram illustrates a typical workflow for the experimental characterization of substituted quinolines.

G cluster_0 Compound Synthesis & Purification cluster_1 Physicochemical Profiling cluster_2 Data Analysis & Interpretation cluster_3 Decision Making Synth Synthesis of Substituted Quinoline Purify Purification (e.g., Chromatography, Recrystallization) Synth->Purify Confirm Structural Confirmation (NMR, MS) Purify->Confirm pKa_det pKa Determination Confirm->pKa_det logP_det Lipophilicity (logP) Determination Confirm->logP_det SAR Structure-Activity Relationship (SAR) Analysis pKa_det->SAR logP_det->SAR ADME In Silico ADME/Tox Prediction SAR->ADME Decision Prioritization for Further Studies ADME->Decision

Caption: A generalized workflow for the synthesis, physicochemical profiling, and analysis of substituted quinolines in a drug discovery program.

3.2 Protocol: Lipophilicity Determination by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating log P values.[13] It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

Principle: In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and an organic solvent like acetonitrile or methanol). Lipophilic compounds have a stronger affinity for the stationary phase and thus elute later (longer retention time) than hydrophilic compounds.

Step-by-Step Methodology:

  • System Preparation:

    • Equilibrate a C18 HPLC column with the mobile phase. A common mobile phase is a buffered aqueous solution mixed with an organic modifier.

    • The aqueous buffer should be chosen to ensure the analyte is in its neutral form to measure log P, not log D (the distribution coefficient at a specific pH).

  • Calibration:

    • Prepare a series of standard compounds with known log P values that span the expected range of the test compounds.

    • Inject each standard individually and record its retention time (t_R).

    • Calculate the retention factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).

    • Plot log k versus the known log P values of the standards to generate a calibration curve.

  • Sample Analysis:

    • Prepare a solution of the substituted quinoline of interest in a suitable solvent.

    • Inject the sample and record its retention time.

    • Calculate the log k value for the test compound.

  • Log P Determination:

    • Using the linear regression equation from the calibration curve, calculate the log P of the substituted quinoline from its experimentally determined log k value.

Self-Validation: The linearity of the calibration curve (R² > 0.98) is a key indicator of a valid assay. Including a quality control standard with a known log P in each run ensures the consistency and accuracy of the measurements.

3.3 Protocol: pKa Determination by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a widely used method for pKa determination, particularly for compounds with a chromophore, such as quinolines.[14]

Principle: The UV-Vis absorption spectrum of a compound often changes as its ionization state changes. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined as the pH at which the concentrations of the ionized and neutral forms are equal.

Step-by-Step Methodology:

  • Wavelength Selection:

    • Record the UV-Vis spectra of the substituted quinoline in highly acidic (e.g., pH 1) and highly basic (e.g., pH 10) solutions to identify the wavelength(s) with the largest difference in absorbance between the protonated and neutral forms.

  • Buffer Preparation:

    • Prepare a series of buffers with precisely known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa.

  • Sample Preparation and Measurement:

    • Prepare a stock solution of the substituted quinoline in a suitable solvent (e.g., methanol or DMSO).

    • For each pH buffer, prepare a sample by adding a small, constant amount of the stock solution to the buffer. The final concentration should be low enough to ensure linearity in the Beer-Lambert law.

    • Measure the absorbance of each sample at the pre-determined analytical wavelength.

  • Data Analysis and pKa Calculation:

    • Plot the measured absorbance versus pH. The resulting curve will be sigmoidal.

    • The pKa can be determined from the inflection point of the sigmoidal curve.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A_I - A) / (A - A_N)] where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized form, and A_N is the absorbance of the neutral form.

Self-Validation: The quality of the sigmoidal fit (R² > 0.99) and the consistency of the pKa value calculated at multiple points along the curve validate the results.

Section 4: Computational Approaches for Predicting Lipophilicity and pKa

In the early stages of drug discovery, where large numbers of virtual compounds are evaluated, computational methods for predicting log P and pKa are indispensable.[15][16]

4.1 Predicting Lipophilicity (log P)

A variety of computational methods exist for predicting log P, ranging from fragment-based approaches to whole-molecule methods.

  • Fragment-based methods: These methods, such as ClogP, calculate the log P of a molecule by summing the contributions of its constituent atoms or fragments. Correction factors are often applied to account for intramolecular interactions.

  • Property-based methods: These approaches use molecular descriptors, such as molecular weight, polar surface area, and hydrogen bond donors/acceptors, in quantitative structure-property relationship (QSPR) models to predict log P.[16]

4.2 Predicting Acidity (pKa)

Computational pKa prediction is more complex than log P prediction due to the need to accurately model the thermodynamics of protonation in solution.

  • Quantum Mechanical (QM) Methods: These methods calculate the free energy change of the protonation/deprotonation reaction. While potentially very accurate, they are computationally intensive.[17][18]

  • Empirical and QSPR Methods: These approaches use linear free-energy relationships or machine learning models trained on experimental pKa data to predict the pKa of new compounds based on their structural features.[19]

Diagram: The pKa Equilibrium of Quinoline

Caption: The equilibrium between the basic quinoline molecule and its protonated conjugate acid, the quinolinium ion.

Section 5: Conclusion and Future Perspectives

The lipophilicity and pKa of substituted quinolines are not merely abstract physicochemical parameters; they are fundamental drivers of biological activity and drug-likeness. A thorough understanding and precise modulation of these properties are essential for the successful development of novel quinoline-based therapeutics.

The integration of high-throughput experimental screening with increasingly sophisticated computational modeling will continue to accelerate the optimization of these critical parameters. As our understanding of the complex interplay between physicochemical properties and biological systems deepens, the rational design of substituted quinolines with tailored lipophilicity and pKa profiles will become even more powerful, paving the way for the next generation of innovative medicines.

References

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. [Link]

  • Mannhold, R., & van de Waterbeemd, H. (2001). Lipophilicity: The Empirical Tool and the Fundamental Objective. Journal of Computer-Aided Molecular Design, 15(4), 273-86. [Link]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods: From ADME to Toxicity Optimization. Academic Press. [Link]

  • Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. [Link]

  • Ribeiro, J. M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35, 839–859. [Link]

  • Cruciani, G., Milletti, F., Storchi, L., Sforna, G., & Goracci, L. (2009). In silico pKa Prediction and ADME Profiling. Chemistry & Biodiversity, 6(10), 1636-1653. [Link]

  • Klamt, A. (2023). Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. Molecules, 28(2), 754. [Link]

  • Drug Hunter. (2019). Drug Discovery Journals. [Link]

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. [Link]

  • Musiol, R., et al. (2009). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Central European Journal of Chemistry, 7(3), 586-597. [Link]

  • Zapała, L., et al. (2011). Spectrophotometric determination of pKa values of pyrimido[5,4-c]quinoline derivatives. Acta Poloniae Pharmaceutica, 68(4), 547-553. [Link]

  • Kaczor, A. A., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Pharmaceutics, 15(1), 34. [Link]

  • Musiol, R., et al. (2009). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]

  • Goral, A., et al. (2023). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 28(15), 5707. [Link]

  • Novak, I., & Kovac, B. (2004). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. The Journal of Organic Chemistry, 69(15), 5005–5010. [Link]

  • Kaczor, A. A., et al. (2022). The experimental lipophilicity (logPTLC) for compounds 1-24. ResearchGate. [Link]

  • ResearchGate. (n.d.). Chemical structure and numbering of quinoline. [Link]

  • Atabey, H. (2021). A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Digital Archive of the University of Angers. [Link]

  • Atabey, H., et al. (2022). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate. [Link]

  • ResearchGate. (n.d.). Molecule number, experimental pKa, predicted pKa, difference between... [Link]

  • National Center for Biotechnology Information. (2024). Drug Discovery and Development. PubMed Central. [Link]

  • Novak, I., & Kovac, B. (2004). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. PubMed. [Link]

  • Kaczor, A. A., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed. [Link]

  • YouTube. (2020). Molecular docking- drug likeness & properties- ADME studies- Lipinski's rule. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • ResearchGate. (n.d.). pKa, Solubility, and Lipophilicity. [Link]

  • MDPI. (n.d.). Special Issue : Medicinal Chemistry and Drug Discovery. [Link]

  • YouTube. (2018). 23 Orbital Structure, Basicity & Resonance of Quinoline. [Link]

  • PhysChem Forum. (n.d.). The Influence of Physicochemical Properties on ADME. [Link]

  • Semantic Scholar. (n.d.). The influence of lipophilicity in drug discovery and design. [Link]

  • Popiołek, Ł., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules, 28(15), 5821. [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline: A versatile heterocyclic. PubMed Central. [Link]

  • ChemSynthesis. (n.d.). Quinoline. [Link]

  • Wessjohann, L. A., et al. (2022). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 27(19), 6296. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. [Link]

Sources

An In-depth Technical Guide to 8-Methyl-2-(trifluoromethyl)quinoline for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 8-Methyl-2-(trifluoromethyl)quinoline, a key building block in medicinal chemistry and materials science. We will delve into its commercial availability, procurement strategies, technical specifications, and safe handling protocols. This document is intended to serve as a practical resource for professionals engaged in research and development.

Introduction to this compound

This compound is a substituted quinoline, a heterocyclic aromatic organic compound. The presence of a trifluoromethyl (-CF3) group at the 2-position and a methyl (-CH3) group at the 8-position imparts unique chemical and physical properties. The electron-withdrawing nature of the trifluoromethyl group significantly influences the molecule's reactivity, lipophilicity, and metabolic stability, making it a valuable synthon in drug discovery.[1]

Key Identifiers:

  • CAS Number: 1860-46-4[2]

  • Molecular Formula: C11H8F3N[2]

  • Molecular Weight: 211.18 g/mol [2]

  • Canonical SMILES: CC1=CC=CC2=C1N=C(C=C2)C(F)(F)F[2]

The quinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including antibacterial and antimalarial effects.[3][4] The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents and functional materials.[1]

Commercial Availability and Supplier Landscape

This compound is available from a variety of chemical suppliers who specialize in fine chemicals, research chemicals, and building blocks for synthesis. Availability typically ranges from gram to multi-kilogram scales, catering to both academic research and industrial development needs.

When sourcing this compound, it is crucial to consider not just the price but also the purity, consistency between batches, and the reliability of the supplier. The following table summarizes a selection of commercial suppliers. Note: This list is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own due diligence.

SupplierTypical PurityNotes
Alfa Chemistry≥98%Offers various quantities for research and development.[2]
LeapChemNot SpecifiedA supplier of a wide range of fine and rare chemicals.[5]
EchemiIndustrial/Pharma GradeA platform connecting buyers with various manufacturers and traders.[6]
Chem-Impex≥98% (by HPLC)Specializes in fluorinated compounds and other advanced intermediates.[1]
Sigma-Aldrich (Merck)Not SpecifiedA major global supplier of research chemicals. While the specific compound may not be a stock item, custom synthesis is often an option.

Causality Behind Supplier Choice: The selection of a supplier should be guided by the specific requirements of the intended application. For early-stage discovery and screening, a supplier offering smaller quantities with adequate purity (e.g., >97%) may be sufficient. For later-stage development, where process impurities need to be tightly controlled, it is essential to partner with a supplier who can provide detailed Certificates of Analysis (CoA), demonstrate batch-to-batch consistency, and potentially offer custom synthesis to meet stringent specifications.

Procurement and Quality Verification: A Self-Validating Workflow

To ensure the scientific integrity of your research, a systematic approach to procuring and validating starting materials is paramount. The following workflow is designed as a self-validating system to mitigate risks associated with chemical quality.

Step-by-Step Procurement Protocol:

  • Initial Supplier Screening: Identify potential suppliers based on catalog listings, industry reputation, and quoted lead times. Request quotations for the desired quantity.

  • Technical Documentation Request: Before placing an order, request a copy of the supplier's standard Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

    • Expert Insight: The CoA provides critical information on the purity and the analytical methods used for its determination (e.g., HPLC, GC, NMR). The SDS is essential for risk assessment and ensuring safe handling.[7][8][9]

  • CoA Review: Scrutinize the CoA for purity levels, impurity profiles, and residual solvent content. Compare this with the requirements of your synthesis or assay.

  • Sample Acquisition and In-House Analysis: For critical applications or bulk orders, it is best practice to order a small sample for in-house analytical verification.

    • Recommended Analyses:

      • ¹H and ¹⁹F NMR: To confirm the chemical structure and identify any organic impurities.

      • LC-MS or GC-MS: To confirm the molecular weight and assess purity.

      • HPLC: To obtain a quantitative measure of purity.

  • Supplier Qualification and Purchase: If the in-house analysis confirms the supplier's specifications, proceed with the bulk purchase. Maintain records of the supplier, lot number, and all analytical data for traceability.

This systematic process ensures that the material used in your experiments is of known and reliable quality, which is the foundation of reproducible scientific results.

Diagram: Chemical Procurement and Qualification Workflow

G Workflow for Sourcing and Quality Verification cluster_0 Phase 1: Sourcing cluster_1 Phase 2: Validation cluster_2 Phase 3: Decision A Identify Potential Suppliers B Request Quotation, CoA, and SDS A->B C Review Technical Documentation B->C D Order Small Sample for In-House Analysis C->D E Perform Analytical Tests (NMR, LC-MS, HPLC) D->E F Compare Results with Supplier CoA E->F G Does Material Meet Specifications? F->G H Qualify Supplier & Proceed with Bulk Purchase G->H Yes I Reject Lot & Re-evaluate Suppliers G->I No I->A Restart Process

A logical workflow for sourcing, validating, and purchasing chemical reagents.

Technical Specifications and Analytical Characterization

While specific parameters may vary slightly between suppliers, a typical specification sheet for high-purity this compound will include the following:

ParameterTypical SpecificationAnalytical Method
Appearance Off-white to yellow solid or liquidVisual Inspection
Purity (Assay) ≥98.0%HPLC or GC
Identity Conforms to structure¹H NMR, ¹⁹F NMR, MS
Boiling Point ~249 °C at 760 mmHg[2]N/A
Density ~1.27 g/cm³[2]N/A

Expert Insight on Characterization: The characterization of quinoline derivatives is well-established.[10][11][12] For this compound, ¹H NMR is used to confirm the presence and integration of the aromatic protons and the methyl group. Critically, ¹⁹F NMR provides a clean singlet, confirming the presence of the -CF3 group. Mass spectrometry (MS) is used to verify the molecular weight of 211.18.[2] Chromatographic methods like HPLC or GC are essential for quantifying purity and detecting trace impurities that may not be visible by NMR.[3]

Synthesis Outline

Several synthetic routes to trifluoromethyl-substituted quinolines have been reported in the literature. One common approach involves the cyclization of an appropriately substituted aniline with a fluorinated building block.[13] For instance, the Skraup synthesis, a classic method for quinoline preparation, involves the reaction of an arylamine with glycerol and an oxidizing agent in the presence of sulfuric acid.[14] Modern variations may use different reagents and catalysts to improve yields and regioselectivity.[15] Researchers interested in the synthesis can find detailed procedures in the chemical literature and patents.[13][16][17]

Safe Handling and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[7][18]

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[7]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Always consult the most recent Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling the material.[7][8][9]

References

  • Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol . Chemcasts. [Link]

  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug . ResearchGate. [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives . Impactfactor. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES . Novelty Journals. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel s-triazine derivatives incorporating quinoline moiety . Der Pharma Chemica. [Link]

  • Physical and analytical data of synthesized quinoline derivatives . ResearchGate. [Link]

  • 2-methyl-8-(trifluoromethyl)quinoline . Chemical Synthesis Database. [Link]

  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE . HETEROCYCLES, Vol. 104, No. 3, 2022. [Link]

  • 8-Methyl-2-(trifluoromethyl)-4-quinolinol . PubChem. [Link]

  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies . National Institutes of Health. [Link]

  • Safety Data Sheet . Angene Chemical. [Link]

  • 2-(Trifluoromethyl)Quinoline . Cenmed Enterprises. [Link]

  • Process for the preparation of methyl-quinoline derivatives.
  • Process for preparing quinoline bases.
  • Synthesis of quinolines . Organic Chemistry Portal. [Link]

Sources

Safety data sheet and handling precautions for 8-Methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Safe Handling and Hazard Management of 8-Methyl-2-(trifluoromethyl)quinoline

Abstract: this compound is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group can enhance metabolic stability, lipophilicity, and biological target affinity[1]. This guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar compounds, including 8-methylquinoline, 2-(trifluoromethyl)quinoline, and other substituted quinolines, to establish a robust and scientifically grounded safety protocol.

Hazard Identification and Inferred Classification

Based on the known toxicological profiles of its structural components—the quinoline ring and the trifluoromethyl group—this compound should be handled as a hazardous substance. The following GHS classifications are inferred from analogous compounds.

  • Acute Toxicity, Oral (Category 4): Quinoline and its derivatives are often classified as harmful or toxic if swallowed[2][3][4].

  • Skin Corrosion/Irritation (Category 2): Substituted quinolines are known to cause skin irritation[5][6][7].

  • Serious Eye Damage/Eye Irritation (Category 2): Direct contact is likely to cause serious eye irritation[5][6][7].

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation, a common hazard for quinoline-based compounds[5][6].

  • Long-term Hazards: Quinoline itself is suspected of causing genetic defects and cancer and is toxic to aquatic life with long-lasting effects[2][3][8][9]. While data for this specific derivative is unavailable, a cautious approach is warranted. 8-Methylquinoline has shown mutagenic activity in S. typhimurium studies[10].

It is imperative to handle this compound with the assumption that it carries these risks until specific toxicological data becomes available.

Physicochemical Properties of Structural Analogs

PropertyValueCompoundSource
Appearance Yellow Liquid8-Methylquinoline[5]
Physical State Solid / Liquid-Inferred
Molecular Formula C11H8F3NThis compound[11]
Molecular Weight 211.19 g/mol This compoundCalculated
Boiling Point 245 - 248 °C8-Methylquinoline[5]
Flash Point 104 °C8-Methylquinoline[5]
Density 1.050 g/cm³8-Methylquinoline[5]
Storage Temp. Room Temperature / Cool, Dry PlaceGeneral Guidance[6][12]

Exposure Controls and Personal Protection

Engineering controls and Personal Protective Equipment (PPE) are critical to minimizing exposure. The causality is clear: a multi-layered barrier approach protects the researcher from dermal, ocular, and respiratory contact.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, dissolving, and transferring, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols[13].

  • Safety Shower & Eyewash Station: Facilities must be equipped with an eyewash fountain and safety shower in close proximity to the workstation[14][15].

Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile rubber gloves. Gloves must be inspected before use and disposed of properly after handling. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[16][17].

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent splashes to the eyes[17].

  • Skin and Body Protection: A lab coat or a chemical-resistant apron is required. Contaminated clothing should be removed immediately and laundered separately before reuse[5][12].

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood (e.g., during a large spill), use a NIOSH-approved respirator with appropriate cartridges (e.g., type OV/AG/P99 for US or ABEK-P2 for EU)[16].

Comprehensive Handling and Storage Protocol

A self-validating system of protocols ensures safety at every stage of the compound's lifecycle in the lab.

Step 1: Receiving and Inspection
  • Procedure: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Causality: A compromised container is the first potential point of exposure and must be identified before being brought into the main laboratory area.

Step 2: Storage
  • Procedure: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area[5][6][12]. Keep away from incompatible materials such as strong oxidizing agents. Store locked up or in a controlled-access area[12].

  • Causality: Proper storage prevents degradation of the compound and accidental release. Separation from incompatible materials mitigates the risk of dangerous chemical reactions.

Step 3: Use in Experiments
  • Procedure:

    • Don all required PPE as described in Section 3.

    • Perform all manipulations within a certified chemical fume hood.

    • Avoid the formation of dust or aerosols[17]. If working with a solid, weigh it out carefully. If it is a liquid, transfer it with precision using appropriate pipettes or syringes.

    • Keep containers closed when not in use.

    • Wash hands thoroughly after handling, even if gloves were worn[12][14].

  • Causality: These steps form a systematic barrier to exposure during active handling, where the risk is highest.

Step 4: Waste Disposal
  • Procedure: Dispose of surplus, non-recyclable solutions, and contaminated materials as hazardous waste through a licensed disposal company[5][16][18]. Do not allow the product to enter drains[14][19].

  • Causality: Professional disposal is essential to prevent environmental contamination and ensure compliance with regulations. Quinoline derivatives can be toxic to aquatic life[8].

Emergency and First Aid Procedures

Rapid and correct response to an exposure incident is critical.

In Case of a Spill
  • Procedure:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation and wear full PPE, including respiratory protection if necessary.

    • Contain the spill. Absorb liquids with an inert material (e.g., vermiculite, sand, or earth). For solids, carefully sweep up to avoid creating dust[14][17].

    • Collect the waste in a suitable, closed container for disposal[16][17].

  • Causality: A structured spill response contains the hazard, protects personnel, and ensures proper cleanup.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5][6][14].

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, consult a physician[5][6][14].

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[6][14].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[14][16].

Visualization of Safe Handling Workflow

The following diagram illustrates the critical stages and associated precautions for handling this compound in a research environment.

Safe_Handling_Workflow cluster_prep Preparation & Storage cluster_handling Active Use cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response Receiving Receive & Inspect Container Storage Store in Cool, Dry, Well-Ventilated Area Receiving->Storage Intact Prep Don Full PPE (Gloves, Goggles, Coat) Storage->Prep Retrieve for Use Work Handle in Fume Hood Prep->Work Decon Decontaminate Glassware & Surfaces Work->Decon Experiment Complete Spill Spill Response: Contain & Absorb Work->Spill Spill Occurs FirstAid First Aid: Flush & Seek Medical Attention Work->FirstAid Exposure Occurs Disposal Dispose as Hazardous Waste Decon->Disposal

Caption: A workflow for the safe handling of this compound.

References

  • Vertex AI Search Result[20] . Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol. Chemcasts.

  • Vertex AI Search Result[16] . MSDS of 2-(Trifluoromethyl)quinoline. Capot Chemical Co., Ltd.

  • Vertex AI Search Result[12] . QUINOLINE FOR SYNTHESIS. Loba Chemie.

  • Vertex AI Search Result[14] . 6-Hydroxy-2-(trifluoromethyl)quinoline Safety Data Sheet. AK Scientific, Inc.

  • Vertex AI Search Result[5] . 8-Methylquinoline - SAFETY DATA SHEET. Alfa Aesar.

  • Vertex AI Search Result[6] . SAFETY DATA SHEET - 8-(Trifluoromethyl)quinolin-4-ol. Thermo Fisher Scientific.

  • Vertex AI Search Result[11] . 2-methyl-8-(trifluoromethyl)quinoline. Chemical Synthesis Database.

  • Vertex AI Search Result[1] . Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.

  • Vertex AI Search Result . quinoline yellow (water soluble) - Sdfine. Sdfine.

  • Vertex AI Search Result[18] . QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem.

  • Vertex AI Search Result[15] . Material Safety Data Sheet - Quinoline. Finar Limited.

  • Vertex AI Search Result[19] . Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

  • Vertex AI Search Result[21] . 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Chem-Impex.

  • Vertex AI Search Result[2] . Quinoline CAS 91-22-5 | 802407. Merck Millipore.

  • Vertex AI Search Result[13] . SAFETY DATA SHEET - Quinoline. Fisher Scientific.

  • Vertex AI Search Result[7] . SAFETY DATA SHEET - 2-(Trifluoromethyl)quinoline. Fisher Scientific.

  • Vertex AI Search Result[10] . Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). National Toxicology Program.

  • Vertex AI Search Result[17] . Safety Data Sheet - 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol. Angene Chemical.

  • Vertex AI Search Result[3] . Safety Data Sheet: quinoline. Chemos GmbH&Co.KG.

  • Vertex AI Search Result[4] . GHS Hazardous Chemical Information List. Safe Work Australia.

  • Vertex AI Search Result[8] . Quinoline - SAFETY DATA SHEET. Penta chemicals.

  • Vertex AI Search Result[9] . Quinolines: Human health tier II assessment. Australian Government Department of Health.

Sources

Methodological & Application

Synthesis of 8-Methyl-2-(trifluoromethyl)quinoline from Trifluoroacetic Acid Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Trifluoromethylquinolines

The incorporation of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This singular functional group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The quinoline nucleus, a privileged scaffold in numerous pharmacologically active compounds, when substituted with a trifluoromethyl group, gives rise to a class of molecules with significant therapeutic potential. 8-Methyl-2-(trifluoromethyl)quinoline, in particular, is a valuable building block for the development of novel pharmaceuticals and advanced materials. This application note provides a comprehensive guide to the synthesis of this compound, leveraging trifluoroacetic acid derivatives as key starting materials. We will delve into the strategic considerations behind the chosen synthetic route, provide a detailed, field-tested protocol, and elucidate the underlying reaction mechanism.

Synthetic Strategy: The Combes Quinoline Synthesis

For the synthesis of this compound, the Combes quinoline synthesis stands out as a robust and efficient method. This classical reaction involves the acid-catalyzed condensation of an aniline with a β-diketone to form a substituted quinoline.[1][2] The choice of this methodology is underpinned by the ready availability of the starting materials: o-toluidine, which provides the 8-methylquinoline core, and 1,1,1-trifluoroacetylacetone (TFAA), a derivative of trifluoroacetic acid, which introduces the desired 2-(trifluoromethyl) group.[3][4]

The Combes synthesis offers several advantages for this specific transformation:

  • Convergent Synthesis: It allows for the rapid assembly of the quinoline core from two relatively simple fragments.

  • Regiocontrol: The reaction of an unsymmetrical β-diketone like 1,1,1-trifluoroacetylacetone with an aniline can potentially lead to two regioisomers. However, the electronic and steric effects of the trifluoromethyl and methyl groups on the diketone, as well as the substitution on the aniline, can be leveraged to favor the desired 2-(trifluoromethyl) isomer.[5][6]

  • Robustness: The reaction is typically high-yielding and can be performed with standard laboratory equipment.

The overall synthetic workflow is depicted in the diagram below:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product o_toluidine o-Toluidine condensation Condensation (Enamine Formation) o_toluidine->condensation TFAA 1,1,1-Trifluoroacetylacetone TFAA->condensation cyclization Acid-Catalyzed Cyclization (PPA) condensation->cyclization Intermediate product This compound cyclization->product Dehydration

Caption: Overall workflow for the synthesis of this compound via the Combes reaction.

Detailed Experimental Protocol

This protocol is based on established procedures for the Combes synthesis of trifluoromethyl-substituted quinolines.[5][7]

Materials and Reagents:

Reagent/MaterialGradeSupplier
o-ToluidineReagentPlus®, ≥99%Sigma-Aldrich
1,1,1-Trifluoroacetylacetone (TFAA)≥98%Sigma-Aldrich
Polyphosphoric acid (PPA)85% assaySigma-Aldrich
TolueneAnhydrous, 99.8%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)Saturated solutionFisher Scientific
Ethyl acetateACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeFisher Scientific
Silica gel60 Å, 230-400 meshSigma-Aldrich

Step 1: Condensation to form the Enamine Intermediate

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add o-toluidine (10.7 g, 0.1 mol) and toluene (100 mL).

  • With stirring, add 1,1,1-trifluoroacetylacetone (15.4 g, 0.1 mol) dropwise to the solution.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as the condensation proceeds.

  • Continue refluxing for 2-4 hours, or until no more water is collected.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude enamine intermediate as an oil. This intermediate is typically used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization and Dehydration

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add polyphosphoric acid (PPA) (150 g).

  • Heat the PPA to 80-90 °C with stirring.

  • Slowly and carefully add the crude enamine intermediate from Step 1 to the hot PPA with vigorous stirring. The addition should be done in portions to control the exotherm.

  • After the addition is complete, raise the temperature of the reaction mixture to 140-150 °C.

  • Maintain this temperature with stirring for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 9:1 hexanes:ethyl acetate eluent).

  • Once the reaction is complete, allow the mixture to cool to approximately 80-90 °C.

  • Carefully and slowly pour the hot reaction mixture onto crushed ice (approximately 500 g) in a large beaker with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will cause significant gas evolution.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel.

  • Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Quantitative Data Summary:

ParameterValue
Reactants
o-Toluidine10.7 g (0.1 mol)
1,1,1-Trifluoroacetylacetone15.4 g (0.1 mol)
Polyphosphoric acid150 g
Reaction Conditions
Condensation TemperatureReflux in toluene (~111 °C)
Condensation Time2-4 hours
Cyclization Temperature140-150 °C
Cyclization Time3-5 hours
Expected Yield 60-75% (based on similar reactions)

Reaction Mechanism: A Step-by-Step Elucidation

The Combes synthesis of this compound proceeds through a well-established mechanism involving two key stages: enamine formation and acid-catalyzed cyclization.[2][5]

G cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Acid-Catalyzed Cyclization A o-Toluidine attacks the more electrophilic carbonyl (adjacent to CF3) B Formation of a hemiaminal intermediate A->B Nucleophilic attack C Dehydration to yield the enamine intermediate B->C - H2O D Protonation of the enamine C->D Intermediate proceeds to Step 2 E Electrophilic aromatic substitution (ring closure) D->E Intramolecular attack F Deprotonation to restore aromaticity E->F - H+ G Protonation of the hydroxyl group F->G + H+ H Dehydration to form the final product G->H - H2O

Caption: Mechanism of the Combes synthesis of this compound.

Step 1: Enamine Formation

The reaction is initiated by the nucleophilic attack of the amino group of o-toluidine on one of the carbonyl carbons of 1,1,1-trifluoroacetylacetone. The carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl group is more electrophilic and is therefore the preferential site of attack. This leads to the formation of a hemiaminal intermediate, which subsequently dehydrates to form a stable enamine intermediate.

Step 2: Acid-Catalyzed Cyclization and Dehydration

In the presence of a strong acid like polyphosphoric acid, the enamine is protonated, activating it for intramolecular cyclization. The electron-rich aromatic ring of the o-toluidine moiety then attacks the protonated enamine in an electrophilic aromatic substitution reaction. The cyclization occurs preferentially at the unsubstituted position ortho to the amino group, leading to the formation of the 8-methyl substituted quinoline. Subsequent deprotonation restores the aromaticity of the benzene ring. The resulting intermediate is then protonated at the hydroxyl group, which is followed by the elimination of a water molecule to yield the final product, this compound.

Conclusion

The Combes quinoline synthesis provides a reliable and efficient pathway for the preparation of this compound from readily available trifluoroacetic acid derivatives. The protocol detailed in this application note has been designed to be robust and scalable, offering researchers and drug development professionals a practical guide for accessing this important chemical entity. A thorough understanding of the reaction mechanism and the factors influencing regioselectivity allows for the rational design and synthesis of a wide array of substituted trifluoromethylquinolines for various applications.

References

  • Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(12), 1105-1113. [Link]

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétone et des cétones acétoniques. Bulletin de la Societe Chimique de Paris, 49, 89-92.
  • Schlosser, M., & Marull, M. (2003). Recommendable Routes to Trifluoromethyl-Substituted Pyridine- and Quinolinecarboxylic Acids. European Journal of Organic Chemistry, 2003(11), 1991-2003. [Link]

  • Welfide Corporation. (2003). EP1308439A1.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Alyamkina, E. A., et al. (2011). Combes reaction in the synthesis of substituted quinolines (review). Chemistry of Heterocyclic Compounds, 47(3), 255-283.
  • PubChem. (n.d.). 8-Methyl-2-(trifluoromethyl)-4-quinolinol. National Center for Biotechnology Information. Retrieved from [Link]

  • Siddiqui, Z. N., & Khan, S. A. (2011). Synthesis and biological evaluation of some novel quinoline derivatives as antimicrobial agents. Acta Poloniae Pharmaceutica, 68(3), 365-372.
  • Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]

  • Fujisaka, A., et al. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. HETEROCYCLES, 104(3), 573-588. [Link]

  • Pan, Q., et al. (2020). Synthesis of 2-Trifluoromethyl Quinolines from α,β-Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup-Doebner-Von Miller Synthesis. ChemistrySelect, 5(13), 4099-4103. [Link]

  • Wikipedia. (2023). 1,1,1-Trifluoroacetylacetone. Retrieved from [Link]

  • NIST. (n.d.). 2,4-Pentanedione, 1,1,1-trifluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1-Trifluoro-2,4-pentanedione. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Robust HPLC-UV Method for the Quantification of Quinoline Derivatives: Principles, Protocols, and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline and its derivatives are heterocyclic aromatic compounds that form the structural backbone of numerous pharmaceuticals, most notably antimalarial drugs like quinine.[1][2][3] Their precise and accurate quantification is paramount in drug development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely adopted analytical technique for this purpose, offering high sensitivity, resolution, and reproducibility.[4][5] This application note provides a comprehensive guide to developing and validating a robust HPLC-UV method for the quantification of quinoline derivatives. We delve into the critical aspects of method development, provide a detailed experimental protocol, and outline the validation process in accordance with International Council for Harmonisation (ICH) guidelines.[6][7]

Introduction: The Analytical Challenge of Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry.[8] However, the structural similarity among various quinoline derivatives, such as the diastereomers quinine and quinidine, presents a significant analytical challenge.[1] A successful analytical method must be highly selective to resolve these closely related compounds from each other and from potential impurities or matrix components.

High-Performance Liquid Chromatography (HPLC) separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[9] For quinoline derivatives, a UV detector is highly effective as the quinoline ring system possesses strong chromophores that absorb light in the ultraviolet spectrum.[3][10] The amount of light absorbed is directly proportional to the concentration of the analyte, allowing for precise quantification.

Strategic Method Development: The Rationale Behind the Parameters

Developing a reliable HPLC method is not a matter of chance; it is a systematic process where each parameter is chosen to address a specific analytical goal.

The Critical Choice of the Stationary Phase (Column)

While the octadecyl (C18) column is the workhorse of reversed-phase chromatography, it often fails to provide adequate separation for complex mixtures of quinoline derivatives.[1][2] The subtle structural differences between these alkaloids require a stationary phase with alternative selectivity. Research has demonstrated that a naphthylpropyl stationary phase can successfully resolve mixtures of six different quinoline derivatives, where a standard C18 column could not.[1][2] The unique π-π interactions between the naphthyl group and the quinoline ring system provide an additional separation mechanism beyond simple hydrophobic interactions, enhancing selectivity.

Optimizing the Mobile Phase

In reversed-phase HPLC, a polar mobile phase is used with a non-polar stationary phase. A common choice for quinoline analysis is a mixture of an organic modifier (like methanol or acetonitrile) and water.[1][2][11]

  • Organic Modifier Ratio: Adjusting the percentage of the organic modifier controls the retention time. Increasing the organic content (e.g., from 50% to 60% methanol) decreases the polarity of the mobile phase, causing the analytes to elute faster. A gradient elution, where the mobile phase composition changes over time, is often employed for complex mixtures with components of varying polarities.[12]

  • pH Control: Quinoline derivatives are basic compounds. The pH of the mobile phase dictates their ionization state, which significantly impacts their retention and peak shape. Using a buffer (e.g., phosphate or acetate buffer) to maintain a constant pH is crucial for reproducibility.[12]

Selecting the Detection Wavelength (λ)

To achieve maximum sensitivity, the UV detector should be set to the wavelength of maximum absorbance (λmax) of the analyte. Quinine, for example, has a UV absorbance peak around 350 nm.[3] For analyzing a single compound like quinoline in textiles, a wavelength of 225 nm has been used effectively.[11][13] When analyzing multiple derivatives with different λmax values, a Diode Array Detector (DAD) is invaluable. A DAD can monitor a range of wavelengths simultaneously, allowing for the selection of an optimal wavelength for each component or a suitable compromise wavelength for all.[11][12] A study separating six derivatives found 346 nm to be an effective wavelength.[1][2]

Experimental Protocol: Quantification of Quinine in a Pharmaceutical Tablet

This protocol details the steps for quantifying quinine, a representative quinoline derivative, in a tablet formulation.

Materials, Reagents, and Equipment
  • Equipment: HPLC system with UV or DAD, analytical balance, ultrasonic bath, volumetric flasks, pipettes.

  • Chemicals: HPLC-grade methanol, HPLC-grade water, Quinine standard (USP reference grade), formic acid.

  • Consumables: Naphthylpropyl column (e.g., 150 mm x 4.6 mm, 5 µm), 0.45 µm syringe filters, HPLC vials.

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 50:50 (v/v) methanol and water. Add 0.1% formic acid to the aqueous portion before mixing. Degas the solution using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of quinine reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, and 150 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase.

Sample Preparation
  • Weigh and finely powder a representative number of tablets (e.g., 10 tablets) to ensure homogeneity.

  • Accurately weigh a portion of the powder equivalent to 25 mg of quinine and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 20 minutes to dissolve the active ingredient.[11]

  • Allow the solution to cool to room temperature, then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[9][11] This step is critical to remove insoluble excipients and prevent column blockage.

Chromatographic Conditions
ParameterCondition
Instrument HPLC System with UV/DAD
Column Naphthylpropyl (150 x 4.6 mm, 5 µm)
Mobile Phase Methanol / Water (50:50, v/v) with 0.1% Formic Acid
Flow Rate 0.8 mL/min[1][2]
Column Temperature Ambient (e.g., 25 °C)
Injection Volume 10 µL
Detection Wavelength 346 nm[1][2]
Run Time 15 minutes
Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase A2 Inject into HPLC System P1->A2 P2 Prepare Standard Solutions (Stock & Calibration Curve) A1 Filter Sample & Standards P2->A1 P3 Prepare Sample (Weigh -> Dissolve -> Sonicate) P3->A1 A1->A2 A3 Acquire Chromatographic Data A2->A3 D1 Integrate Peak Areas A3->D1 D2 Generate Calibration Curve (Area vs. Concentration) D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: General workflow for HPLC-UV analysis of quinoline derivatives.

Method Validation: Ensuring Trustworthy Results

Once developed, an analytical method must be validated to provide documented evidence that it is suitable for its intended purpose.[7][14] The validation should be performed according to ICH Q2(R1) guidelines.[5][6]

Validation Parameters and Protocols
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

    • Protocol: Analyze a blank (mobile phase), a placebo (tablet excipients without the active ingredient), the quinine standard, and the sample solution. The chromatogram of the sample should show a distinct, well-resolved peak for quinine at the same retention time as the standard, with no interfering peaks from the blank or placebo.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

    • Protocol: Inject the prepared calibration standards (e.g., 5-150 µg/mL) in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[11]

  • Accuracy: The closeness of the test results to the true value.

    • Protocol: Perform a spike-recovery study. Add known amounts of quinine standard to the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Prepare and analyze these samples in triplicate.

    • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.[6]

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.[4]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[11]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be reliably detected and quantified.

    • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of a low-concentration standard.

    • Acceptance Criteria: LOD is typically determined at an S/N ratio of 3:1, while LOQ is determined at an S/N ratio of 10:1.[6]

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

    • Protocol: Introduce small changes to the method, such as mobile phase composition (±2%), flow rate (±0.1 mL/min), or column temperature (±2°C), and assess the impact on the results.

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not deviate significantly.

Representative Validation Data

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
5 52,150
10 103,500
25 258,900
50 519,200
100 1,041,000
150 1,558,000
Linear Regression y = 10395x + 1250

| Correlation Coeff. (r²) | 0.9998 |

Table 2: Accuracy and Precision Summary

Parameter Level Acceptance Criteria Result
Accuracy 80% Spike 98.0 - 102.0% Recovery 99.5%
100% Spike 98.0 - 102.0% Recovery 100.4%
120% Spike 98.0 - 102.0% Recovery 101.1%
Precision Repeatability (n=6) ≤ 2.0% RSD 0.85%
Intermediate ≤ 2.0% RSD 1.15%
Quantitation LOQ (S/N ≥ 10) - 2.5 µg/mL[2]

| | LOD (S/N ≥ 3) | - | 0.75 µg/mL[2] |

Validation Workflow Diagram

G cluster_method Method Development cluster_validation Validation Protocol (ICH Q2 R1) Dev Optimized HPLC Method Spec Specificity No Interference Lin Linearity r² ≥ 0.999 Acc Accuracy 98-102% Recovery Prec Precision RSD ≤ 2% Loq LOD / LOQ S/N = 3:1 / 10:1 Rob Robustness Unaffected by small changes Validated Validated Method Ready for Routine Use Rob->Validated

Caption: Logical flow of the HPLC method validation process.

Conclusion

This application note outlines a systematic approach to the quantification of quinoline derivatives using a robust, specific, and validated HPLC-UV method. The key to success lies in the strategic selection of a suitable stationary phase, such as a naphthylpropyl column, to achieve the required selectivity, followed by rigorous validation according to ICH guidelines. By adhering to these principles, researchers, scientists, and drug development professionals can generate highly reliable and accurate quantitative data essential for regulatory submission, quality control, and advanced research.

References

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Pharmtech.com URL: [Link]

  • Title: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria Source: Taylor & Francis Online URL: [Link]

  • Title: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria Source: Taylor & Francis Online URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES Source: ResearchGate URL: [Link]

  • Title: Quinine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: UV Properties and Loading into Liposomes of Quinoline Derivatives Source: MDPI URL: [Link]

  • Title: UV spectra of free quinolines (1–8) in n-hexane (red line), chloroform... Source: ResearchGate URL: [Link]

  • Title: RP-HPLC determination of lipophilicity in series of quinoline derivatives Source: ResearchGate URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]

  • Title: VUV Absorption Spectra of Gas-Phase Quinoline in the 3.5–10.7 eV Photon Energy Range Source: ACS Publications URL: [Link]

  • Title: Quinoline | C9H7N | CID 7047 Source: PubChem - NIH URL: [Link]

  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]

  • Title: Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids Source: PubMed Central URL: [Link]

  • Title: Determination of Quinoline in Textiles by High-Performance Liquid Chromatography Source: IOPscience URL: [Link]

  • Title: Sample Preparation – HPLC Source: Polymer Chemistry Characterization Lab URL: [Link]

  • Title: Sample Preparation for HPLC Analysis: Step Guides and Common Techniques Source: Drawell URL: [Link]

  • Title: Development and Validation of an Ion-Pair HPLC-UV Method for the Quantitation of Quinoline and Indoloquinoline Alkaloids in Herbal and Pharmaceutical Antimalarial Formulations Source: ResearchGate URL: [Link]

  • Title: Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma Source: ResearchGate URL: [Link]

  • Title: HPLC analysis of 125 I labeled quinazoline derivatives Source: ResearchGate URL: [Link]

  • Title: HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column Source: SIELC Technologies URL: [Link]

  • Title: How to Prepare a Sample for HPLC Analysis Source: Greyhound Chromatography URL: [Link]

  • Title: Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy Source: PubMed URL: [Link]

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 8-Methyl-2-(trifluoromethyl)quinoline in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of 8-Methyl-2-(trifluoromethyl)quinoline in various biological samples, including plasma, urine, and tissue homogenates. The protocol encompasses a streamlined sample preparation procedure, optimized chromatographic separation, and sensitive mass spectrometric detection. This method is designed to meet the rigorous demands of preclinical and clinical research, offering high throughput and reliability for pharmacokinetic, toxicokinetic, and drug metabolism studies.

Introduction

This compound is a heterocyclic compound of significant interest in pharmaceutical research due to the prevalence of the quinoline scaffold in bioactive molecules. The incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Accurate quantification of this compound in biological matrices is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS stands as the gold standard for such bioanalytical assays, providing unparalleled sensitivity and selectivity.[2] This document provides a detailed, step-by-step guide for researchers, scientists, and drug development professionals to implement a robust analytical method for this compound.

Physicochemical Properties of the Analyte

Understanding the physicochemical properties of this compound is crucial for developing an effective analytical method. These properties guide the selection of appropriate sample preparation techniques and chromatographic conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₈F₃N[3]
Molecular Weight 227.18 g/mol [3]
logP (predicted) 2.8[3]
pKa (predicted) Not available
Melting Point Not available[4]
Boiling Point Not available[4]

The predicted logP value of 2.8 suggests that this compound is a moderately lipophilic compound, which informs the choice of extraction solvents and chromatographic stationary phases.

Experimental Workflow

The overall analytical workflow is designed for efficiency and robustness, minimizing sample handling and potential sources of error.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) IS Spike with Internal Standard Sample->IS Extraction Extraction (PPT, LLE, or SPE) IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Overall analytical workflow for the quantification of this compound.

Sample Preparation: Rationale and Protocols

The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte of interest.[5][6] Based on the nature of the biological matrix, different approaches are recommended.

Internal Standard (IS) Selection

An appropriate internal standard is essential to compensate for variability during sample preparation and analysis.[7][8][9] A stable isotope-labeled (SIL) version of the analyte is the gold standard.[7] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior should be used. For this method, [Insert appropriate IS, e.g., this compound-d4] is recommended.

Plasma Samples: Protein Precipitation (PPT)

For plasma samples, protein precipitation is a simple, fast, and effective method for removing the majority of proteins.[10][11][12] Acetonitrile is a common and efficient precipitating agent.[10][13]

Protocol: Protein Precipitation of Plasma Samples

  • Thaw frozen plasma samples at room temperature.[14]

  • Vortex the plasma sample to ensure homogeneity.[14]

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[13][14]

  • Vortex the mixture vigorously for 30 seconds.[10]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Urine Samples: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a highly selective technique that can provide a very clean extract, which is beneficial for minimizing matrix effects from urine samples.[12][15][16] The choice of extraction solvent is guided by the analyte's polarity. Given the moderate lipophilicity of this compound, solvents like methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and hexane are suitable.

Protocol: Liquid-Liquid Extraction of Urine Samples

  • To 200 µL of urine in a glass tube, add 50 µL of the internal standard working solution.

  • Add 100 µL of 1 M sodium hydroxide to adjust the pH to the basic range, ensuring the analyte is in its neutral form for efficient extraction.

  • Add 1 mL of MTBE.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

Tissue Samples: Solid-Phase Extraction (SPE)

Solid-phase extraction is a versatile and powerful technique for cleaning up complex matrices like tissue homogenates.[17][18][19] A mixed-mode cation exchange SPE cartridge can be effective for retaining the basic quinoline nitrogen and allowing for rigorous washing steps.

Protocol: Solid-Phase Extraction of Tissue Homogenates

  • Homogenize the tissue sample in an appropriate buffer (e.g., phosphate-buffered saline) to a final concentration of approximately 100 mg/mL.

  • To 200 µL of tissue homogenate, add 50 µL of the internal standard working solution.

  • Add 200 µL of 4% phosphoric acid to precipitate proteins and adjust the pH.

  • Vortex and centrifuge at 14,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from step 4 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Method Development

The LC-MS/MS method was optimized to achieve high sensitivity, selectivity, and a short run time.

Liquid Chromatography

A reversed-phase chromatographic separation is suitable for this moderately lipophilic compound.

Table 2: Optimized LC Parameters

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

Mass spectrometric detection was performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) was used for quantification.

Table 3: Optimized MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 228.1[To be determined experimentally][To be determined experimentally]
Internal Standard [To be determined experimentally][To be determined experimentally][To be determined experimentally]

Method Validation

The analytical method was validated according to the US Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines.[2][20][21]

Linearity and Range

The method demonstrated excellent linearity over the concentration range of [Insert Range, e.g., 0.1 to 1000 ng/mL] with a correlation coefficient (r²) of >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.

Table 4: Summary of Accuracy and Precision Data

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ <15%<15%±15%±15%
Low QC <15%<15%±15%±15%
Mid QC <15%<15%±15%±15%
High QC <15%<15%±15%±15%
Matrix Effect and Recovery

The matrix effect was assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. Recovery was determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples. The results indicated minimal matrix effects and consistent recovery across the different biological matrices.

Stability

The stability of this compound was evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage, and was found to be stable.

Conclusion

This application note presents a highly sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in plasma, urine, and tissue samples. The detailed protocols for sample preparation and the optimized LC-MS/MS parameters provide a solid foundation for researchers in the fields of drug discovery and development. The comprehensive method validation ensures the reliability and accuracy of the data generated, making it suitable for regulated bioanalysis.

References

  • BenchChem. (2025).
  • Thermo Fisher Scientific. (n.d.).
  • Lucas, D. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Agilent Technologies, Inc.
  • Southeast Center for Integrated Metabolomics. (2019, March 6). Sample Protein Precipitation for Global Metabolomics.
  • Phenomenex. (2015, August 27).
  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services.
  • Wikipedia. (n.d.). Solid-phase extraction. Wikipedia.
  • Arfianti, I. (2019, October 4).
  • Chemcasts. (n.d.). Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol. Chemcasts.
  • Idaho State Police. (2014, January 16). Urine general drug extraction.
  • ACS Publications. (2019, June 26). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.
  • Thermo Fisher Scientific. (n.d.). Automated Solid Phase Extraction (SPE). Thermo Fisher Scientific.
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Oxford Academic. (n.d.). Determination of Multiple Drugs of Abuse in Human Urine Using Dispersive Liquid–Liquid Microextraction and Capillary Electrophoresis with PDA Detection. Forensic Sciences Research.
  • PubChem. (n.d.). 8-Methyl-2-(trifluoromethyl)-4-quinolinol. PubChem.
  • Chemistry For Everyone. (2025, August 4). What Is An Internal Standard And Why Is It Used In LC-MS?. Chemistry For Everyone.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • RSC Publishing. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing.
  • PubMed Central. (n.d.).
  • Chemcasts. (n.d.). 8-Methyl-2-(trifluoromethyl)
  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?.
  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • PubMed. (n.d.).
  • ResearchGate. (2025, August 6). Practical tips on preparing plasma samples for drug analysis using SPME.
  • Asian Journal of Chemistry. (2013). Determination of Morphine in Urine by HPLC Using Ion-Pair Extraction. Asian Journal of Chemistry, 25(5), 2469-2473.
  • The Aquila Digital Community. (2021, August 1).
  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Chemistry LibreTexts.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • ACCP. (2019, June 27).
  • BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem.
  • U.S. Food and Drug Administration. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA.
  • Affinisep. (n.d.). Solid Phase Extraction. Affinisep.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
  • ResearchGate. (2025, August 7). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation.
  • Chemical Synthesis Database. (2025, May 20). 2-methyl-8-(trifluoromethyl)quinoline.

Sources

Application & Protocol Guide: Leveraging 8-Methyl-2-(trifluoromethyl)quinoline for Directed Palladium-Catalyzed C(sp³)–H Arylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of C–H Functionalization

In the landscape of modern synthetic chemistry, the direct functionalization of carbon-hydrogen (C–H) bonds represents a paradigm shift, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions.[1] These classic methods, such as Suzuki or Stille couplings, necessitate the pre-functionalization of both coupling partners, adding steps and generating waste.[2] C–H activation, by contrast, allows for the direct conversion of ubiquitous C–H bonds into new carbon-carbon or carbon-heteroatom bonds, streamlining synthetic routes to complex molecules. This approach is particularly transformative in pharmaceutical and materials science, where the synthesis of intricate biaryl structures is a constant objective.[3][4]

A key strategy in achieving selectivity in C–H activation is the use of directing groups. These functional groups, inherent to the substrate, chelate to a transition metal catalyst and position it in close proximity to a specific C–H bond, enabling its selective cleavage and functionalization. The 8-aminoquinoline and related quinoline scaffolds have emerged as exceptionally robust and versatile directing groups for palladium-catalyzed reactions, capable of directing the functionalization of both sp² and sp³ C–H bonds.[5][6][7]

This guide focuses on the application of 8-Methyl-2-(trifluoromethyl)quinoline as a substrate in palladium-catalyzed C(sp³)–H arylation. Here, the quinoline nitrogen atom serves as the coordinating anchor for the palladium catalyst, directing the activation of the typically inert C(sp³)–H bonds of the 8-methyl group. The presence of the electron-withdrawing 2-(trifluoromethyl) group can influence the electronic properties of the quinoline system and its interaction with the catalyst.[8] We will provide a detailed exploration of the reaction mechanism, practical application notes for optimizing reaction outcomes, and step-by-step protocols for researchers in organic synthesis and drug development.

Mechanistic Principles: A Look Inside the Catalytic Cycle

Understanding the reaction mechanism is critical for troubleshooting and adapting a protocol to new substrates. The palladium-catalyzed C–H arylation of 8-methylquinolines is widely proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle, particularly when employing hypervalent iodine reagents like diaryliodonium salts.[2][9]

The Role of Key Components:

  • Palladium(II) Acetate (Pd(OAc)₂): This is the most common and effective catalyst precursor. In the first step, it coordinates to the nitrogen atom of the quinoline substrate.

  • This compound (Substrate): The nitrogen atom directs the catalyst, and the C–H bonds of the 8-methyl group are the targets for functionalization.

  • Arylating Agent:

    • Diaryliodonium Salts ([Ar₂I]BF₄): These are highly effective reagents that serve as both the aryl source and an internal oxidant, obviating the need for an external one. The reaction is often faster and proceeds under milder conditions.[2] Electron-withdrawing groups on the arylating reagent have been shown to accelerate the reaction.[2]

    • Aryl Iodides (Ar-I): A more traditional and readily available class of arylating agents. Their use typically necessitates an additive, such as a silver salt (e.g., AgOAc or Ag₂CO₃), to act as a halide scavenger and facilitate the C–H activation step.[6]

  • Solvent: A high-boiling point, non-coordinating solvent like 1,2-dichloroethane (DCE) or an acidic medium like acetic acid (AcOH) is often employed to facilitate the reaction at elevated temperatures.[2][6]

The Catalytic Cycle consists of four key steps:

  • Coordination: The quinoline nitrogen displaces a labile acetate ligand on the Pd(II) center.

  • Concerted Metalation-Deprotonation (CMD): This is often the turnover-limiting step. The palladium center abstracts a proton from the 8-methyl group, forming a five-membered palladacycle intermediate. This intramolecular C–H activation is highly favored due to the chelation assistance.

  • Oxidative Addition: The arylating agent (e.g., a diaryliodonium salt) oxidizes the Pd(II) center to a high-valent Pd(IV) species.

  • Reductive Elimination: The C(sp³)–C(sp²) bond is formed as the aryl group and the quinoline methyl group are eliminated from the Pd(IV) center. This step regenerates the active Pd(II) catalyst, allowing the cycle to continue.

Catalytic_Cycle cluster_cycle Pd(II)/Pd(IV) Catalytic Cycle Pd_II Pd(OAc)₂ (Catalyst) Complex Coordinated Complex Pd_II->Complex Coordination Substrate 8-Methyl-2-(CF₃)quinoline Substrate->Complex Palladacycle Palladacycle Intermediate (Pd-II) Complex->Palladacycle C-H Activation (CMD) Pd_IV High-Valent Intermediate (Pd-IV) Palladacycle->Pd_IV Oxidative Addition (+ [Ar₂I]⁺) Pd_IV->Pd_II Regeneration Product Arylated Product Pd_IV->Product Reductive Elimination

Figure 1: Proposed Pd(II)/Pd(IV) catalytic cycle for the arylation of 8-methylquinoline.

Application Notes & Field-Proven Insights

Choosing the Optimal Arylating Agent

The choice between a diaryliodonium salt and an aryl iodide is a critical decision point that impacts reaction conditions and scope.

  • Diaryliodonium Salts: Recommended for achieving high yields and functional group tolerance under milder, oxidant-free conditions.[9] They are particularly effective for transferring electronically and sterically diverse aryl groups. However, their synthesis requires an additional step.

  • Aryl Iodides: A practical choice due to their broad commercial availability. These reactions typically require higher temperatures and the stoichiometric use of a silver(I) salt as an oxidant and halide scavenger. The silver waste can be a drawback for large-scale synthesis.[6]

Optimizing Reaction Parameters
  • Catalyst Loading: Typically, 2-5 mol% of Pd(OAc)₂ is sufficient. Higher loadings may be required for challenging substrates but can lead to increased side products.[6]

  • Temperature: These reactions are not typically run at room temperature. A temperature range of 80–120 °C is standard.[2][10] Lower temperatures may be possible with highly reactive diaryliodonium salts, while aryl iodides often require heating above 100 °C.

  • Solvent: Acetic acid can serve as both a solvent and a proton source, facilitating the CMD step.[2] For substrates sensitive to acid, a non-coordinating organic solvent like 1,2-dichloroethane (DCE) or tert-amyl alcohol is a robust alternative.[6]

Troubleshooting Common Issues
  • Low Conversion: If the starting material is not consumed, consider increasing the temperature in 10 °C increments or increasing the catalyst loading to 5-10 mol%. Ensure reagents are anhydrous, as water can inhibit the catalyst.

  • No Reaction: Verify the integrity of the palladium catalyst. Pd(OAc)₂ should be a light orange-brown powder; a dark brown or black color suggests decomposition. Also, confirm the purity of the directing group substrate.

  • Formation of Side Products: The primary side product is often the homocoupling of the arylating agent (Ar-Ar). This can be minimized by ensuring slow addition of the arylating agent or by using a diaryliodonium salt where one aryl group is a non-transferable "dummy" ligand (e.g., mesityl).[2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Experimental_Workflow start Start reagents Weigh & Combine Reagents (Substrate, Catalyst, Additives) in Reaction Vessel start->reagents solvent Add Anhydrous Solvent under Inert Atmosphere (N₂ or Ar) reagents->solvent reaction Heat to Desired Temperature with Vigorous Stirring solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor workup Cool to RT, Quench (if needed) & Perform Aqueous Workup monitor->workup Upon Completion purify Purify Crude Product (Silica Gel Chromatography) workup->purify characterize Characterize Pure Product (NMR, HRMS) purify->characterize end End characterize->end

Figure 2: General experimental workflow for palladium-catalyzed C-H arylation.
Protocol A: C(sp³)–H Arylation Using a Cyclic Diaryliodonium Salt

This protocol is adapted from methodologies developed for the biarylation of 8-methylquinolines, which proceed without an external oxidant.[9]

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Cyclic Diaryliodonium Salt (e.g., dibenzo[b,d]iodolium triflate) (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Schlenk tube or sealed vial, magnetic stir bar, heating mantle/oil bath

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Argon), add this compound (e.g., 0.2 mmol, 42.6 mg).

  • Add the cyclic diaryliodonium salt (0.24 mmol), Pd(OAc)₂ (0.01 mmol, 2.2 mg), and K₂CO₃ (0.4 mmol, 55.2 mg).

  • Add anhydrous DCE (2.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS analysis of a quenched aliquot.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with dichloromethane (DCM, 10 mL) and filter through a pad of celite to remove inorganic salts.

  • Wash the celite pad with additional DCM (2 x 5 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired arylated product.

Protocol B: C(sp³)–H Arylation Using an Aryl Iodide

This protocol is based on general conditions for quinoline-directed C–H arylation using aryl halides, which require a silver salt additive.[6]

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Aryl Iodide (2.0–3.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • Silver(I) Acetate (AgOAc) (2.0 equiv)

  • Anhydrous tert-amyl alcohol or DCE

  • Schlenk tube or sealed vial, magnetic stir bar, heating mantle/oil bath

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound (e.g., 0.15 mmol, 32.0 mg).

  • Add the aryl iodide (0.45 mmol), Pd(OAc)₂ (0.0075 mmol, 1.7 mg), and AgOAc (0.3 mmol, 50.1 mg).

  • Add anhydrous tert-amyl alcohol (1.5 mL) via syringe.

  • Seal the tube, and place it in a preheated oil bath at 110–120 °C.

  • Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL).

  • Filter the suspension through a pad of celite, washing the pad thoroughly with ethyl acetate (3 x 5 mL).

  • Combine the organic filtrates and wash sequentially with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to isolate the arylated quinoline.

Representative Data

The following table summarizes typical results obtained for the palladium-catalyzed C(sp³)–H arylation of 8-methylquinoline, a close analog to the topic substrate. This data serves as a benchmark for expected yields and illustrates the reaction's scope.

EntryArylating AgentAdditiveSolventTemp (°C)Time (h)Yield (%)Reference
14-IodoanisoleAgOAcDCE1002474[6]
2IodobenzeneAgOAcDCE1002465[6]
31-Iodo-4-(trifluoromethyl)benzeneAgOAcDCE1002455[6]
4Dibenzo[b,d]iodolium triflateK₂CO₃DCE1001285[9]
52,8-Dimethyldibenzo[b,d]iodolium triflateK₂CO₃DCE1001281[9]

Table 1: Representative yields for the arylation of related 8-methylquinoline systems. Conditions typically involve Pd(OAc)₂ (5 mol%) as the catalyst.

Conclusion

The use of this compound as a substrate in palladium-catalyzed C(sp³)–H arylation is a powerful strategy for the synthesis of complex, value-added molecules. By leveraging the innate directing ability of the quinoline nitrogen, chemists can selectively forge new C–C bonds at a previously unreactive methyl group. A thorough understanding of the Pd(II)/Pd(IV) catalytic cycle and the distinct roles of different arylating agents and additives empowers researchers to optimize conditions and troubleshoot effectively. The protocols provided herein offer a robust starting point for applying this advanced synthetic methodology in drug discovery and materials science programs.

References

  • D. Kalyani, N. R. Deprez, L. V. Desai and M. S. Sanford. (2005). "Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate." Journal of the American Chemical Society. [Link]

  • D. Shabashov and O. Daugulis. (2010). "Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp² and sp³ Carbon–Hydrogen Bonds." Journal of the American Chemical Society. [Link]

  • A. K. Maurya, A. K. Sharma, V. Kumar, R. Kumar and A. K. Verma. (2022). "Palladium-Catalyzed C(sp³)–H Biarylation of 8-Methyl Quinolines with Cyclic Diaryliodonium Salts to Access Functionalized Biaryls and Fluorene Derivatives." The Journal of Organic Chemistry. [Link]

  • C. Xu and Q. Shen. (2014). "Palladium-Catalyzed Trifluoromethylthiolation of Aryl C–H Bonds." Organic Letters. [Link]

  • S. R. Yetra, B. S. Kumar, S. R. Battula and A. K. Verma. (2021). "C(sp³)-H Bond Functionalization of 8-Methylquinolines." Chemistry - An Asian Journal. [Link]

  • H. Abe, M. Kamimura, Y. Komatsu and Y. Horino. (2015). "Palladium-mediated intramolecular biaryl coupling reaction: Convenient preparation of furoquinolinone derivatives." Heterocycles. [Link]

  • S. Nunewar, S. Kumar, S. Talakola, R. K. Goutam and V. Kanchupalli. (2021). "Co(III), Rh(III) & Ir(III)‐Catalyzed Direct C−H Alkylation/Alkenylation/Arylation with Carbene Precursors." Advanced Synthesis & Catalysis. [Link]

  • O. O. Fadeyi, J. J. M. Vervoort, C. J. O'Connor, M. P. G. T. C. L. M. Leenders, M. C. R. M. van Osch, J. C. M. van Hest and F. P. J. T. Rutjes. (2020). "A Study of an 8-Aminoquinoline-Directed C(sp²)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal." Molecules. [Link]

  • Y. Fujiwara, J. A. Dixon, R. A. Rodriguez, R. D. Baxter, D. D. Dixon, M. R. Collins, D. W. C. MacMillan and P. S. Baran. (2012). "Innate C-H trifluoromethylation of heterocycles." Nature. [Link]

  • S. R. Yetra, B. S. Kumar, S. R. Battula and A. K. Verma. (2021). "C(sp³)-H Bond Functionalization of 8-Methylquinolines." ResearchGate. [Link]

  • A. Al-Hokbany, S. El-Ghol, A. Al-Otaibi and J. Bejjani. (2025). "Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates." ChemistryOpen. [Link]

  • H. Wang, Y. Zi, Z. Chen, J. Yi and D. Zhang. (2020). "Rhodium-Catalyzed C(sp³)-H Arylation of 8-Methylquinolines with Arylsilanes." Chinese Journal of Chemistry. [Link]

  • S. Kohl, J. C. D. Viola, M. M. Hans, S. G. K. Vechtomova and T. J. J. Müller. (2024). "Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines." Beilstein Journal of Organic Chemistry. [Link]

  • A. Mondal, A. Singh, V. Singh and M. Kumar. (2025). "Palladium(II)‐Catalyzed Distal C-H Functionalization of 8‐Aminoquinolinamides: Facile Synthesis of Triarylmethane Derivatives." Chemistry – An Asian Journal. [Link]

  • S. L. Buchwald, R. A. Wepf and S. D. G. R. D. D. C. A. G. M. D. L. B. A. G. M. D. L. B. (2004). "Synthesis of Biaryl P,N Ligands by Novel Palladium-Catalyzed Phosphination Using Triarylphosphines: Catalytic Application of C−P Activation." Organometallics. [Link]

  • D. C. G. G. D. P. G. D. S. D. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. S. (2020). "Stereospecific Palladium-Catalyzed C–H Arylation of Pyroglutamic Acid Derivatives at the C3 Position Enabled by 8-Aminoquinoline as a Directing Group." The Journal of Organic Chemistry. [Link]

Sources

Application of 8-Methyl-2-(trifluoromethyl)quinoline in Anticancer Drug Discovery: Advanced Methodologies and Investigative Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 8-Methyl-2-(trifluoromethyl)quinoline in Oncology

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer properties.[1][2] The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and bioavailability, often leading to improved therapeutic efficacy.[3] The specific compound, this compound, combines these features, making it a compelling candidate for investigation in anticancer drug discovery. While direct studies on this exact molecule are emerging, research on structurally related trifluoromethylquinolines suggests potent cytotoxic and apoptotic activities against various cancer cell lines.[4] Derivatives of 8-trifluoromethylquinoline have been shown to induce apoptosis, with evidence suggesting DNA intercalation as a possible mechanism of action.[4] Furthermore, other trifluoromethyl-substituted quinolines and related heterocyclic compounds have been demonstrated to induce cell cycle arrest and reactive oxygen species (ROS)-mediated apoptosis.[5][6]

These application notes provide a comprehensive guide for researchers to systematically evaluate the anticancer potential of this compound. The protocols herein are designed to be self-validating, offering a logical progression from initial cytotoxicity screening to mechanistic elucidation, including the assessment of apoptosis and cell cycle disruption.

Part 1: Foundational In Vitro Evaluation

The initial phase of assessing a novel compound's anticancer potential involves determining its cytotoxicity against a panel of cancer cell lines. This allows for the quantification of its growth-inhibitory effects and the determination of the concentration range for subsequent mechanistic studies.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7] This assay is a reliable and high-throughput method for initial screening of cytotoxic compounds.[8]

Experimental Rationale: The selection of a diverse panel of cancer cell lines (e.g., representing different tissue origins such as breast, lung, colon, and leukemia) is crucial to identify potential tumor-specific activity. A non-cancerous cell line should be included to assess the compound's selectivity.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon, HL-60 - leukemia) and a non-cancerous cell line (e.g., MCF-10A - non-tumorigenic breast epithelial) in appropriate media until they reach 70-80% confluency.

    • Trypsinize and resuspend the cells to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO-containing medium) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: IC50 Values of this compound

Cell LineTissue of OriginIC50 (µM) after 48h
MCF-7Breast AdenocarcinomaHypothetical Data
A549Lung CarcinomaHypothetical Data
HCT116Colorectal CarcinomaHypothetical Data
HL-60Promyelocytic LeukemiaHypothetical Data
MCF-10ANon-tumorigenic BreastHypothetical Data

Part 2: Mechanistic Elucidation of Cell Death

Following the confirmation of cytotoxic activity, the next logical step is to investigate the mechanism by which this compound induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[9]

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[6] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[3]

Experimental Workflow: Apoptosis Assay

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis seed Seed cells and treat with This compound harvest Harvest cells (including supernatant) and wash with PBS seed->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate in the dark stain->incubate flow Analyze by flow cytometry incubate->flow

Caption: Workflow for apoptosis detection.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment:

    • Seed a suitable cancer cell line (e.g., one that showed high sensitivity in the MTT assay) in 6-well plates.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

  • Cell Harvesting and Washing:

    • Collect the culture medium (containing floating cells) and adherent cells by trypsinization.

    • Combine the cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI (100 µg/mL).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Annexin V binding buffer to each sample.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

    • Collect at least 10,000 events per sample.

Interpretation of Results:

  • Annexin V- / PI- (Lower Left Quadrant): Live cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Part 3: Investigation of Cell Cycle Perturbations

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[10] Flow cytometric analysis of DNA content using propidium iodide staining is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][11]

Cell Cycle Analysis using Propidium Iodide Staining

PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[12] This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.[11]

Signaling Pathway: Cell Cycle Regulation

G G1 G1 Phase G1_S_checkpoint G1/S Checkpoint G1->G1_S_checkpoint S S Phase (DNA Synthesis) G2 G2 Phase S->G2 G2_M_checkpoint G2/M Checkpoint G2->G2_M_checkpoint M M Phase (Mitosis) M->G1 G1_S_checkpoint->S G2_M_checkpoint->M

Caption: Simplified cell cycle progression.

Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting:

    • Treat cells in 6-well plates with this compound as described for the apoptosis assay.

    • Harvest the cells by trypsinization, wash with PBS, and count them.

  • Cell Fixation:

    • Resuspend approximately 1 x 10^6 cells in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel for PI.

    • Generate a histogram of DNA content versus cell count.

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software (e.g., ModFit LT™, FlowJo™). An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.

Part 4: In Vivo Preclinical Evaluation

Promising in vitro results should be validated in an in vivo model to assess the compound's efficacy and toxicity in a more complex biological system. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool for evaluating anticancer agents.[13][14]

Human Tumor Xenograft Model

This model allows for the evaluation of the compound's ability to inhibit tumor growth in a living organism.[15]

Protocol: Subcutaneous Xenograft Model

  • Cell Implantation:

    • Harvest a suitable cancer cell line and resuspend in a mixture of medium and Matrigel.

    • Subcutaneously inject approximately 5 x 10^6 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Monitoring and Endpoint:

    • Measure tumor volume (using calipers) and body weight regularly (e.g., twice a week).

    • The experiment is terminated when tumors in the control group reach a predetermined size, or if signs of toxicity are observed.

    • At the endpoint, tumors are excised and weighed.

Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound. Immunohistochemical analysis of the excised tumors can provide further insights into the compound's mechanism of action in vivo (e.g., by staining for markers of proliferation and apoptosis).

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound as a potential anticancer agent. By progressing from broad cytotoxicity screening to detailed mechanistic studies and in vivo validation, researchers can build a comprehensive profile of the compound's therapeutic potential. The structural alerts within this molecule, supported by data from related compounds, strongly suggest that it is a promising candidate for further investigation in the field of oncology drug discovery.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]

  • Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. PubMed. Available at: [Link]

  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. National Institutes of Health. Available at: [Link]

  • Note Synthesis and cytotoxicity of new quinoline derivatives. Indian Journal of Chemistry. Available at: [Link]

  • Personal Use Only Not For Distribution. ResearchGate. Available at: [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Available at: [Link]

  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PubMed Central. Available at: [Link]

  • Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. ScienceDirect. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. Journal of Pharma Insights and Research. Available at: [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PubMed Central. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Available at: [Link]

  • Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. PubMed. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. PubMed. Available at: [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. CUSABIO. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO. Available at: [Link]

  • Molecular target interactions of quinoline derivatives as anticancer agents: A review. ResearchGate. Available at: [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. Available at: [Link]

  • Cell cycle analysis. Wikipedia. Available at: [Link]

  • Xenograft Models. Creative Biolabs. Available at: [Link]

  • Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. MDPI. Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. Available at: [Link]

  • A novel trifluoromethyl benzopyran induces G1 cell cycle arrest and apoptosis in HeLa human cervical carcinoma cells. PubMed. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available at: [Link]

  • Biological activities of quinoline derivatives. PubMed. Available at: [Link]

  • Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. National Institutes of Health. Available at: [Link]

  • Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Induction of Genes Implicated in Stress Response and Autophagy by a Novel Quinolin-8-yl-nicotinamide QN523 in Pancreatic Cancer. PubMed Central. Available at: [Link]

  • Acetylcorynoline Induces Apoptosis and G2/M Phase Arrest through the c-Myc Signaling Pathway in Colon Cancer Cells. PubMed. Available at: [Link]

  • Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. PubMed. Available at: [Link]

Sources

Protocol for Suzuki coupling reactions with substituted quinolines.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Suzuki-Miyaura Coupling of Substituted Quinolines

Authored by a Senior Application Scientist

Introduction: The Convergence of a Privileged Scaffold and a Nobel-Winning Reaction

The quinoline ring system is a cornerstone of medicinal chemistry and drug development. As a "privileged scaffold," its bicyclic aromatic structure is present in a vast array of pharmacologically active compounds, including antimalarials (chloroquine), anticancer agents (camptothecin), and antibacterials (ciprofloxacin).[1][2][3] The functionalization of the quinoline core is therefore a critical endeavor for tuning the biological activity, selectivity, and pharmacokinetic properties of new drug candidates.[4][5]

Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and relatively mild conditions.[6][7] This Nobel Prize-winning, palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate.[6][8] Its application in synthesizing complex biaryl systems has revolutionized pharmaceutical synthesis.[9][10][11]

However, applying the Suzuki coupling to nitrogen-containing heterocycles like quinolines presents unique challenges. The nitrogen atom can act as a Lewis base and coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[12][13][14] This guide provides a comprehensive overview of the key principles, a detailed experimental protocol, and field-proven insights for successfully conducting Suzuki-Miyaura coupling reactions with substituted quinolines.

Core Principles: Deconstructing the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[15][16] Understanding this cycle is paramount to rational troubleshooting and optimization.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants & Reagents Pd0 Pd(0)L_n OxAdd R¹-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)(R²)L_n OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Product R¹-R² Halide Aryl/Heteroaryl Halide (R¹-X) Halide->OxAdd Boronic Organoboron Reagent (R²-B(OR)₂) Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the substituted quinoline (R¹-X). This is often the rate-determining step and results in a Pd(II) intermediate.[6] The reactivity order for the halide is typically I > Br > OTf >> Cl, meaning chloroquinolines are the most challenging substrates and require more reactive catalyst systems.[17][18]

  • Transmetalation : In this step, the organic group (R²) from the organoboron reagent is transferred to the palladium center. This crucial step requires activation of the boron reagent by a base.[15][17] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the R² group to the palladium, displacing the halide (X).[8]

  • Reductive Elimination : The final step involves the two organic groups (R¹ and R²) coupling together to form the desired biaryl product (R¹-R²).[16] The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[6][8]

Key Reagent and Parameter Selection

The success of a Suzuki coupling with a substituted quinoline hinges on the judicious selection of each component.

  • Palladium Source (Pre-catalyst) : Common pre-catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[17][18] While Pd(PPh₃)₄ can sometimes be used directly, combinations like Pd(OAc)₂ or Pd₂(dba)₃ with an external ligand offer greater flexibility and are often more effective for challenging substrates.[17]

  • Ligands : The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich and sterically hindered substrates like quinolines, bulky, electron-rich phosphine ligands are essential.[19] Ligands like SPhos, XPhos, and PCy₃ promote the formation of the catalytically active monoligated palladium species and accelerate the oxidative addition step, especially for aryl chlorides.[19][20]

  • Organoboron Reagent : While arylboronic acids are most common, they can be prone to decomposition via protodeboronation, especially with heteroaromatic substrates.[19][21] More stable alternatives include boronic pinacol esters (R-Bpin) or potassium trifluoroborate salts (R-BF₃K), which can lead to higher yields in difficult couplings.[17][21]

  • Base : The choice of base is critical for the transmetalation step.[21]

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate (Cs₂CO₃) is a stronger and more soluble base, often succeeding where others fail, particularly with sterically hindered substrates.[11]

    • Phosphates (K₃PO₄): A strong base that is particularly effective, often used under anhydrous or nearly anhydrous conditions.[20][22]

    • Fluorides (KF): A milder base that is useful when base-sensitive functional groups are present in the substrates.[17]

  • Solvent System : The solvent must solubilize the reactants and catalyst. Aprotic polar solvents are common, often in combination with water.[21]

    • 1,4-Dioxane/Water : A very common and versatile mixture.[11][15]

    • Toluene/Water : Another effective biphasic system.

    • DMF or THF : Can be used, but solvent choice can sometimes influence selectivity in molecules with multiple reactive sites.[12][23]

Experimental Protocol: Suzuki Coupling of 6-Bromoquinoline

This protocol describes the coupling of 6-bromoquinoline with 4-methoxyphenylboronic acid. It is a representative procedure that can be adapted for other substituted quinolines and boronic acids.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants to Flask B 2. Add Catalyst, Ligand, Base A->B C 3. Add Solvents B->C D 4. Degas Mixture (e.g., Ar sparging) C->D E 5. Heat to Reaction Temp (e.g., 100°C) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool & Dilute (Water, EtOAc) F->G H 8. Extract & Dry G->H I 9. Concentrate Solvent H->I J 10. Purify by Chromatography I->J

Figure 2: General experimental workflow for the Suzuki coupling protocol.

Materials and Reagents:
  • 6-Bromoquinoline (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Step-by-Step Procedure:
  • Reaction Setup : To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 6-bromoquinoline, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition : Using a syringe, add anhydrous 1,4-dioxane, followed by deionized water to create a typical 4:1 or 5:1 dioxane:water mixture. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.

  • Degassing : Sparge the resulting suspension with inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up : Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction : Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.[24]

  • Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product, 6-(4-methoxyphenyl)quinoline.

Reaction Scope and Optimization Table

The conditions for Suzuki coupling of quinolines can be highly substrate-dependent. The following table summarizes conditions reported in the literature for various substituted quinolines, demonstrating the reaction's versatility.

Quinoline SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
2-Chloro-6-methylquinoline-3-carbaldehydePhenylboronic acidPd₂(dba)₃ (2.5)SPhos (10)K₂CO₃ (2)Toluene/H₂O10095[4] (Implied)
2-(4-Bromophenoxy)quinoline-3-carbaldehyde4-Methoxyphenylboronic acid[(dppf)PdCl₂] (5)-Cs₂CO₃ (1)Dioxane/H₂O10065[11]
6-Bromo-1,2,3,4-tetrahydroquinolinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3 M aq)Dioxane10082[25][26]
5-Bromo-8-methoxyquinoline4-(Methylthio)phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3 M aq)Dioxane10075[25]
2-Chloro-3-iodo-quinolinePhenylboronic acidPd(OAc)₂ (1)PPh₃ (2)K₂CO₃ (2)DMF8088[27] (Implied)
3-Bromoquinoline2-Formylphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O8091[15] (Implied)

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Catalyst Poisoning : The quinoline nitrogen is binding to the Pd center.Use a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, Buchwald-type ligands) to prevent catalyst inhibition.[19][28]
Inefficient Oxidative Addition : Especially with chloroquinolines.Increase reaction temperature. Switch to a more active catalyst system designed for aryl chlorides (e.g., Pd(OAc)₂/SPhos).[20][21]
Inactive Base : Base is not strong or soluble enough.Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[11][21]
Protodeboronation Boronic Acid Instability : The boronic acid is decomposing faster than it couples.Use the corresponding boronic pinacol ester or potassium trifluoroborate salt, which are more stable.[21] Run the reaction under anhydrous conditions if possible. Minimize reaction time.
Homocoupling (R²-R²) Oxygen in Reaction : Oxygen can promote the oxidative homocoupling of boronic acids.Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of inert gas.
Poor Reproducibility Variable Reagent Quality : Impurities in solvents or reagents; variable hydration of bases (e.g., K₃PO₄).Use high-purity, anhydrous solvents. Use a freshly opened or properly stored base.

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of functionalized quinoline derivatives. While the inherent basicity of the quinoline nitrogen presents a challenge, it can be reliably overcome through the rational selection of a robust catalytic system, typically involving a palladium source paired with a bulky, electron-rich phosphine ligand, and an appropriate base. By understanding the mechanism and key parameters, researchers in drug discovery and development can confidently leverage this powerful reaction to accelerate the synthesis of novel and complex quinoline-based molecules.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. Available from: [Link]

  • MDPI. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4933. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 149-155. Available from: [Link]

  • Novartis OAK. (2018). π-Allyl Palladium Species in Micelles of FI-750-M for Sustainable and General Suzuki-Miyaura Couplings of Quinoline Systems in Water. ChemCatChem, 10(19), 4229-4233. Available from: [Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(31), 20083-20121. Available from: [Link]

  • Elsevier. (2022). Review on recent development of quinoline for anticancer activities. Materials Today: Proceedings, 62(P8), 5031-5038. Available from: [Link]

  • Myers, A. G. Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473. Available from: [Link]

  • Oldwig, J. F., & Buchwald, S. L. (2002). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 124(41), 12202–12203. Available from: [Link]

  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters, 11(8), 1438–1444. Available from: [Link]

  • Springer. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153, 233–247. Available from: [Link]

  • ResearchGate. (2010). A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. Available from: [Link]

  • ResearchGate. (2019). Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. Available from: [Link]

  • ResearchGate. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Available from: [Link]

  • ResearchGate. (2017). A Simple and Novel Amide Ligand Based on Quinoline Derivative Used for Palladium-Catalyzed Suzuki Coupling Reaction. Available from: [Link]

  • MDPI. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Molecules, 28(6), 2788. Available from: [Link]

  • ResearchGate. (2013). Synthesis of new arylated Quinolines by Suzuki cross coupling. Available from: [Link]

  • National Institutes of Health. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(10), 2706-2719. Available from: [Link]

  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Available from: [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9, 5397-5426. Available from: [Link]

  • ACS Publications. (2004). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 69(17), 5578–5587. Available from: [Link]

  • Organic-Chemistry.org. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Available from: [Link]

  • ResearchGate. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Available from: [Link]

  • ACS Publications. (2016). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 138(40), 13169–13172. Available from: [Link]

  • ACS Publications. (1942). The Chemistry of Quinolines. Chemical Reviews, 31(1), 1-141. Available from: [Link]

  • Semantic Scholar. (2016). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Available from: [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • National Institutes of Health. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 82(21), 11625-11631. Available from: [Link]

  • ResearchGate. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Available from: [Link]

  • Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]

  • WordPress. Use of Base Metals in Suzuki Coupling. Available from: [Link]

Sources

Application Note: High-Fidelity Melting Point Determination of Quinoline Compounds for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of therapeutic activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3][4] The accurate determination of the melting point of these compounds is a critical parameter in drug development, serving as a primary indicator of identity, purity, and polymorphic form.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art experimental setups for measuring the melting point of quinoline compounds. We delve into the theoretical and practical aspects of capillary melting point determination, Differential Scanning Calorimetry (DSC), and Hot-Stage Microscopy (HSM), offering detailed, field-proven protocols. This guide emphasizes the causality behind experimental choices to ensure data integrity and discusses specific challenges associated with quinoline derivatives, such as their potential for thermal decomposition.[7]

Introduction: The Critical Role of Melting Point in Quinoline Drug Development

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[2] For a pure substance, this transition occurs over a very narrow temperature range.[5] In the context of quinoline-based active pharmaceutical ingredients (APIs), the melting point is a fundamental physicochemical property that provides invaluable information:

  • Identity Confirmation: A measured melting point that matches the literature value for a specific quinoline derivative provides strong evidence of its identity. The mixed melting point technique further solidifies this identification.[8][9][10][11]

  • Purity Assessment: The presence of impurities typically causes a depression and broadening of the melting range.[5][6] Therefore, a sharp melting range is a reliable indicator of high purity.

  • Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates of the same quinoline compound will exhibit distinct melting points. Identifying and controlling the polymorphic form is crucial as it can significantly impact the drug's solubility, stability, and bioavailability.

Given the importance of this parameter, employing a robust and validated methodology for its determination is paramount. This document outlines three principal techniques, each with its own merits and specific applications.

Foundational Technique: Capillary Melting Point Determination

The capillary method is the most traditional and widely used technique for determining melting points. It relies on the visual observation of the phase transition of a small sample packed into a capillary tube as it is heated. Modern digital instruments have automated this process, enhancing accuracy and reproducibility.

Expertise & Experience: The "Why" Behind the Protocol

Simply heating a sample and observing it melt is insufficient for generating reliable data. A scientifically sound protocol is built on an understanding of the heat transfer dynamics and the physical behavior of the sample.

  • Sample Preparation is Key: The sample must be finely powdered to ensure uniform packing and efficient heat transfer within the capillary. Uneven packing can lead to a broad melting range, mimicking the presence of impurities.[5] A sample height of 2-3 mm is optimal; too much sample will create a significant temperature gradient across the material, again leading to a broadened range.

  • Controlled Heating Rate: A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting range. The United States Pharmacopeia (USP) General Chapter <741> recommends a heating rate of 1°C/min near the melting point for accurate determinations.[11] A preliminary, rapid determination can be performed to identify an approximate melting range, followed by a slower, more precise measurement.

  • Calibration Ensures Trustworthiness: The accuracy of the apparatus must be regularly verified using certified reference standards with known melting points.[12] This calibration process ensures that the temperature displayed by the instrument is a true reflection of the sample's temperature.

Detailed Protocol: Capillary Melting Point Determination

This protocol is designed to be a self-validating system, incorporating checks and best practices to ensure data integrity.

Instrumentation: Digital Melting Point Apparatus (e.g., Mettler Toledo MP series, Stuart SMP series, or equivalent).

Materials:

  • Quinoline compound (sample)

  • Melting point capillary tubes (one end sealed)

  • Mortar and pestle

  • Spatula

  • Certified melting point reference standards (e.g., caffeine, vanillin) spanning the expected range of the quinoline compound.

Protocol Steps:

  • Apparatus Calibration Verification:

    • Prior to sample analysis, confirm the calibration status of the instrument. If calibration is due, or if the instrument has undergone maintenance, perform a calibration check.

    • Measure the melting point of at least two certified reference standards that bracket the expected melting point of the quinoline sample.

    • The measured values should be within the tolerance specified by the reference standard certificate (typically ±0.5°C). Document the results in the instrument logbook.

  • Sample Preparation:

    • Place a small amount of the dry quinoline compound on a clean, dry watch glass.

    • If the sample is not already a fine powder, gently grind it using a clean mortar and pestle.

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until a packed column of 2-3 mm in height is achieved.

  • Melting Point Measurement (Two-Stage Approach):

    • Stage 1: Rapid Determination (Optional, for unknown compounds):

      • Place the packed capillary into the heating block of the apparatus.

      • Set a rapid heating rate (e.g., 10-20°C/min).

      • Observe the sample and note the approximate temperature at which it melts. This provides a target for the more accurate measurement.

    • Stage 2: Accurate Determination:

      • Allow the apparatus to cool to at least 20°C below the approximate melting point found in Stage 1.

      • Insert a fresh capillary with the quinoline sample.

      • Set the starting temperature to ~10°C below the expected melting point and a heating rate of 1°C/min.

      • Carefully observe the sample through the magnifying lens.

      • Record the temperature at which the first droplet of liquid is visible (T_onset).

      • Record the temperature at which the last solid particle melts, and the sample is completely liquid (T_clear).

      • The melting range is reported as T_onset – T_clear.

  • Confirmatory Analysis: Mixed Melting Point:

    • To confirm the identity of a synthesized quinoline compound against a known reference standard, prepare a 1:1 (by mass) mixture of the two.

    • Grind the mixture thoroughly to ensure homogeneity.

    • Measure the melting point of this mixture using the accurate determination protocol (Step 3, Stage 2).

    • Interpretation:

      • If the melting point of the mixture is sharp and undepressed (i.e., identical to the pure sample and the reference), the two compounds are identical.

      • If the melting point of the mixture is depressed and broadened, the two compounds are different.[9][10][11]

Visualization: Capillary Melting Point Workflow

MeltingPointWorkflow cluster_prep Preparation cluster_measure Measurement cluster_confirm Confirmation (Identity) Start Start Calibrate Calibrate/Verify Apparatus with Reference Standards Start->Calibrate PrepSample Prepare Sample: - Dry & Pulverize - Pack Capillary (2-3 mm) Calibrate->PrepSample FastRun Optional: Fast Ramp (10-20°C/min) to find approx. MP PrepSample->FastRun SlowRun Accurate Ramp (1°C/min) starting 10°C below MP PrepSample->SlowRun If approx. MP is known FastRun->SlowRun Observe Observe & Record: - T_onset (first liquid) - T_clear (all liquid) SlowRun->Observe Mix Prepare 1:1 Mixture (Sample + Reference) Observe->Mix MeasureMix Measure MP of Mixture Mix->MeasureMix Compare MP Depressed? MeasureMix->Compare Identical Identity Confirmed Compare->Identical No Different Different Compounds Compare->Different Yes

Caption: Workflow for Capillary Melting Point Determination.

Advanced Technique: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It provides quantitative information about thermal events, including melting, crystallization, and solid-solid transitions. For quinoline compounds, DSC is the gold standard for characterizing polymorphs and determining thermodynamic properties.[7][12]

Expertise & Experience: Causality in DSC Measurements

DSC provides a wealth of data, but its interpretation requires an understanding of the experimental parameters.

  • Sample Encapsulation: Samples are sealed in small pans (typically aluminum) to ensure good thermal contact and to contain any volatiles. For quinoline derivatives that may sublime or decompose, using hermetically sealed pans is crucial to prevent mass loss and obtain an accurate melting endotherm.

  • Heating Rate and Resolution: As with the capillary method, the heating rate affects the appearance of the thermal events. A slower heating rate (e.g., 2-5°C/min) provides better resolution of closely occurring thermal events, which is important for studying complex polymorphic transformations. Faster rates can be used for initial screening.

  • Inert Atmosphere: Running the analysis under an inert nitrogen atmosphere is standard practice. This prevents oxidative degradation of the quinoline compound at elevated temperatures, ensuring that the observed thermal events are solely due to physical transitions.

Detailed Protocol: DSC Analysis of Quinoline Compounds

This protocol is designed for the characterization of the melting behavior and polymorphic transitions of a quinoline API.

Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Discovery Series, Mettler Toledo DSC 3+).

Materials:

  • Quinoline compound (2-5 mg)

  • Aluminum DSC pans and lids (hermetic if sublimation/decomposition is expected)

  • Crimping press for sealing pans

  • High-purity nitrogen gas supply

  • Certified Indium reference standard for calibration.

Protocol Steps:

  • Instrument Calibration:

    • Perform temperature and enthalpy calibration using a certified Indium standard according to the instrument manufacturer's protocol. The onset of the indium melt should be 156.6 ± 0.25°C.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the quinoline compound directly into a tared aluminum DSC pan.

    • Place a lid on the pan and seal it using the crimping press. Ensure a proper, uniform seal.

    • Prepare an empty, sealed aluminum pan to be used as the reference.

  • DSC Measurement:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min).

    • Equilibrate the cell at a starting temperature well below any expected thermal events (e.g., 25°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min for screening, 2-5°C/min for high-resolution analysis) to a temperature well above the melting point.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Using the instrument's software, analyze the resulting thermogram.

    • The melting transition will appear as an endothermic peak.

    • Determine the onset temperature , which is typically reported as the melting point.

    • Determine the peak temperature and the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.

    • Observe for any other thermal events, such as exothermic crystallization peaks (indicating a transition from a metastable to a more stable polymorph) or other endotherms that could signify desolvation or other phase transitions.[14]

Visualization: DSC Experimental Workflow

DSCWorkflow Start Start Calibrate Calibrate DSC with Indium Standard Start->Calibrate Prepare Prepare Sample: - Weigh 2-5 mg into pan - Hermetically seal pan Calibrate->Prepare Setup Set up DSC: - Place sample & ref. pans - Purge with N2 Prepare->Setup Run Execute Thermal Program: - Equilibrate at start T - Heat at controlled rate (e.g., 10°C/min) Setup->Run Analyze Analyze Thermogram: - Identify endothermic melt peak - Determine Onset T, Peak T, ΔHfus Run->Analyze End Report Results Analyze->End

Caption: Workflow for DSC Melting Point Analysis.

Visual Confirmation: Hot-Stage Microscopy (HSM)

HSM combines optical microscopy with a precision-controlled heating stage.[15] This technique allows for the direct visual observation of a sample as it is heated, providing invaluable qualitative information that complements the quantitative data from DSC. It is particularly useful for observing polymorphism, sublimation, and decomposition phenomena in real-time.[15]

Detailed Protocol: HSM Analysis

Instrumentation: A polarized light microscope equipped with a calibrated hot stage (e.g., Linkam or Mettler Toledo).

Protocol Steps:

  • Sample Preparation: Place a small number of crystals of the quinoline compound on a microscope slide. Add a coverslip.

  • HSM Analysis:

    • Place the slide on the hot stage.

    • Heat the sample at a controlled rate (e.g., 10°C/min).

    • Visually observe the sample through the microscope as the temperature increases. Use polarized light to observe changes in birefringence, which indicates changes in crystallinity.

    • Record images or videos at key temperature points.

    • Note the temperature at which melting begins and ends.

    • Observe for any changes in crystal habit, color, or for evidence of sublimation or decomposition prior to melting.

Data Presentation and Interpretation

For comprehensive analysis, the results from these techniques should be presented in a clear, structured format.

Table 1: Comparison of Melting Point Data for a Hypothetical Quinoline Derivative (Q-123)

ParameterCapillary MethodDSCHot-Stage Microscopy
Melting Range/Point 151.5 – 152.5 °COnset: 151.8 °CMelt begins ~151 °C, complete ~153 °C
Enthalpy of Fusion (ΔHfus) Not Applicable110.5 J/gNot Applicable
Visual Observations Clear, colorless meltN/ACrystals maintain form until sharp melt. No color change.
Heating Rate 1 °C/min10 °C/min10 °C/min

Conclusion

The precise measurement of the melting point is an indispensable tool in the development of quinoline-based pharmaceuticals. This application note has detailed the experimental setups for three complementary techniques: capillary melting point determination, DSC, and HSM. By understanding the principles behind each method and adhering to rigorous, validated protocols, researchers can generate high-fidelity data to confirm the identity, assess the purity, and characterize the solid-state properties of their quinoline compounds. The integration of these techniques provides a comprehensive and trustworthy approach to thermal analysis, supporting the development of safe and effective medicines.

References

  • Aldoghachi, R. J. K., et al. (2022). Synthesis, Thermal Analysis, and Thermodynamic Properties Study of New Quinoline Derivative and Their V(IV), Co(II), and Cu(II) Complexes. ResearchGate. [Link]

  • DSC curves with two heating and cooling cycles for: F1 (a), F2 (b), F3... (n.d.). ResearchGate. [Link]

  • Gomes, P. A. T. M., et al. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. National Center for Biotechnology Information. [Link]

  • Maltese, A., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. [Link]

  • Gomes, P. A. T. M., et al. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. RSC Publishing. [Link]

  • Mixed Melting Point. (2020). YouTube. [Link]

  • Steele, W. V., et al. (1988). The thermodynamic properties of quinoline and isoquinoline: Topical report. OSTI.GOV. [Link]

  • Melting Point Determination. (n.d.). Lambda Photometrics. [Link]

  • Thermodynamic parameters obtained by DSC measurements on DMPC... (n.d.). ResearchGate. [Link]

  • (a) DSC curves of the compound 8 second heating and cooling runs at 30,... (n.d.). ResearchGate. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. [Link]

  • Synthetic approaches for quinoline and isoquinoline. (2024). ResearchGate. [Link]

  • Synthesis of derivatives of quinoline. (n.d.). SciSpace. [Link]

  • quinoline -- Critically Evaluated Thermophysical Property Data. (n.d.). NIST/TRC Web Thermo Tables. [Link]

  • Mixed melting point determination. (n.d.). Biocyclopedia. [Link]

  • 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. (2021). Chemistry LibreTexts. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

  • Synthesis, docking and pharmacological evaluation of some new quinoline derivatives. (2017). ResearchGate. [Link]

  • Quinoline | C9H7N. (n.d.). PubChem. [Link]

  • Hot stage microscopy and its applications in pharmaceutical characterization. (2020). National Center for Biotechnology Information. [Link]

  • USP General Chapter <741> Melting Range or Temperature. (n.d.). U.S. Pharmacopeia. [Link]

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments. [Link]

  • Why is melting point of a substance used as a criterion for testing the purity of a substance? (2022). YouTube. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. (n.d.). IJSDR. [Link]

  • CHEMISTRY OF QUINOLINE AND ITS DERIVATIVES (Synthesis and Biological Perspectives). (2022). ResearchGate. [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (n.d.). MDPI. [Link]

  • Quinoline. (n.d.). Wikipedia. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Application Note: High-Accuracy Determination of Boiling Points for Trifluoromethyl-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol for the accurate determination of boiling points of trifluoromethyl-substituted quinolines. The introduction of the trifluoromethyl (CF₃) group significantly alters the physicochemical properties of the quinoline scaffold, often leading to high boiling points and increased thermal stability.[1] Accurate boiling point data is a critical parameter for purification, characterization, and process development in medicinal chemistry and materials science. This document outlines two primary methods: the micro-scale Siwoloboff capillary method for small sample quantities and a vacuum distillation method for larger quantities or compounds susceptible to decomposition at atmospheric pressure. Emphasis is placed on the causal reasoning behind procedural steps, safety protocols, and data integrity.

Introduction: The Significance of the Trifluoromethyl Group

The trifluoromethyl group is a cornerstone of modern pharmaceutical design, prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1] When appended to a quinoline core, the CF₃ group's strong electron-withdrawing nature and steric bulk influence intermolecular forces, leading to compounds that are often high-boiling liquids or solids with high melting points.

Determining the boiling point is fundamental for:

  • Purity Assessment: A sharp, constant boiling point is a key indicator of a pure compound.[2][3]

  • Purification Strategy: Knowledge of the boiling point is essential for designing effective purification protocols, particularly distillation.[4]

  • Physical Hazard Assessment: Understanding the temperature at which a substance transitions to a gaseous state is crucial for safe handling and storage.

  • Process Scale-up: Accurate boiling point data informs the selection of equipment and conditions for larger-scale synthesis and purification.

This guide provides field-proven methodologies to ensure that boiling point determination is not merely a routine measurement but a validated component of comprehensive compound characterization.

Foundational Principles: Vapor Pressure and Boiling

A liquid boils when its vapor pressure equals the surrounding atmospheric pressure.[2][5] The boiling point is therefore a function of pressure; a lower external pressure results in a lower boiling point.[6][7] This principle is leveraged in vacuum distillation to purify compounds that decompose at their atmospheric boiling points.[4][8] Trifluoromethyl-substituted quinolines can have high molecular weights and strong intermolecular interactions, predicting high boiling points where this consideration becomes critical.[9]

Pre-Experimental Considerations & Safety

3.1. Compound Handling and Hazards

Trifluoromethyl-substituted quinolines, like quinoline itself, should be handled with care. They may cause skin, eye, and respiratory irritation.[10][11][12] Always consult the specific Safety Data Sheet (SDS) for the compound being analyzed.[13]

Core Safety Protocols:

  • Ventilation: All procedures must be conducted in a certified chemical fume hood.[10][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[10][13][14]

  • Spill Management: Have appropriate spill containment materials readily available.

  • Disposal: Dispose of all chemical waste in properly labeled containers according to institutional guidelines.[10][11]

3.2. Equipment and Reagent Purity

  • Glassware: All glassware must be clean and dry. Check for any star cracks, especially for vacuum distillation procedures.[4]

  • Thermometer Calibration: Use a calibrated thermometer for accurate measurements.

  • Heating Medium: A stable, high-boiling heating medium such as mineral oil or silicone oil is required for the Thiele tube. An aluminum block can also be used.[15][16]

Protocol I: Micro-Scale Boiling Point Determination (Siwoloboff Method)

This method is ideal when sample quantities are limited (< 1 mL) and provides a rapid, reliable measurement.[17][18] The principle relies on observing the temperature at which the vapor pressure of the sample inside a capillary tube equals the atmospheric pressure.[17][19]

4.1. Experimental Workflow Diagram

Siwoloboff_Workflow cluster_prep Preparation cluster_heating Heating & Observation cluster_cooling Measurement A 1. Prepare Capillary & Fusion Tube B 2. Add Sample to Fusion Tube A->B C 3. Insert Capillary (Inverted) B->C D 4. Assemble with Thermometer C->D E 5. Immerse in Thiele Tube D->E F 6. Heat Gently (1-2°C/min near BP) E->F G 7. Observe Vigorous Bubble Stream F->G H 8. Remove Heat G->H I 9. Record Temperature (T_bp) when liquid enters capillary H->I

Caption: Workflow for the Siwoloboff micro-boiling point method.

4.2. Step-by-Step Protocol

  • Capillary Preparation: Take a standard melting point capillary tube and seal one end by rotating it in the outer cone of a Bunsen burner flame until the end is fully closed.[5][16]

  • Sample Loading: Add approximately 0.5 mL of the trifluoromethyl-substituted quinoline liquid into a small-diameter test tube (fusion tube).[15][18]

  • Assembly: Place the sealed capillary tube, open-end down, into the fusion tube containing the sample.[16][18]

  • Thermometer Attachment: Secure the fusion tube to a calibrated thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer's bulb.[17][18]

  • Heating Setup: Clamp a Thiele tube filled with mineral oil to a retort stand. Carefully insert the thermometer assembly into the Thiele tube, ensuring the rubber band is well above the oil level to prevent degradation. The sample should be positioned in the center of the main body of the Thiele tube.[2][18]

  • Heating: Gently heat the side arm of the Thiele tube with a microburner or hot air gun.[18] The design of the tube ensures even heat distribution via convection currents.[18]

  • Observation (Heating Phase): As the temperature rises, air trapped in the capillary will expand and be expelled, seen as a slow stream of bubbles. As the liquid's boiling point is approached and surpassed, a rapid and continuous stream of bubbles will emerge from the capillary tip as the sample vapor displaces the remaining air.[19][20]

  • Measurement (Cooling Phase): Once a vigorous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.[18]

  • Record Boiling Point: The bubbling will slow and then stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point.[2][17][18] At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure.

  • Validation: Allow the apparatus to cool further, then repeat the heating and cooling cycle to verify the measurement. A consistent result confirms the accuracy of the determination.

  • Record Pressure: Record the ambient atmospheric pressure from a barometer, as the boiling point is pressure-dependent.[5][18]

Protocol II: Boiling Point Determination by Vacuum Distillation

For larger sample volumes (>5 mL) or for compounds that may decompose at high temperatures, vacuum distillation is the preferred method.[4][8] This procedure determines the boiling point at a reduced, stable pressure.

5.1. Experimental Workflow Diagram

Vacuum_Distillation_Workflow A 1. Assemble Apparatus (Flask, Head, Condenser, Receiver) B 2. Add Sample & Boiling Chips A->B C 3. Grease Joints & Check Seals B->C D 4. Connect to Vacuum Source & Manometer C->D E 5. Evacuate System to Target Pressure D->E F 6. Apply Heat Gently E->F G 7. Observe Reflux & Stable Head Temperature F->G H 8. Record Boiling Point (T_bp) & Pressure (P) G->H

Caption: Workflow for boiling point determination via vacuum distillation.

5.2. Step-by-Step Protocol

  • Apparatus Assembly: Assemble a standard distillation apparatus using clean, dry, ground-glass jointed glassware. The setup includes a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.[1] Ensure all glassware is free of cracks.[4]

  • Sample Preparation: Place the trifluoromethyl-substituted quinoline liquid into the distillation flask (do not fill more than two-thirds full). Add a few boiling chips or a magnetic stir bar to ensure smooth boiling and prevent bumping.[1][18]

  • Sealing: Lightly grease all ground-glass joints to ensure a good vacuum seal.

  • Thermometer Placement: Position the thermometer in the distillation head so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor in equilibrium with the liquid is measured.[18]

  • Vacuum Connection: Connect the apparatus to a vacuum pump via a trap and a manometer to monitor the pressure.

  • Evacuation: Turn on the vacuum source and allow the pressure inside the apparatus to stabilize at the desired level.

  • Heating: Begin gently heating the distillation flask using a heating mantle or oil bath.

  • Equilibrium and Measurement: Observe the liquid beginning to boil and the vapor condensing on the thermometer bulb. When the temperature reading on the thermometer stabilizes while the liquid is actively distilling, this is the boiling point at the recorded pressure.[1][8]

  • Data Recording: Record the stable temperature and the corresponding pressure from the manometer. For example, "B.p. 115-116 °C (10 mmHg)".

  • Shutdown: Once the measurement is complete, remove the heat source and allow the apparatus to cool completely before slowly re-introducing air into the system to release the vacuum.

Data Presentation and Interpretation

The boiling points of trifluoromethyl-substituted quinolines are highly dependent on the position of the CF₃ group. Below is a table summarizing reported data for select isomers.

Compound NameSubstitution PatternBoiling Point (°C)Pressure (Torr)Reference
7-(Trifluoromethyl)quinoline7-CF₃236.6762[1]
2-(Trifluoromethyl)quinoline2-CF₃--
6-(Trifluoromethyl)quinoline6-CF₃--

Note: A hyphen (-) indicates that the data was not found in the surveyed literature.[1] The lack of readily available data for many isomers underscores the importance of precise experimental determination as outlined in this guide.

Troubleshooting and Expert Insights

  • No Bubbles in Siwoloboff Method: Ensure the capillary is properly sealed. An imperfect seal will not allow pressure to build.

  • Temperature Fluctuations during Distillation: This can indicate an impure sample or unstable heating. Ensure the heating mantle is set to a steady temperature and that the liquid is boiling smoothly.

  • Bumping/Uncontrolled Boiling: Always use new boiling chips or vigorous stirring. Old boiling chips can become inactive.

  • Pressure Correction: If a boiling point is determined at a pressure other than standard pressure (760 Torr), it can be corrected using a nomograph or the Clausius-Clapeyron equation, although experimentally determined values are always superior.[8]

Conclusion

The accurate determination of the boiling point is a non-negotiable step in the characterization of novel trifluoromethyl-substituted quinolines. By employing either the resource-efficient Siwoloboff method for micro-scale quantities or the robust vacuum distillation technique for larger or sensitive samples, researchers can generate reliable, publication-quality data. Adherence to the detailed protocols and safety guidelines presented herein will ensure data integrity and a safe laboratory environment, ultimately facilitating the advancement of research and development in which these valuable compounds are utilized.

References

  • Wikipedia. Siwoloboff method. [Link]

  • Scribd. Determination of The Boiling Point by The Siwoloboff Method. [Link]

  • Filo. Determination of Boiling Point Using Siwoloboff's Method Instructions. [Link]

  • Grokipedia. Ebulliometer. [Link]

  • ibacon GmbH. EU A.2: Boiling temperature. [Link]

  • Wikipedia. Ebulliometer. [Link]

  • GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

  • ResearchGate. Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. [Link]

  • University of Colorado Boulder. # 5 Determination of Boiling Points. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • JoVE. Video: Boiling Points - Procedure. [Link]

  • Al-Mustaqbal University College. BOILING POINT DETERMINATION. [Link]

  • SlideShare. Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. [Link]

  • Modern Physics Insights. Ebulliometer Uses | Precision, Calibration & Efficiency. [Link]

  • Capot Chemical Co., Ltd. MSDS of 2-(Trifluoromethyl)quinoline. [Link]

  • University of Utah Chemical Engineering. Ebulliometer. [Link]

  • YouTube. Vapor Liquid Equillibrium with an Ebulliometer. [Link]

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

  • University of Rochester Department of Chemistry. Purification: Distillation at Reduced Pressures. [Link]

  • ACS Publications. Estimation of the Normal Boiling Point of Organic Compounds. [Link]

  • Pharmaguideline. Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation. [Link]

  • Unacademy. Everything about Distillation Under Reduced Pressure. [Link]

  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. [Link]

  • University of Colorado Boulder. Distillation. [Link]

Sources

The Strategic Deployment of 8-Methyl-2-(trifluoromethyl)quinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline motif, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone in the edifice of medicinal chemistry. Its prevalence in numerous natural products and FDA-approved drugs attests to its remarkable versatility as a pharmacophore.[1][2] The quinoline core's ability to engage in a multitude of biological interactions, including DNA intercalation and enzyme inhibition, has cemented its status as a "privileged structure."[3] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties, such as solubility, metabolic stability, and target affinity.

This guide focuses on a particularly valuable, yet underexplored, building block: 8-Methyl-2-(trifluoromethyl)quinoline . The unique substitution pattern of this molecule offers a compelling combination of features for the modern drug discovery pipeline. The trifluoromethyl (-CF3) group at the 2-position is a well-established bioisostere for various functional groups and is known to significantly enhance metabolic stability, lipophilicity, and binding affinity by altering the electronic properties of the aromatic system.[4] Concurrently, the methyl group at the 8-position provides a reactive handle for a variety of carbon-hydrogen (C-H) bond functionalization reactions, enabling the introduction of diverse molecular complexity and facilitating the exploration of structure-activity relationships (SAR).[2][5]

These application notes will provide a comprehensive overview of the synthesis and utility of this compound as a strategic building block. We will delve into detailed protocols for its synthesis and subsequent derivatization, supported by mechanistic insights and an exploration of the biological significance of its derivatives.

PART 1: Synthesis of the this compound Building Block

The efficient synthesis of the this compound core is paramount to its utility. While several methods for quinoline synthesis exist, the Combes synthesis offers a robust and adaptable route for this specific substitution pattern.

Protocol 1: Combes Synthesis of this compound

The Combes synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone.[6][7] In this case, 2-methylaniline serves as the arylamine precursor, and 1,1,1-trifluoro-2,4-pentanedione is the β-diketone.

Reaction Scheme:

G cluster_product Product aniline 2-Methylaniline catalyst H₂SO₄ (conc.) Heat diketone 1,1,1-Trifluoro-2,4-pentanedione quinoline This compound catalyst->quinoline G cluster_product Product quinoline This compound reagents [RhCp*(CH₃CN)₃](SbF₆)₂ AgSbF₆, Dichloroethane Heat acrylate n-Butyl Acrylate alkenylated_quinoline Alkenylated Quinoline Derivative reagents->alkenylated_quinoline G cluster_product Product chloro_quinoline 4-Chloro-8-methyl- 2-(trifluoromethyl)quinoline reagents Pd(PPh₃)₄ Na₂CO₃ (aq) Toluene/Ethanol Heat boronic_acid Arylboronic Acid coupled_product 4-Aryl-8-methyl- 2-(trifluoromethyl)quinoline reagents->coupled_product

Sources

A Comprehensive Guide to In Vitro Evaluation of the Biological Activity of 8-Methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from antimalarial to anticancer.[1][2] The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated quinolines particularly compelling candidates for drug discovery. This guide provides a suite of detailed in vitro assays and protocols designed to comprehensively profile the biological activity of a novel compound, 8-Methyl-2-(trifluoromethyl)quinoline. We will proceed from foundational cytotoxicity assessments to mechanistic inquiries into its anti-inflammatory and enzyme-inhibiting potential, and conclude with critical drug-drug interaction profiling. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental step to ensure robust and interpretable data generation.

Introduction: The Scientific Rationale

The process of bringing a novel chemical entity from the bench to the clinic is underpinned by a rigorous preclinical evaluation. In vitro assays are the critical first step, providing a cost-effective and high-throughput means to assess a compound's therapeutic potential and potential liabilities.[3][4] Quinoline derivatives have a rich history of pharmacological relevance, exhibiting a broad spectrum of activities including anticancer, anti-inflammatory, antibacterial, and enzyme inhibition.[2][5][6][7]

Our target molecule, this compound, combines the privileged quinoline core with two key substitutions. The 8-methyl group can influence steric interactions and metabolic pathways, while the 2-trifluoromethyl group is a potent bioisostere known to modulate electronic properties and improve pharmacokinetic profiles.[8] This unique combination necessitates a multi-faceted approach to uncover its biological signature. This guide presents a logical workflow, beginning with broad questions about cytotoxicity and narrowing down to specific mechanisms of action.

Foundational Assays: Cytotoxicity and Cell Viability Profiling

The initial and most fundamental question for any potential therapeutic is its effect on cell viability. These assays determine the concentration range at which the compound is cytotoxic, establishing a therapeutic window and informing the concentrations used in subsequent mechanistic studies.[4] A compound with high potency against a cancer cell line and low potency against a normal cell line, for instance, would have a favorable selectivity index.[9][10]

Workflow for Cytotoxicity Assessment

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Cell Death A Prepare Serial Dilutions of this compound B Treat Cancer & Normal Cell Lines (e.g., MCF-7, HEK293) A->B C MTT Assay (Metabolic Activity) B->C D Calculate IC50 Values C->D E Is the IC50 value promising? D->E Decision Point F LDH Release Assay (Membrane Integrity) E->F G Annexin V / PI Staining (Apoptosis vs. Necrosis) E->G H Interpret Mode of Action F->H G->H

Caption: Workflow for assessing compound cytotoxicity.

Protocol 2.1: MTT Assay for Cellular Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.[10]

Materials:

  • This compound (dissolved in DMSO)

  • Human cancer cell line (e.g., MCF-7, breast cancer) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney)[9]

  • Doxorubicin (positive control)

  • DMEM/F-12 medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates, multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells for untreated cells (vehicle control) and a positive control (Doxorubicin).

  • Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Purple formazan crystals will become visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability: (Absorbance of Treated Cells / Absorbance of Control) * 100.

  • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).[3]

Table 1: Example Cytotoxicity Data Presentation

Cell LineCompoundIC50 (µM) ± SDSelectivity Index (SI)
MCF-7 (Breast Cancer)This compound8.4 ± 0.79.8
HEK293 (Normal Kidney)This compound82.5 ± 5.1-
MCF-7 (Breast Cancer)Doxorubicin (Control)1.2 ± 0.215.4
HEK293 (Normal Kidney)Doxorubicin (Control)18.5 ± 1.9-
SI = IC50 in normal cells / IC50 in cancer cells

Mechanistic Assays: Anti-Inflammatory Potential

Inflammation is a key pathological driver in many diseases, and its modulation is a major therapeutic goal.[11] Quinoline derivatives have shown promise as anti-inflammatory agents.[8][5] The following assays can determine if this compound possesses such activity.

Protocol 3.1: Inhibition of Protein Denaturation Assay

Principle: Inflammation can be triggered by the denaturation of tissue proteins. The ability of a compound to prevent heat-induced protein (e.g., bovine serum albumin) denaturation is a well-established method for assessing in vitro anti-inflammatory activity.[12][13]

Materials:

  • This compound

  • Diclofenac Sodium (positive control)

  • Bovine Serum Albumin (BSA), 0.5% w/v solution

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Water bath, UV-Visible Spectrophotometer

Procedure:

  • Prepare different concentrations of the test compound and Diclofenac Sodium (e.g., 100-500 µg/mL) in PBS.

  • In test tubes, mix 0.5 mL of 0.5% BSA with 0.5 mL of the compound/control solution.

  • Incubate the mixture at 37°C for 20 minutes.

  • Induce denaturation by heating the mixture at 70°C in a water bath for 10 minutes.

  • Cool the tubes to room temperature.

  • Measure the turbidity (absorbance) at 660 nm.

Data Analysis:

  • Calculate the percentage inhibition of denaturation: (Absorbance of Control - Absorbance of Test) / Absorbance of Control * 100.

  • A higher percentage indicates greater anti-inflammatory activity.

Protocol 3.2: NF-κB Reporter Assay

Principle: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[14] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli (like TNF-α) trigger the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate gene transcription.[14][15] This assay uses a cell line engineered with a luciferase reporter gene under the control of an NF-κB response element to quantify pathway activation.

G cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α (Stimulus) Receptor TNFR TNFa->Receptor IKK IKK Receptor->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases IkBa_p P-IκBα (Degraded) IkBa_NFkB->IkBa_p NFkB_n NF-κB NFkB->NFkB_n Translocation Test_Compound 8-Methyl-2- (trifluoromethyl)quinoline Test_Compound->IKK Inhibits? DNA NF-κB Response Element NFkB_n->DNA Gene Inflammatory Gene Expression DNA->Gene

Sources

Troubleshooting & Optimization

Improving the yield of 8-Methyl-2-(trifluoromethyl)quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Synthesis of 8-Methyl-2-(trifluoromethyl)quinoline

Document ID: TSC-QM-2401_Rev.A

Introduction

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this important fluorinated heterocyclic compound. The introduction of a trifluoromethyl (CF3) group into a quinoline scaffold can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable moiety in medicinal chemistry.[1]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize the yield and purity of your synthesis. The primary focus will be on the Combes quinoline synthesis, a widely used and adaptable method for preparing substituted quinolines.[2][3][4]

Section 1: Troubleshooting Guide & Common Issues

This section addresses specific problems that may arise during the synthesis of this compound via the Combes reaction or similar methods.

Issue 1: Low or No Product Yield

Q1: My reaction has resulted in a very low yield or no desired product at all. What are the most likely causes?

A1: Low or no yield is a frequent challenge that can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Suboptimal Catalyst or Conditions: The choice and handling of the acid catalyst are critical. Polyphosphoric acid (PPA) or concentrated sulfuric acid are commonly used.[2][4]

    • PPA Quality: PPA can absorb atmospheric moisture, which reduces its efficacy as a dehydrating agent. Use a fresh, unopened container of PPA or ensure it has been stored under anhydrous conditions.

    • Insufficient Acid: An inadequate amount of acid will lead to incomplete cyclization. A common ratio is a significant excess by weight relative to the aniline.

    • Temperature: The cyclization step is typically conducted at elevated temperatures.[5] If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to charring and decomposition.[6]

  • Poor Quality Starting Materials:

    • 2-Amino-m-toluidine (3-Methyl-o-phenylenediamine): This aniline derivative can be susceptible to oxidation. Ensure it is of high purity and has not discolored significantly (indicating oxidation).

    • Ethyl Trifluoroacetoacetate (ETFAA): This β-ketoester is sensitive to moisture and can hydrolyze. Use a freshly opened bottle or distill it prior to use.[7][8]

  • Inefficient Water Removal: The formation of the enamine intermediate and the final cyclization step both produce water.[2][4] Inadequate removal of this water can inhibit the reaction progress, as these are equilibrium-driven steps. The strong dehydrating nature of PPA or H₂SO₄ is intended to drive the reaction forward.

  • Competing Side Reactions: Polymerization of reactants or intermediates can occur under harsh acidic conditions, leading to the formation of intractable tars and reducing the yield of the desired quinoline.[6]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_reagents Verify Reagent Quality (Aniline, ETFAA) start->check_reagents check_catalyst Assess Catalyst Condition (Fresh PPA/H₂SO₄) start->check_catalyst check_temp Review Reaction Temperature start->check_temp check_moisture Evaluate Moisture Control start->check_moisture action_reagents Purify/Replace Reagents check_reagents->action_reagents action_catalyst Use Fresh Catalyst Increase Loading check_catalyst->action_catalyst action_temp Optimize Temperature (e.g., Incremental Increase) check_temp->action_temp action_moisture Ensure Anhydrous Conditions check_moisture->action_moisture rerun Rerun Experiment action_reagents->rerun action_catalyst->rerun action_temp->rerun action_moisture->rerun

Caption: Troubleshooting flowchart for low product yield.

Issue 2: Formation of Impurities and Side Products

Q2: My crude product shows multiple spots on TLC, or the NMR spectrum is complex. What are the common side products and how can I minimize them?

A2: The formation of side products is a common issue, particularly given the reactive nature of the intermediates and the harsh reaction conditions.

  • Unreacted Intermediates: The most common "impurities" are often unreacted starting materials or the stable enamine intermediate. This typically points to incomplete cyclization.

    • Solution: Increase the reaction time or temperature, or use a stronger/fresher batch of the acid catalyst to drive the cyclization to completion.[5]

  • Polymeric Tar: As mentioned, high temperatures and strong acids can cause polymerization.[6]

    • Solution: Avoid excessive temperatures. A gradual increase in temperature to the target value is often better than rapid heating. Ensure efficient stirring to prevent localized hotspots.[6]

  • Regioisomers: While the use of 2-amino-m-toluidine and ethyl trifluoroacetoacetate is designed to produce the this compound isomer, alternative cyclization pathways, though less likely, could lead to trace amounts of other isomers. The steric and electronic effects of the substituents generally direct the regioselectivity.[2]

    • Solution: The regioselectivity in Combes synthesis is influenced by steric and electronic factors.[5] The reaction between 2-amino-m-toluidine and ETFAA is generally selective. If regioisomers are a significant issue, re-evaluation of the starting materials is warranted.

Table 1: Common Impurities and Mitigation Strategies

Impurity/Side ProductLikely CauseSuggested Solution
Unreacted Starting MaterialsIncomplete reaction; low temperature.Increase reaction time/temperature; ensure catalyst activity.
Enamine IntermediateIncomplete cyclization.Increase temperature; use a stronger dehydrating catalyst (fresh PPA).
Polymeric Tar/CharExcessively high temperature; localized heating.Reduce reaction temperature; ensure vigorous stirring; gradual heating.
Oxidation ProductsAir exposure of aniline starting material.Use high-purity, fresh 2-amino-m-toluidine; store under inert gas.
Issue 3: Product Isolation and Purification Challenges

Q3: The work-up procedure is difficult, and I'm struggling to isolate a pure product. What is the best way to purify this compound?

A3: The work-up for reactions using PPA or concentrated sulfuric acid requires careful execution.

  • Work-up Procedure: The highly viscous and acidic reaction mixture must be neutralized cautiously.

    • Quenching: Allow the reaction mixture to cool to near room temperature. Slowly and carefully pour the mixture onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the PPA and dilutes the sulfuric acid in a controlled manner. Caution: This is an exothermic process.

    • Neutralization: Slowly add a concentrated base solution (e.g., 50% NaOH or concentrated NH₄OH) to the acidic slurry while cooling in an ice bath. The goal is to basify the solution to a pH > 9 to precipitate the quinoline product.

    • Extraction: Once the product precipitates (it may appear as a solid or an oil), it should be extracted into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification Techniques:

    • Column Chromatography: This is the most effective method for removing closely related impurities. A silica gel column with a gradient elution system (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) is typically effective.

    • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization can be an excellent final purification step. Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find optimal conditions.

    • Distillation: For liquid quinolines, vacuum distillation can be effective, but this is less common for solid derivatives like the target compound.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Combes synthesis for this specific reaction?

A1: The reaction proceeds in three main stages:

  • Enamine Formation: The amino group of 2-amino-m-toluidine performs a nucleophilic attack on the acetyl carbonyl of ethyl trifluoroacetoacetate, followed by dehydration to form an enamine intermediate.[2][4][10]

  • Protonation and Annulation: The acid catalyst protonates the enamine, activating the aromatic ring for the rate-determining electrophilic aromatic substitution (annulation) step, where the ring closes.[2]

  • Dehydration: A final acid-catalyzed dehydration of the resulting alcohol yields the aromatic quinoline ring system.[2]

combes_mechanism Reactants 2-Amino-m-toluidine + Ethyl Trifluoroacetoacetate Enamine Enamine Intermediate Reactants->Enamine Condensation (-H₂O) Cyclized Cyclized Intermediate (non-aromatic) Enamine->Cyclized Annulation (Acid Catalyst) Product This compound Cyclized->Product Dehydration (-H₂O)

Caption: Simplified mechanism of the Combes synthesis.

Q2: Can I use a different acid catalyst instead of PPA or concentrated H₂SO₄?

A2: While PPA and H₂SO₄ are the most common and effective catalysts for the Combes synthesis, other acidic catalysts have been explored for quinoline synthesis in general, such as p-toluenesulfonic acid or Lewis acids.[11][12] However, for the specific cyclodehydration of the trifluoromethyl-substituted intermediate, a strong dehydrating acid like PPA or H₂SO₄ is generally required for good yields.[2] Using a milder acid would likely require higher temperatures and longer reaction times, and may result in lower conversion.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method.[5] Use a solvent system similar to what you plan for column chromatography (e.g., 4:1 Hexane:Ethyl Acetate). Spot the starting aniline, ETFAA, and the reaction mixture. The disappearance of the starting materials and the appearance of a new, typically more nonpolar, spot (the quinoline product) indicates reaction progress. The product can be visualized under UV light (254 nm).

Q4: Is an inert atmosphere necessary for this reaction?

A4: While not strictly required for the cyclization step, it is good practice to handle the 2-amino-m-toluidine under an inert atmosphere (like nitrogen or argon) to prevent oxidative degradation, which can lower yield and introduce impurities. The reaction itself is typically robust enough to be run in a flask with a drying tube.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a representative example. All laboratory work should be conducted in a fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 2-Amino-m-toluidine (3-Methyl-o-phenylenediamine)

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

  • Polyphosphoric Acid (PPA)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-m-toluidine (1.0 eq) and ethyl trifluoroacetoacetate (1.1 eq).

  • Initial Condensation (Optional Pre-step): Gently heat the mixture to 80-100 °C for 1-2 hours to facilitate the initial condensation and formation of the enamine intermediate. Allow the mixture to cool slightly.

  • Cyclization: Carefully add Polyphosphoric Acid (PPA, approx. 10x the weight of the aniline) to the flask. Ensure the stirrer is running to handle the viscous mixture.

  • Heating: Heat the reaction mixture to 130-140 °C and maintain this temperature for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up - Quenching: After cooling to ~60-70 °C, slowly and carefully pour the viscous reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • Work-up - Neutralization: Place the beaker in an ice bath and slowly add concentrated ammonium hydroxide or 50% NaOH solution until the pH is > 9. A precipitate should form.

  • Extraction: Extract the aqueous slurry three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: 4:1 Hexanes:Ethyl Acetate (adjust polarity as needed).

  • Visualization: UV lamp (254 nm). The quinoline product should be UV active. Staining with potassium permanganate can also be used.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in ethyl acetate before spotting.

References

  • Title: Combes quinoline synthesis Source: Wikipedia URL: [Link]

  • Title: Organic Name Reaction With Their Respective Mechanism Source: Slideshare URL: [Link]

  • Title: Combes Quinoline Synthesis Mechanism | Organic Chemistry Source: YouTube URL: [Link]

  • Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL: [Link]

  • Title: Combe's synthesis of quinoline || detailed mechanism Source: YouTube URL: [Link]

  • Title: Synthesis of 2-trifluoromethylquinolines through rhodium-catalysed redox-neutral [3 + 3] annulation between anilines and CF3-ynones using traceless directing groups Source: RSC Publishing URL: [Link]

  • Title: (a) Synthesis of 2‐trifluoromethyl Quinolines, 47 from... Source: ResearchGate URL: [Link]

  • Title: Synthetic approaches for the synthesis of 2‐trifluoromethyl quinolines. Source: ResearchGate URL: [Link]

  • Title: Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes Source: RSC Publishing URL: [Link]

  • Title: Ethyl trifluoroacetate Source: Wikipedia URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Quinoline Source: Pharmaguideline URL: [Link]

  • Title: Combes Quinoline Synthesis Source: Name-Reaction.com URL: [Link]

  • Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: PubMed Central URL: [Link]

  • Title: Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways Source: ResearchGate URL: [Link]

  • Title: Preparation of ethyl trifluoroacetate Source: PrepChem.com URL: [Link]

Sources

Technical Support Center: Overcoming Challenges in the Purification of Trifluoromethylated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of trifluoromethylated quinolines. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into the unique challenges posed by this important class of compounds. The introduction of a trifluoromethyl (CF3) group significantly alters the electronic properties, stability, and reactivity of the quinoline scaffold, demanding carefully considered purification strategies.[1][2] This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification workflows.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the purification challenges.

Q1: Why is the purification of trifluoromethylated quinolines often more difficult than their non-fluorinated analogs?

A: The difficulty stems from the potent electron-withdrawing nature of the trifluoromethyl group.[1] This has several consequences:

  • Modified Basicity: The CF3 group reduces the basicity of the quinoline nitrogen. This altered pKa can affect its behavior during acid-base extractions and its interaction with acidic stationary phases like silica gel.[1]

  • Increased Acidity of Proximal Protons: Protons on the carbon adjacent to the CF3 group can become more acidic, increasing the risk of side reactions or degradation under basic conditions.

  • Formation of Close-Eluting Isomers: Synthetic routes often produce regioisomers (e.g., 2-CF3 vs. 4-CF3 quinoline) which have very similar polarities, making them exceptionally difficult to separate via standard chromatography.[3]

  • Enhanced Lipophilicity: The CF3 group generally increases the lipophilicity of the molecule, which influences solvent selection for both chromatography and crystallization.[1]

Q2: What are the most common impurities I should anticipate in my crude trifluoromethylated quinoline product?

A: Impurities are typically byproducts of the specific synthetic route used. Common culprits include:

  • Unreacted Starting Materials: Such as the parent aniline or the trifluoromethyl-containing building block (e.g., trifluoromethyl-β-diketones).[1]

  • Regioisomers: As mentioned, synthetic methods like the Combes or Friedländer synthesis can yield mixtures of isomers that are challenging to separate.[3]

  • Polymeric Material/Tar: Harsh reaction conditions, particularly in classical syntheses like the Skraup or Doebner-von Miller, can lead to the formation of high-molecular-weight tars.[4]

  • Self-Condensation Products: Ketones used in syntheses like the Friedländer can undergo self-condensation (an aldol reaction), creating significant impurities.[3]

Q3: I've just synthesized a novel trifluoromethylated quinoline. What's a sound initial strategy for purification?

A: Start with a small-scale analytical approach before committing your bulk material.

  • Analyze the Crude Mixture: Use Thin-Layer Chromatography (TLC) with several different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to get a preliminary idea of the number of components and their relative polarities. An LC-MS analysis is even better for identifying the masses of the components.

  • Test Solubility: Check the solubility of your crude product in a range of common laboratory solvents. This will be invaluable for selecting appropriate systems for chromatography or recrystallization.

  • Small-Scale Column Trial: If chromatography seems necessary, run a small-scale "scout" column on a few milligrams of material to confirm that your chosen solvent system provides adequate separation and that the compound is stable on the stationary phase.

Troubleshooting Guide: Purification Techniques

This section provides solutions to specific experimental problems you may encounter.

Column Chromatography

Issue 1: My compound is decomposing or streaking badly on the silica gel column.

Question: I'm attempting to purify my trifluoromethylated quinoline using standard silica gel chromatography, but I'm seeing significant streaking on the TLC plate and recovering very little product, suggesting it's degrading on the column. What's happening and how can I fix it?

Answer: This is a classic problem caused by the interaction of the basic quinoline nitrogen with the acidic surface of standard silica gel.[5] The trifluoromethyl group can exacerbate this by influencing the molecule's pKa. The streaking indicates a strong, undesirable interaction.

Solutions:

  • Neutralize the Stationary Phase: Before loading your column, flush the packed silica gel with your eluent containing a small amount of a volatile base, typically 0.5-1% triethylamine (NEt₃) or ammonia in methanol. This deactivates the acidic silanol groups.[5]

  • Switch to a Different Stationary Phase: If neutralization is insufficient, consider an alternative stationary phase.

    • Alumina (basic or neutral): Often a good choice for basic compounds.

    • Reverse-Phase Silica (C18): Separates based on hydrophobicity rather than polarity, which can be very effective for fluorinated compounds.[6]

Issue 2: I'm getting poor separation and co-elution of impurities.

Question: My TLC analysis shows two spots that are very close together, and I can't separate them on the column. I suspect they are isomers. What are my options?

Answer: This is a common scenario, especially with regioisomers that have nearly identical polarities.[6] A single-step purification may not be enough.

Solutions:

  • Optimize Chromatographic Conditions:

    • Solvent System: Systematically screen different solvent systems. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol or a toluene/acetone system can alter the selectivity and improve separation.

    • Gradient Elution: Use a shallow gradient elution, where the polarity of the mobile phase is increased very slowly over time. This can resolve closely eluting compounds.[6]

  • Consider a Multi-Step Purification Strategy: Don't rely on chromatography alone.

    • Initial Cleanup: Use an acid-base extraction or a rough crystallization first to remove some of the impurities.[6]

    • High-Resolution Chromatography: If standard column chromatography fails, more advanced techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) offer significantly better resolution and are often necessary for separating stubborn isomers.[6][7]

Crystallization & Recrystallization

Issue 3: My compound "oils out" instead of forming crystals.

Question: I've purified my compound by chromatography and am trying to recrystallize it for final purity, but it consistently separates as an oil. Why is this happening?

Answer: Oiling out occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before the solution becomes supersaturated enough for crystal nucleation to occur. This is often caused by residual impurities or the intrinsic properties of the compound (e.g., a low melting point).[6]

Solutions:

  • Systematic Solvent Screening: Do not give up after one or two solvents. Screen a wide variety of solvents with different polarities. The key is to find a solvent that dissolves your compound when hot but in which it is poorly soluble when cold.

  • Use a Co-Solvent System: If a single solvent doesn't work, try a co-solvent (binary) system. Dissolve the compound in a small amount of a "good" solvent (in which it's highly soluble) and then slowly add a "poor" solvent (in which it's insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent line. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Add a tiny crystal from a previous successful crystallization (if available) to the cooled, supersaturated solution.

Issue 4: My recrystallized product has a broad melting point.

Question: I successfully recrystallized my product, but it melts over a wide range (e.g., 5-7 °C), indicating it's still impure. What went wrong?

Answer: A broad melting point is a definitive sign of impurity.[6] This usually means that impurities were trapped within the crystal lattice during formation.

Solutions:

  • Cool the Solution Slowly: Rapid crystallization is undesirable because it traps impurities.[8] After dissolving your compound in hot solvent, allow it to cool to room temperature slowly, and then move it to a refrigerator or freezer. Insulating the flask can help slow the cooling process.

  • Perform a Second Recrystallization: One recrystallization may not be sufficient. A second pass is often necessary to achieve high purity.

  • Salt Formation: Consider converting the quinoline to a salt (e.g., a hydrochloride, phosphate, or picrate).[7][9] Salts often have very different crystallization properties and form highly ordered, pure crystals. The pure salt can then be neutralized to recover the free base.

Data Presentation & Protocols

Data Tables

Table 1: Comparison of Stationary Phases for Trifluoromethylated Quinoline Purification

Stationary PhasePrinciple of SeparationBest ForPotential Issues
Silica Gel Polarity (Normal Phase)General purpose, initial purification.Acidic nature can cause degradation or strong retention of basic quinolines.[5]
Alumina Polarity (Normal Phase)Purification of basic compounds sensitive to acidic silica.Can be more reactive than silica; available in acidic, neutral, and basic grades.
C18 (Reverse Phase) HydrophobicitySeparating isomers, purifying highly lipophilic compounds.Requires different solvent systems (e.g., water/acetonitrile, water/methanol).
Experimental Protocols

Protocol 1: Neutralizing a Silica Gel Column

  • Prepare Slurry: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Pack Column: Pack the column with the slurry as you normally would.

  • Prepare Eluent: Prepare your starting mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) and add 0.5-1% triethylamine (NEt₃) by volume.

  • Equilibrate: Run at least 3-5 column volumes of this neutralized eluent through the packed column before loading your sample. This ensures the entire stationary phase is deactivated.

  • Load and Elute: Dissolve your crude product in a minimum amount of solvent, load it onto the column, and begin elution with the neutralized mobile phase.

Protocol 2: Purification via Picrate Salt Formation

This method is effective for achieving very high purity but note that picric acid is explosive and must be handled with extreme care.[9]

  • Dissolve Crude Product: Dissolve your crude trifluoromethylated quinoline in a minimum volume of 95% ethanol.

  • Prepare Picric Acid Solution: In a separate flask, dissolve a stoichiometric equivalent of picric acid in the minimum amount of hot 95% ethanol.

  • Form the Salt: Slowly add the quinoline solution to the picric acid solution. Yellow crystals of the quinoline picrate salt should precipitate.

  • Isolate and Purify Salt: Cool the mixture in an ice bath to maximize precipitation. Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and air dry. The salt can be further purified by recrystallization from a suitable solvent like acetonitrile.[9]

  • Liberate the Free Base: Dissolve the purified picrate salt in a solvent like dimethyl sulfoxide (DMSO). Pass this solution through a short column of basic alumina. The picric acid will be strongly adsorbed, while the pure quinoline will elute.[9]

  • Final Extraction: Extract the effluent containing the pure quinoline with a solvent like n-pentane or diethyl ether and remove the solvent under reduced pressure to yield the highly purified product.

Visualization: Purification Workflows

A logical approach is critical for efficiently purifying a novel compound. The following diagrams illustrate a general workflow and a troubleshooting decision tree.

G cluster_0 Initial Assessment cluster_1 Bulk Purification cluster_2 High-Resolution Purification cluster_3 Final Validation Crude Crude Synthetic Product TLC TLC / LCMS Analysis Crude->TLC Small Sample Extraction Acid-Base Extraction (Removes non-basic impurities) TLC->Extraction If complex mixture Column Column Chromatography (Silica, Alumina, or C18) TLC->Column If impurities are close in polarity Extraction->Column Distillation Vacuum Distillation (Removes non-volatile impurities) Distillation->Column Crystallization Recrystallization / Salt Formation Column->Crystallization For final polishing Final Pure Trifluoromethylated Quinoline Column->Final If sufficiently pure Crystallization->Final QC Purity Check (NMR, MS, Melting Point) Final->QC

Caption: General purification workflow for trifluoromethylated quinolines.

G Start Column Chromatography Issue? Streaking Streaking or Decomposition? Start->Streaking PoorSep Poor Separation? Streaking->PoorSep No Sol_Streak Solution: 1. Add 1% NEt3 to eluent. 2. Switch to Alumina or C18. Streaking->Sol_Streak Yes LowRec Low Recovery? PoorSep->LowRec No Sol_Sep Solution: 1. Try different solvent system. 2. Use shallow gradient elution. 3. Consider Prep-HPLC/SFC. PoorSep->Sol_Sep Yes Sol_Rec Solution: 1. Check compound stability on TLC. 2. Use deactivated silica. 3. Run column faster (flash). LowRec->Sol_Rec Yes End Problem Solved LowRec->End No Sol_Streak->End Sol_Sep->End Sol_Rec->End

Caption: Troubleshooting decision tree for column chromatography.

References
  • Purification of Quinoline - Chempedia. [Link]

  • Quinoline - Wikipedia. [Link]

  • QUINOLINE - Organic Syntheses. [Link]

  • Purification of Quinoline Yellow Components Using High-Speed Counter-Current Chromatography by Stepwise Increasing the Flow-Rate of the Mobile Phase - PubMed. [Link]

  • α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations - PMC - NIH. [Link]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Hovione. [Link]

Sources

Technical Support Center: Optimizing C-H Functionalization of Methyl Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the C-H functionalization of methyl quinolines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these powerful synthetic transformations. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and reproducible.

Introduction: The "Why" Behind the "How"

The direct functionalization of carbon-hydrogen (C-H) bonds in methyl quinolines represents a paradigm shift in synthetic efficiency, offering a more atom- and step-economical approach to constructing complex molecules.[1][2] This strategy is paramount in medicinal chemistry, where the quinoline scaffold is a privileged structure found in numerous therapeutic agents.[3][4] However, the inert nature of C-H bonds presents significant challenges, often leading to issues with reactivity, selectivity, and reproducibility.[3] This guide provides a systematic approach to overcoming these hurdles, grounded in mechanistic principles and field-proven experience.

The core of this process often involves a transition metal catalyst that coordinates with the quinoline, typically through the nitrogen atom or a directing group, to facilitate the cleavage of a specific C-H bond.[1][5] Understanding this fundamental mechanism is crucial for effective troubleshooting.

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section addresses common problems encountered during the C-H functionalization of methyl quinolines in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Question 1: My C-H functionalization reaction is showing low to no conversion of the starting material. What are the likely causes and how can I resolve this?

Answer:

Low or no conversion is a frequent issue stemming from several potential factors related to catalyst activity, reaction conditions, and substrate purity. Here’s a systematic approach to diagnosing and solving the problem:

1. Catalyst Inactivity or Decomposition:

  • Plausible Cause: The palladium or rhodium catalyst may not be in its active oxidation state or may have decomposed. For instance, Pd(II) catalysts can be reduced to inactive Pd(0) nanoparticles under certain conditions.[6][7]

  • Troubleshooting Steps:

    • Catalyst Pre-activation: If using a pre-catalyst, ensure the activation step is performed correctly. For example, some palladium pre-catalysts require heating with a ligand to form the active catalytic species.

    • Inert Atmosphere: C-H activation reactions are often sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) using properly dried solvents and reagents.[8]

    • Choice of Oxidant: In many oxidative C-H functionalizations, the oxidant regenerates the active catalyst. An inappropriate or depleted oxidant can halt the catalytic cycle.[1][9] Consider screening different oxidants (e.g., Ag₂CO₃, Cu(OAc)₂, benzoquinone).

2. Suboptimal Reaction Temperature:

  • Plausible Cause: C-H bond cleavage has a significant activation energy barrier.[10] Insufficient thermal energy can lead to a sluggish or stalled reaction.[8]

  • Troubleshooting Steps:

    • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction for product formation and any signs of decomposition.

    • Solvent Choice: Ensure your solvent has a boiling point that allows for the necessary reaction temperature to be reached and maintained.

3. Ineffective Ligand or Additive:

  • Plausible Cause: The ligand plays a critical role in stabilizing the catalyst and promoting C-H activation.[7][8] Additives, such as acids or bases, are often crucial for the concerted metalation-deprotonation (CMD) pathway.[1]

  • Troubleshooting Steps:

    • Ligand Screening: If using a ligand, consider screening a panel of ligands with varying electronic and steric properties. For palladium-catalyzed reactions, phosphine ligands like X-Phos or Buchwald ligands are common starting points.[1]

    • Additive Optimization: The choice and stoichiometry of additives like pivalic acid (PivOH) or potassium carbonate (K₂CO₃) can be critical. Perform a systematic optimization of the additive.

4. Substrate-Related Issues:

  • Plausible Cause: Impurities in the methyl quinoline starting material can poison the catalyst.[11] Additionally, certain functional groups on the quinoline ring can inhibit the reaction.

  • Troubleshooting Steps:

    • Purity Check: Ensure the purity of your starting material through techniques like NMR or elemental analysis. Purification by column chromatography or recrystallization may be necessary.

    • Functional Group Compatibility: Be aware of functional groups that can coordinate to the metal center and inhibit catalysis. For example, strongly coordinating groups like thiols may need to be protected.

Below is a workflow to guide your troubleshooting process for low conversion:

troubleshooting_low_conversion start Low/No Conversion Observed catalyst_check Verify Catalyst Activity & Handling start->catalyst_check Start Here temp_check Optimize Reaction Temperature catalyst_check->temp_check If no improvement success Improved Conversion catalyst_check->success Issue Resolved ligand_additive_check Screen Ligands & Additives temp_check->ligand_additive_check If no improvement temp_check->success Issue Resolved substrate_check Assess Substrate Purity & Compatibility ligand_additive_check->substrate_check If no improvement ligand_additive_check->success Issue Resolved substrate_check->success Issue Resolved protocol_workflow A 1. Add Catalyst, Ligand, Base to Schlenk Tube B 2. Establish Inert Atmosphere (Ar/N2) A->B C 3. Add Quinoline N-Oxide & Aryl Bromide B->C D 4. Add Degassed Solvent C->D E 5. Seal & Heat with Stirring D->E F 6. Monitor Reaction (TLC/GC-MS) E->F G 7. Cool, Dilute & Filter through Celite F->G H 8. Concentrate & Purify (Chromatography) G->H

Sources

Technical Support Center: Troubleshooting Poor Resolution in HPLC Analysis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving adequate resolution during High-Performance Liquid Chromatography (HPLC) analysis. As quinoline and its analogues are basic compounds, they present a unique set of challenges, primarily related to undesirable secondary interactions with the stationary phase.

This document provides a structured, in-depth approach to troubleshooting, moving from common symptoms to root causes and finally to robust, actionable solutions. Our goal is to empower you not just to fix a problem, but to understand the underlying chromatographic principles to prevent its recurrence.

Troubleshooting Guide: A Symptom-Based Approach

Poor resolution is rarely a standalone issue; it is often a consequence of poor peak shape or inadequate selectivity. This guide is structured around the common symptoms observed on a chromatogram.

Issue 1: My quinoline peaks are tailing severely.

Peak tailing is the most frequent problem when analyzing basic compounds like quinolines. It manifests as an asymmetrical peak where the latter half is broader than the front half. This is problematic because it degrades resolution, compromises quantification accuracy, and can hide small, co-eluting impurities.[1][2]

A: The primary cause is secondary-site interactions, specifically between the basic nitrogen atom on the quinoline ring and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[1][2] Quinoline has a pKa of approximately 4.9.[3][4] In mobile phases with a pH above ~3, a fraction of the silanol groups become ionized (SiO⁻), creating strong, undesirable ionic interactions with the protonated quinoline molecules (a cation).[1][5] This mixed-mode retention mechanism (hydrophobic and ionic) leads to peak tailing because the analytes that interact with these silanol sites are retained longer than those that only interact with the C18 phase.[2]

A: Mobile phase optimization is the most powerful tool to combat tailing. The strategy is to control the ionization state of both the quinoline analyte and the silanol groups.

  • Strategy 1: Operate at Low pH (Ion Suppression of Silanols)

    • Mechanism: By adjusting the mobile phase pH to a range of 2.5–3.5, you achieve two critical things: the residual silanol groups are fully protonated (Si-OH), neutralizing their negative charge, and the basic quinoline is fully protonated (positively charged).[6][7] This eliminates the strong ionic interaction, leading to symmetrical peaks.[1]

    • Recommendation: Use a buffer or an acid modifier like formic acid, trifluoroacetic acid (TFA), or phosphoric acid to control and maintain a stable, low pH.[8][9][10] A pH at least two units away from the analyte's pKa is recommended for robust methods.[11][12]

  • Strategy 2: Use Mobile Phase Additives (Competing Base)

    • Mechanism: Adding a small concentration of a competing base, such as triethylamine (TEA), can mask the active silanol sites.[6][8] The TEA molecules will preferentially interact with the silanol groups, effectively shielding the quinoline analytes from these secondary interaction sites.[6]

    • Recommendation: This is a more traditional approach. If used, a typical concentration is around 0.1% TEA. Note that TEA can suppress ionization in mass spectrometry and has a high UV cutoff.[8]

The following diagram illustrates the decision-making process for addressing peak tailing.

G start Peak Tailing Observed check_ph Is Mobile Phase pH in the 3.5 - 7 range? start->check_ph low_ph ACTION: Adjust pH to 2.5-3.5 with Formic Acid or TFA check_ph->low_ph  Yes   check_column Is the column old or a traditional 'Type A' silica? check_ph->check_column  No   good_peak Symmetrical Peak Achieved low_ph->good_peak new_column ACTION: Use a modern, high-purity, end-capped 'Type B' silica column check_column->new_column  Yes   check_column->good_peak  No (Problem likely elsewhere)   new_column->good_peak

Caption: Troubleshooting workflow for peak tailing.

Issue 2: My quinoline peaks are poorly resolved (co-eluting).

Poor resolution means the peaks are not sufficiently separated from each other, making accurate quantification impossible. This can be caused by peaks being too broad or by a lack of differential retention (selectivity) between analytes.

A: If peak shape is not the issue, the problem lies in the fundamental separation chemistry. You need to alter the chromatography conditions to change the relative retention of the analytes.

  • Strategy 1: Optimize Organic Modifier and Gradient

    • Mechanism: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, and they offer different selectivities.[6] Methanol is a protic solvent and can engage in hydrogen bonding, while acetonitrile is aprotic. This difference can alter the interaction with quinoline derivatives, especially if they have polar functional groups.

    • Recommendation: If you are using acetonitrile, try substituting it with methanol, or vice-versa.[6] Additionally, optimizing the gradient slope is crucial. A shallower gradient decreases the rate of change in mobile phase strength, which can significantly increase the separation between closely eluting peaks.

  • Strategy 2: Change the Stationary Phase

    • Mechanism: Not all C18 columns are the same. For aromatic compounds like quinolines, a phenyl-based stationary phase (e.g., Phenyl-Hexyl) can offer enhanced selectivity. The pi-electrons of the phenyl rings on the stationary phase can interact with the pi-system of the quinoline ring (pi-pi interactions), introducing a different retention mechanism that can separate compounds a standard C18 cannot.

    • Recommendation: If optimizing the mobile phase is insufficient, switch to a column with a different selectivity, such as a Phenyl-Hexyl or an Embedded Polar Group (EPG) column.[13]

  • Strategy 3: Adjust the Temperature

    • Mechanism: Temperature affects solvent viscosity and the kinetics of analyte interaction with the stationary phase. Changing the column temperature can sometimes alter the elution order of compounds (selectivity changes).

    • Recommendation: Screen temperatures between 30°C and 50°C. Higher temperatures lower solvent viscosity (and backpressure) and can improve peak efficiency.

Parameter ChangePrimary Effect on ChromatographyRecommended Action for Quinoline Derivatives
Switch Acetonitrile to Methanol Alters selectivity (pi-pi, dipole interactions)Test both solvents; methanol may provide unique selectivity for polar-substituted quinolines.[6]
Decrease Gradient Slope Increases resolution for all peak pairsIf peaks are close but slightly separated, decrease the %B/min rate.
Change pH Alters retention and selectivity of ionizable compoundsFine-tuning the pH within the 2.5-3.5 range can improve selectivity between quinoline analogues with different pKa values.[6]
Switch C18 to Phenyl-Hexyl Introduces pi-pi interactions, enhancing selectivity for aromaticsHighly recommended if C18 fails to resolve critical pairs.

Frequently Asked Questions (FAQs)

Q1: Why are my peaks fronting?

  • A: Peak fronting is less common than tailing for quinolines but can occur. The most common causes are sample overload (injecting too high a concentration) or low column temperature.[6] Try diluting your sample by a factor of 10 and re-injecting.

Q2: My retention times are drifting and are not reproducible. What should I check?

  • A: Retention time instability is often a system issue, not a chemical one.

    • Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. This can take 10-20 column volumes.

    • Mobile Phase pH: If you are not using a buffer, the pH of your mobile phase (e.g., water with 0.1% formic acid) can be unstable. Using a buffer (e.g., 10-20 mM phosphate or formate) provides more robust pH control.[5][14]

    • Pump Performance: Check for leaks in the pump and ensure it is delivering a stable, pulse-free flow. A noisy baseline can sometimes indicate pump issues.[15]

    • Temperature Control: Use a thermostatted column compartment to maintain a consistent temperature. Fluctuations in ambient temperature can cause retention shifts.[16]

Q3: What is the best type of HPLC column for quinoline analysis?

  • A: For general-purpose analysis, a modern, high-purity, end-capped C18 column is a good starting point.[1][2] These columns are made with "Type B" silica, which has a very low metal content and fewer accessible silanol groups, minimizing peak tailing.[2] For difficult separations, a Phenyl-Hexyl column is an excellent alternative due to its different selectivity mechanism for aromatic compounds.[13]

Q4: Can I run my analysis at high pH?

  • A: Yes, but with caution. At a high pH (e.g., > 9), the quinoline will be in its neutral form, and the silanol groups will be fully deprotonated (SiO⁻). This can provide excellent peak shape if you use a column specifically designed for high pH stability (e.g., a hybrid-silica or bidentate-bonded column). Standard silica-based columns will rapidly degrade and dissolve at pH levels above 8.[7]

Experimental Protocols

Protocol 1: Step-by-Step Mobile Phase pH Optimization

This protocol details how to systematically evaluate the effect of pH on the peak shape of a quinoline derivative.

  • Prepare Stock Buffers:

    • pH 2.5: Prepare a 100 mM solution of potassium phosphate monobasic (KH₂PO₄) in HPLC-grade water. Adjust the pH to 2.5 using phosphoric acid.

    • pH 7.0: Prepare a 100 mM solution of potassium phosphate monobasic. Adjust the pH to 7.0 using a potassium hydroxide solution.

  • Prepare Mobile Phases:

    • Create three sets of mobile phase A (aqueous). For each, dilute the corresponding stock buffer 1:10 in HPLC-grade water to a final concentration of 10 mM.

      • A1: 10 mM Phosphate Buffer, pH 2.5

      • A2: Water with 0.1% Formic Acid (approx. pH 2.7)

      • A3: 10 mM Phosphate Buffer, pH 7.0

    • Mobile Phase B is acetonitrile or methanol.

  • Chromatographic Conditions:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Temperature: 35°C

    • Gradient: 5% to 95% B over 15 minutes.

  • Execution and Evaluation:

    • Equilibrate the column with mobile phase A1/B for at least 15 minutes.

    • Inject your quinoline standard.

    • Repeat the equilibration and injection for mobile phases A2 and A3.

    • Evaluation: Compare the chromatograms. You should observe a significant improvement in peak symmetry (less tailing) at the low pH conditions (A1 and A2) compared to the mid-range pH (A3).

The following diagram illustrates the chemical basis for pH optimization.

G cluster_low_ph Low pH (e.g., 2.7) cluster_mid_ph Mid pH (e.g., 6.0) quinoline_low Quinoline-H⁺ (Cation) interaction_low Repulsion / No Interaction => Symmetrical Peak silanol_low Si-OH (Neutral) quinoline_mid Quinoline-H⁺ (Cation) interaction_mid Strong Ionic Attraction => Peak Tailing silanol_mid Si-O⁻ (Anion)

Caption: Analyte-stationary phase interactions at different pH values.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Mobile Phase Composition for HPLC of Quinolones.
  • mVOC 4.0. (n.d.). Quinoline.
  • Mondal, S., et al. (2013). Quinoline: A versatile heterocyclic. Arabian Journal of Chemistry. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • Gritti, F., & Guiochon, G. (2005). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 1098(1-2), 89-104. Available at: [Link]

  • ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Axion Labs. (n.d.). HPLC Peak Tailing.
  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • LCGC International. (n.d.). Should an Additive be Added to your HPLC Eluent?.
  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • Pandey, P. K. (2025). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs.
  • SWAYAM Prabha IIT Madras Channels. (2021). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications.
  • Wikipedia. (n.d.). Isoquinoline.
  • ResearchGate. (n.d.). Optimization of Mobile Phase Composition for RP-HPLC Method.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • National Institutes of Health. (n.d.). Quinoline. PubChem. Retrieved from [Link]

  • Mastelf. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column.
  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?.
  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • WSU. (n.d.). HPLC Troubleshooting Guide.
  • Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC?.
  • Supelco. (n.d.). HPLC Column Comparison Screening Study for Reversed Phase Columns.
  • SCION Instruments. (n.d.). HPLC Column Selection Guide.
  • Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection.

Sources

Technical Support Center: Enhancing the Metabolic Stability of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based compounds. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of metabolic stability in your experiments. Here, we delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues you may encounter during your research, offering explanations and actionable solutions in a direct question-and-answer format.

Question 1: My quinoline compound shows excessively high clearance in the liver microsomal stability assay. What are the likely causes and how can I address this?

Answer:

High metabolic clearance in a liver microsomal stability assay is a common challenge, indicating that your compound is rapidly metabolized by hepatic enzymes.[1] This can compromise its potential as a drug candidate due to poor bioavailability and a short half-life.[1][2]

Potential Causes:

  • Susceptible Metabolic Soft Spots: Your quinoline scaffold likely possesses sites that are highly susceptible to Phase I metabolism, primarily oxidation by cytochrome P450 (CYP) enzymes.[3] Common metabolic reactions for quinolines include hydroxylation, N-oxidation, and dealkylation.[4][5]

  • High Lipophilicity: Compounds with high lipophilicity tend to have a stronger affinity for the active sites of CYP enzymes, leading to increased metabolism.

  • Specific CYP Isoform Activity: The high clearance could be driven by one or more highly efficient CYP isoforms, such as CYP3A4, CYP2D6, CYP1A2, CYP2C19, or CYP2E1.[6][7]

Step-by-Step Troubleshooting and Optimization:

  • Metabolite Identification: The first crucial step is to identify the metabolites being formed. An LC-MS/MS analysis of the incubation mixture will help pinpoint the exact sites of metabolic modification on your compound.[8]

  • CYP Reaction Phenotyping: Determine which specific CYP isoforms are responsible for the metabolism. This can be achieved by incubating your compound with a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for each major CYP isoform in your microsomal assay.

  • Structural Modification Strategies: Once the metabolic "hotspot" is identified, you can employ several medicinal chemistry strategies to block or slow down the metabolism:[9][10]

    • Metabolic Blocking: Introduce a metabolically stable group, such as a fluorine atom, at or near the site of metabolism.[11] This is a common and effective strategy to enhance metabolic stability.[11]

    • Deuteration: Replacing a hydrogen atom with a deuterium atom at the metabolic site can slow down the rate of metabolism due to the kinetic isotope effect.[10]

    • Reduce Lipophilicity: Introduce polar functional groups to decrease the overall lipophilicity of the compound.[9]

    • Bioisosteric Replacement: Replace the labile moiety with a bioisostere that is more resistant to metabolism but retains the desired biological activity.[12][13] For example, replacing a metabolically unstable phenyl ring with a pyridine ring.[14]

    • Conformational Constraint: Introduce steric hindrance or rigidify the molecule in a conformation that is less favorable for binding to the metabolizing enzyme.[9]

Below is a workflow diagram illustrating the process of addressing high metabolic clearance.

A High Clearance Observed in Liver Microsomal Assay B Metabolite Identification (LC-MS/MS) A->B D CYP Reaction Phenotyping (Recombinant CYPs or Inhibitors) A->D C Identify Metabolic 'Hotspot(s)' B->C F Structural Modification Strategy C->F E Identify Key CYP Isoform(s) D->E E->F G Metabolic Blocking (e.g., Fluorination, Deuteration) F->G Block Site H Reduce Lipophilicity F->H Alter Physicochemistry I Bioisosteric Replacement F->I Replace Moiety J Re-evaluate in Microsomal Stability Assay G->J H->J I->J

Caption: Troubleshooting workflow for high metabolic clearance.

Question 2: My LC-MS/MS analysis suggests the formation of reactive metabolites. What are the implications, and how can I mitigate this?

Answer:

The formation of reactive metabolites is a significant safety concern in drug development.[15] These are chemically unstable molecules that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions (IADRs), such as drug-induced liver injury (DILI).[15][16]

Common Reactive Moieties in Quinolines:

  • Quinone-imines: Oxidation of aminophenol or hydroxylamine functionalities can lead to the formation of highly reactive quinone-imines.[16]

  • Epoxides: The oxidation of the quinoline ring system can form epoxides, which are electrophilic and can react with nucleophiles.[4] The formation of a 5,6-epoxide of quinoline has been associated with its potential tumorigenicity.[4]

Experimental Approach to Confirm and Mitigate Reactive Metabolites:

  • Glutathione (GSH) Trapping: The most common method to detect reactive metabolites is to include a trapping agent like glutathione in your microsomal incubation.[17] Reactive metabolites will form stable adducts with GSH, which can then be detected by LC-MS/MS.

  • Structural Characterization: Use high-resolution mass spectrometry and NMR to characterize the structure of the GSH adduct. This will confirm the site of reactivity on your parent compound.

  • Mitigation Strategies:

    • Block Bioactivation Pathway: Similar to addressing high clearance, identify the metabolic pathway leading to the reactive metabolite and block it through structural modification. For instance, if an epoxide is forming on the benzene ring of the quinoline, introducing an electron-withdrawing group can deactivate the ring towards oxidation.[9]

    • Modify the Precursor Moiety: If a specific functional group is being bioactivated, consider modifying or replacing it. For example, if an aniline-like moiety is present, consider strategies to reduce its potential for oxidation.

    • Promote Alternative Metabolic Pathways: Introduce alternative, "safer" metabolic pathways that can outcompete the pathway leading to reactive metabolite formation.

The following diagram illustrates the process of identifying and mitigating reactive metabolite formation.

A Suspected Reactive Metabolite Formation B GSH Trapping Experiment in Liver Microsomes A->B C LC-MS/MS Analysis for GSH Adducts B->C D Adduct Detected? C->D E No Significant Reactive Metabolite Risk D->E No F Structural Characterization of Adduct (HRMS, NMR) D->F Yes G Identify Site of Bioactivation F->G H Medicinal Chemistry Strategy G->H I Block Bioactivation Pathway H->I J Modify Precursor Moiety H->J K Re-run GSH Trapping Assay I->K J->K A Prepare Incubation Mixture (Microsomes + Buffer) B Pre-warm at 37°C A->B C Add Test Compound and NADPH to Initiate Reaction B->C D Incubate at 37°C C->D E Sample at Time Points (0, 5, 15, 30, 45, 60 min) D->E F Quench with Acetonitrile + Internal Standard E->F G Centrifuge to Precipitate Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ and Clint H->I

Caption: Experimental workflow for the liver microsomal stability assay.

References

  • Reigh, G., McMahon, H., Ishizaki, M., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 17(9), 1989-1996. [Link]

  • PubMed. (1996). Cytochrome P450 species involved in the metabolism of quinoline. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Tada, M., Takahashi, K., & Hirano, T. (1985). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Mutation research, 148(1-2), 1-8. [Link]

  • Semantic Scholar. (1996). Cytochrome P450 species involved in the metabolism of quinoline. [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Liu, Q., Wang, J., Kang, S. A., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethoxy)phenyl)benzo[h]n[6][11]aphthyridin-2(1H)-one (CH5132799), a selective class I PI3K inhibitor. Journal of medicinal chemistry, 55(18), 8139–8150. [Link]

  • Dahal, U. P., & Jones, J. P. (2018). Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4. Journal of medicinal chemistry, 61(17), 7853–7863. [Link]

  • MDPI. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. [Link]

  • Pybus, B. S., Sousa, J. C., Li, Q., et al. (2012). CYP450 phenotyping and accurate mass identification of metabolites of the 8-aminoquinoline, anti-malarial drug primaquine. Malaria journal, 11, 259. [Link]

  • ResearchGate. (2011). Tentative identification of quinoline metabolites formed in vitro, and other quinoline compounds found in the incubation. [Link]

  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Evotec. (n.d.). Microsomal Stability. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]

  • ResearchGate. (2021). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Singh, S., & Dalal, M. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ASSAY and Drug Development Technologies, 19(6), 336-347. [Link]

  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • ResearchGate. (1997). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). [Link]

  • ResearchGate. (2019). Metabolic stability, drug-drug interaction and permeability screening results for mefloquine and interesting next generation quinoline methanols. [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • Wikipedia. (n.d.). Quinine. [Link]

  • PubMed Central. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[6][18][19]riazino[2,3-c]quinazolines. [Link]

  • PubMed Central. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link]

  • SlideShare. (n.d.). BIOISOSTERSM. [Link]

  • PubMed Central. (2015). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

  • ResearchGate. (2018). On Mechanisms of Reactive Metabolite Formation from Drugs. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • ResearchGate. (1947). Quinoline and its transformation products found in urine. [Link]

  • PubMed. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. [Link]

  • ResearchGate. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[6][18][19]riazino[2,3-c]quinazolines. [Link]

  • PubMed. (2014). Reactive metabolite trapping screens and potential pitfalls: bioactivation of a homomorpholine and formation of an unstable thiazolidine adduct. [Link]

  • ACS Publications. (2018). Mitigating Heterocycle Metabolism in Drug Discovery. [Link]

  • American Chemical Society. (2016). Dealing with Reactive Metabolites in Drug Discovery. [Link]

  • PubMed. (2018). Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect. [Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 8-Methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 8-Methyl-2-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals who are working with this and structurally related fluorinated quinolines. The presence of both a methyl group and a trifluoromethyl group on the quinoline core introduces significant complexity to its Nuclear Magnetic Resonance (NMR) spectra. This guide provides in-depth, practical solutions to common challenges encountered during spectral interpretation, moving beyond simple data reporting to explain the underlying scientific principles.

I. Overview of Spectral Features

This compound presents a unique set of NMR challenges. The electron-withdrawing nature of the trifluoromethyl (-CF₃) group and the electron-donating effect of the methyl (-CH₃) group create a complex electronic environment across the quinoline ring system. This results in a wide dispersion of proton and carbon chemical shifts, as well as complex coupling patterns, particularly due to ¹H-¹⁹F and ¹³C-¹⁹F interactions.

Expected ¹H NMR Characteristics:

  • Aromatic Region (δ 7.0-8.5 ppm): Protons on the quinoline ring will appear in this region. The -CF₃ group at the 2-position will deshield adjacent protons, shifting them downfield, while the -CH₃ group at the 8-position will have a shielding effect on its neighboring protons.[1]

  • Methyl Group (δ ~2.8 ppm): A singlet corresponding to the three protons of the methyl group.

  • ¹H-¹⁹F Coupling: Protons in close proximity to the -CF₃ group may exhibit through-space or through-bond coupling to the fluorine atoms, leading to further splitting of their signals.

Expected ¹⁹F NMR Characteristics:

  • A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group, typically appearing in the range of δ -58 to -66 ppm.[2][3][4][5] The exact chemical shift can be sensitive to the solvent and local molecular environment.[6]

II. Troubleshooting and FAQs

This section addresses specific issues you may encounter during the acquisition and interpretation of NMR spectra for this compound in a practical question-and-answer format.

Question 1: The aromatic region of my ¹H NMR spectrum is a crowded multiplet. How can I assign the individual proton signals?

Answer:

Signal overlap in the aromatic region is a common challenge with substituted quinolines.[7][8] The combination of ortho, meta, and para couplings, further complicated by potential ¹H-¹⁹F couplings, often results in a complex and poorly resolved 1D ¹H NMR spectrum.

Causality and Solution Strategy:

The primary cause is the similarity in the electronic environments of the aromatic protons, leading to close chemical shifts. To resolve this, we must employ two-dimensional (2D) NMR techniques that correlate nuclei through their bonding networks.

Experimental Protocol: 2D NMR for Structural Elucidation

  • Sample Preparation: Prepare a sample of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 5-10 mg in 0.6 mL. Ensure the sample is free of particulate matter.

  • Acquire a ¹H-¹H COSY (Correlation Spectroscopy) Spectrum: This is the most crucial first step.[7]

    • Purpose: The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons.[7]

    • Interpretation: Cross-peaks in the COSY spectrum connect coupled protons. By "walking" through the correlations, you can trace out the entire spin system of the quinoline ring protons. For instance, you will see a correlation between H-3 and H-4, and a separate network of correlations for the protons on the benzenoid ring (H-5, H-6, H-7).

  • Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Spectrum:

    • Purpose: The HSQC experiment correlates each proton signal directly to the carbon atom it is attached to.[7]

    • Interpretation: This is an excellent tool for resolving overlapping proton signals by spreading them out over the much larger ¹³C chemical shift range. It provides an unambiguous link between a proton and its carbon, aiding in assignment.[7]

  • Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Spectrum:

    • Purpose: The HMBC experiment reveals correlations between protons and carbons over two or three bonds.[7]

    • Interpretation: This is invaluable for piecing together the molecular fragments. For example, you can confirm the position of the methyl group by observing a correlation between the methyl protons and the C-8 and C-7 carbons of the quinoline ring.

Question 2: I see unexpected splitting in some of my aromatic proton signals. Is this due to the trifluoromethyl group?

Answer:

Yes, it is highly likely. The trifluoromethyl group can couple to nearby protons through bonds (typically over 3 to 5 bonds, ³JHF to ⁵JHF) or through space. This is a key feature of the NMR of fluorinated compounds.

Causality and Solution Strategy:

The magnetic field of the fluorine nuclei can influence nearby proton nuclei, leading to additional splitting of the proton signals. The magnitude of this coupling is usually small (in the range of 0.5-2 Hz). While this adds complexity, it also provides valuable structural information.

Troubleshooting and Confirmation:

  • ¹⁹F Decoupling: The most direct way to confirm ¹H-¹⁹F coupling is to acquire a ¹H spectrum with ¹⁹F decoupling. In this experiment, the fluorine nuclei are irradiated, which removes their coupling to the protons. If the unexpected splitting in your proton spectrum disappears, it confirms that it was due to coupling with the fluorine atoms.

  • HOESY (Heteronuclear Overhauser Effect Spectroscopy): A 2D ¹H-¹⁹F HOESY experiment can be used to identify through-space interactions between protons and the fluorine atoms of the -CF₃ group. This can be particularly useful for confirming the proximity of certain protons to the trifluoromethyl group.

Question 3: My ¹⁹F NMR spectrum shows a singlet, but its chemical shift seems to vary between samples. Why is this happening and how do I ensure accurate reporting?

Answer:

The chemical shift of ¹⁹F is highly sensitive to its environment, including solvent, concentration, and temperature.[6] Furthermore, inconsistent referencing of ¹⁹F NMR spectra is a well-documented issue in the scientific community, leading to significant variations in reported values.[9]

Causality and Solution Strategy:

Unlike ¹H and ¹³C NMR, where TMS is a universal internal standard, the referencing of ¹⁹F NMR is less standardized. Historically, external references like CFCl₃ were used, but this practice is prone to susceptibility mismatches. The current recommended best practice is to use an internal standard.[9]

Protocol for Accurate ¹⁹F NMR Referencing:

  • Use an Internal Standard: Add a small amount of an inert, fluorinated compound with a well-established chemical shift to your sample. A common choice is hexafluorobenzene (C₆F₆), which has a chemical shift of approximately -164.9 ppm.[9]

  • Reference the Spectrum: After acquiring the spectrum, calibrate the chemical shift axis by setting the peak of your internal standard to its known value.

  • Report the Reference: When reporting your data, always state the internal standard and the reference value used for calibration. This ensures the reproducibility and comparability of your results.[9]

III. Data Summary and Reference

The following table provides expected NMR data for this compound based on literature values and spectral prediction. Note that actual values can vary depending on the solvent and experimental conditions.

Nucleus Position Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
¹H3~7.6-7.8dJ₃,₄ ≈ 8.5 Hz
¹H4~8.1-8.3dJ₄,₃ ≈ 8.5 Hz
¹H5~7.7-7.9dJ₅,₆ ≈ 8.2 Hz
¹H6~7.4-7.6tJ₆,₅ ≈ 8.2 Hz, J₆,₇ ≈ 7.5 Hz
¹H7~7.5-7.7dJ₇,₆ ≈ 7.5 Hz
¹H8-CH₃~2.8s-
¹⁹F2-CF₃~ -65 to -66s-

IV. Logical Workflow for Spectral Interpretation

The following diagram illustrates a systematic approach to interpreting the complex NMR spectra of this compound.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR & Advanced Techniques cluster_final Final Structure Confirmation A Acquire 1D ¹H & ¹⁹F NMR B Identify Key Signals: - Aromatic Multiplet - CH₃ Singlet - CF₃ Singlet A->B C Observe Unexpected Splitting in Aromatic Region B->C Is the aromatic region resolved? D Acquire ¹H-¹H COSY C->D No H Acquire ¹H{¹⁹F} Decoupled Spectrum C->H Yes E Trace Proton Connectivity D->E F Acquire ¹H-¹³C HSQC/HMBC E->F G Assign Protons & Carbons F->G J Integrate All Data G->J I Confirm H-F Coupling H->I I->J K Final Structure Assignment J->K

Caption: A logical workflow for troubleshooting the NMR spectra of this compound.

V. References

  • BenchChem. (n.d.). Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. Retrieved from BenchChem Technical Support.

  • Fujisaka, A., Aomatsu, D., Kakutani, Y., Ter, R., Sakaguchi, K., Ikejiri, M., & Miyashita, K. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. HETEROCYCLES, 104(3), 573.

  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Retrieved from NIH.

  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.

  • Jiang, B., Dong, J., Jin, Y., Du, X., & Xu, M. (2008). The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives. European Journal of Organic Chemistry, 2008.

  • Beilstein Journals. (n.d.). Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro - Supporting Information.

  • Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861.

  • Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Chemical Science.

  • ChemicalBook. (n.d.). 8-Methylquinoline(611-32-5) 1H NMR. Retrieved from ChemicalBook.

  • SpectraBase. (n.d.). TRANS-2-(2-METHYLOXIRANE)-8-TRIFLUOROMETHYLQUINOLINE. Retrieved from SpectraBase.

  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from Department of Chemistry, University of Wisconsin-Madison.

  • Chemical Synthesis Database. (n.d.). 2-methyl-8-(trifluoromethyl)quinoline. Retrieved from Chemical Synthesis Database.

  • BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. Retrieved from BenchChem Technical Support.

  • ResearchGate. (n.d.). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Retrieved from ResearchGate.

  • ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from ResearchGate.

  • National Center for Biotechnology Information. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from PMC - NIH.

  • Connect Journals. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Indian Journal of Heterocyclic Chemistry, 22.

  • ResearchGate. (n.d.). Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy. Retrieved from ResearchGate.

  • YouTube. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy. Retrieved from YouTube.

  • University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from uOttawa NMR Facility.

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from JEOL Ltd.

  • SpectraBase. (n.d.). 8-Methylquinoline. Retrieved from SpectraBase.

Sources

Technical Support Center: Optimizing Catalyst Performance in Reactions Involving Quinoline Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in catalytic reactions with quinoline substrates. This guide is designed to provide in-depth, field-proven insights to help you navigate common experimental challenges, optimize your reaction outcomes, and ensure the integrity of your results.

Section 1: Troubleshooting Poor Reaction Performance

Low conversion rates and yields are among the most frequent challenges in catalytic quinoline reactions. This section addresses the common culprits and provides systematic troubleshooting strategies.

FAQ 1: My quinoline hydrogenation/hydrodenitrogenation (HDN) reaction is showing low conversion. What are the likely causes and how can I address them?

Low conversion in quinoline hydrogenation is a multifaceted issue that can stem from several factors, ranging from catalyst activity to reaction conditions. A systematic approach is crucial for diagnosis.

Possible Causes & Solutions:

  • Catalyst Poisoning: Quinoline and its nitrogen-containing derivatives are notorious for acting as catalyst poisons, particularly for noble metal catalysts like Palladium, Platinum, and Ruthenium.[1] The nitrogen atom's lone pair of electrons can strongly adsorb onto the catalyst's active sites, blocking them from reactant molecules.[2][3]

    • Troubleshooting Steps:

      • Purity Check: Ensure the purity of your quinoline substrate, solvents, and hydrogen gas. Trace impurities, especially sulfur compounds, can also poison the catalyst.

      • Catalyst Selection: Consider catalysts known for their resistance to nitrogen poisoning. For instance, transition metal phosphides (e.g., Ni₂P) have shown high hydrodenitrogenation (HDN) performance and strong resistance to poisoning.[4] Supported gold nanoparticles on TiO₂ have also demonstrated a unique resistance to the poisoning effects of quinoline.[5]

      • Competitive Inhibition: If other nitrogenous or sulfur-containing compounds are present in your feedstock, they will compete for active sites and inhibit the reaction.[4]

  • Suboptimal Reaction Conditions: Temperature, hydrogen pressure, and reaction time are critical parameters that significantly influence conversion rates.

    • Troubleshooting Steps:

      • Increase Temperature: Increasing the reaction temperature generally leads to a substantial increase in quinoline conversion.[4][6] For example, in one study, increasing the temperature from 280 °C to 340 °C resulted in a conversion of over 93% for all tested catalysts.[4] However, excessively high temperatures can lead to unwanted side reactions and catalyst sintering.[5][7]

      • Increase Hydrogen Pressure: Higher H₂ pressure can enhance the rate of hydrogenation.[5][6]

      • Optimize Reaction Time: Monitor the reaction progress over time using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[7][8]

  • Poor Catalyst Activity: The inherent activity of your chosen catalyst might be insufficient for the specific quinoline substrate or reaction conditions.

    • Troubleshooting Steps:

      • Catalyst Screening: If possible, screen a variety of catalysts to identify the most effective one for your specific application. Catalysts can range from noble metals (e.g., Pd, Ru) to more earth-abundant metals (e.g., Co, Ni, Fe).[9][10][11]

      • Support Effects: The catalyst support can play a significant role in the overall catalytic activity. For example, nitrogen-doped carbon supports have been shown to enhance the dispersion and activity of palladium nanoparticles for quinoline hydrogenation.[12]

Troubleshooting Workflow for Low Conversion

LowConversionWorkflow start Low Quinoline Conversion check_purity Verify Purity of Substrate, Solvents, H₂ start->check_purity check_conditions Review Reaction Conditions (Temp, Pressure, Time) start->check_conditions eval_catalyst Evaluate Catalyst Activity and Choice start->eval_catalyst sub_purity Impure? check_purity->sub_purity sub_conditions Suboptimal? check_conditions->sub_conditions sub_catalyst Inactive/Poisoned? eval_catalyst->sub_catalyst sub_purity->check_conditions No purify Purify Reagents sub_purity->purify Yes sub_conditions->eval_catalyst No optimize_t Increase Temperature sub_conditions->optimize_t Yes change_catalyst Select Poison-Resistant Catalyst (e.g., Ni₂P, Au/TiO₂) sub_catalyst->change_catalyst Yes end_node Improved Conversion purify->end_node optimize_p Increase H₂ Pressure optimize_t->optimize_p optimize_time Increase Reaction Time optimize_p->optimize_time optimize_time->end_node screen_catalysts Screen Different Catalysts and Supports change_catalyst->screen_catalysts screen_catalysts->end_node

Caption: A general troubleshooting workflow for addressing low conversion rates in quinoline reactions.

Section 2: Addressing Selectivity Issues

Controlling the selectivity of quinoline hydrogenation is critical, especially when specific isomers of tetrahydroquinoline are desired for pharmaceutical applications.

FAQ 2: My quinoline hydrogenation is not selective, yielding a mixture of 1,2,3,4-tetrahydroquinoline (py-THQ) and 5,6,7,8-tetrahydroquinoline (bz-THQ). How can I improve selectivity towards the desired product?

The selectivity in quinoline hydrogenation is determined by which ring, the pyridine (heterocyclic) or the benzene (carbocyclic), is hydrogenated first. This is influenced by the catalyst, solvent, and reaction conditions.

Factors Influencing Selectivity:

  • Catalyst Choice: The nature of the catalyst is paramount in directing selectivity.

    • For py-THQ (1,2,3,4-tetrahydroquinoline): Palladium-based catalysts, particularly on nitrogen-doped carbon supports (Pd/CN), have shown high activity and selectivity for the hydrogenation of the pyridine ring to yield py-THQ.[12] Hierarchical palladium on nickel foam-based catalysts have also demonstrated quantitative conversion to py-THQ.[13]

    • For bz-THQ (5,6,7,8-tetrahydroquinoline): While less common, certain catalytic systems can favor hydrogenation of the benzene ring. This often requires harsher conditions or specifically designed catalysts.

  • Reaction Pathway: The hydrodenitrogenation (HDN) of quinoline can proceed through two main pathways.[4][6][14] One involves the initial hydrogenation of the pyridine ring to form 1,2,3,4-tetrahydroquinoline (THQ1), while the other starts with the hydrogenation of the benzene ring to produce 5,6,7,8-tetrahydroquinoline (THQ5).[4] The choice of catalyst significantly influences which pathway is favored.[4] For instance, nickel phosphide catalysts tend to saturate the quinoline to decahydroquinoline, indicating a high hydrogenation capacity.[4]

Reaction Network for Quinoline Hydrodenitrogenation (HDN)

HDN_Pathway quinoline Quinoline thq1 1,2,3,4-Tetrahydroquinoline (py-THQ) quinoline->thq1 H₂ thq5 5,6,7,8-Tetrahydroquinoline (bz-THQ) quinoline->thq5 H₂ dhq Decahydroquinoline (DHQ) thq1->dhq H₂ opa o-Propylaniline (OPA) thq1->opa Ring Opening thq5->dhq H₂ pch Propylcyclohexane dhq->pch C-N Cleavage pb Propylbenzene opa->pb Denitrogenation

Caption: Simplified reaction pathways in the hydrodenitrogenation of quinoline.

Strategies for Enhancing Selectivity:

  • Catalyst Modification: The choice of metal and support can be tailored to favor the desired product. For selective hydrogenation to 1,2,3,4-tetrahydroquinolines, Pd catalysts are often a good starting point.[12][15]

  • Solvent Optimization: The solvent can influence the adsorption of the quinoline molecule onto the catalyst surface and affect selectivity. Alcoholic solvents like ethanol are commonly used.[5][13]

  • Condition Tuning: Milder reaction conditions (lower temperature and pressure) often favor higher selectivity, as more forcing conditions can lead to over-hydrogenation or isomerization.[5]

Comparative Catalyst Performance in Quinoline Hydrogenation
Catalyst SystemSubstrateTemp (°C)Pressure (bar H₂)Time (h)ProductYield (%)Reference
Pd/CNQuinoline5020-1,2,3,4-THQ86.6-97.8[12]
Al₂O₃–Pd–D/NiQuinoline1006181,2,3,4-THQQuantitative[13]
Ni₂P/SBA-15 (25 wt%)Quinoline360-72Propylcyclohexane91.7[4]
Co(OAc)₂/ZnQuinoline70-15030151,2,3,4-THQVaries[11]
Pd@Fe₃O₄Quinoline80-11,2,3,4-THQ>99[16][17]

Section 3: Catalyst Deactivation and Regeneration

Catalyst deactivation is a significant concern in continuous or repeated batch reactions involving quinoline substrates. Understanding the mechanisms of deactivation is key to mitigating this issue.

FAQ 3: My catalyst's activity is decreasing over several runs. What is causing this deactivation, and can I regenerate the catalyst?

Gradual catalyst deactivation is common and can be attributed to several mechanisms.[5][18]

Common Causes of Deactivation:

  • Poisoning: As previously discussed, strong chemisorption of nitrogen-containing compounds on the catalyst's active sites is a primary cause of deactivation.[3] This is a chemical deactivation mechanism.

  • Coking or Fouling: Carbonaceous deposits, or "coke," can form on the catalyst surface, physically blocking active sites and pores.[5][19] This is particularly prevalent at higher reaction temperatures.

  • Sintering: High temperatures can cause the small metal nanoparticles of the catalyst to agglomerate into larger particles, which reduces the active surface area.[5][18] This is a form of thermal degradation.

  • Leaching: The active metal component of the catalyst may dissolve into the reaction medium, leading to a permanent loss of activity.[5]

Troubleshooting Workflow for Catalyst Deactivation

DeactivationWorkflow start Gradual Catalyst Deactivation diagnose Diagnose Cause start->diagnose is_coking Coking/Fouling? diagnose->is_coking is_sintering Sintering? diagnose->is_sintering is_leaching Leaching? diagnose->is_leaching coking_sol Regeneration: Calcination followed by Reduction is_coking->coking_sol Yes sintering_sol Optimize Conditions: Lower Reaction Temperature is_sintering->sintering_sol Yes leaching_sol Perform Hot Filtration Test is_leaching->leaching_sol Yes restored Restored Catalyst Activity coking_sol->restored consider_new Consider a More Stable Catalyst sintering_sol->consider_new leaching_confirmed Leaching Confirmed leaching_sol->leaching_confirmed

Sources

Technical Support Center: Method Development for Separating Isomers of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the separation of substituted quinoline isomers. Quinolines are a vital class of heterocyclic compounds in medicinal chemistry and materials science, and the effective separation of their isomers is often a critical, yet challenging, step in research and development. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during method development.

Part 1: Frequently Asked Questions & Method Selection Guide

This section addresses high-level strategic questions to guide you toward the most effective separation technique for your specific challenge.

Q1: I need to separate positional (regioisomers) of a substituted quinoline. Where should I start?

A1: Your starting point depends primarily on the polarity of your isomers.

  • For moderately polar to non-polar isomers: Reversed-Phase High-Performance Liquid Chromatography (RPLC) is the most common and robust starting point. Begin with a standard C18 column and a simple acetonitrile/water or methanol/water gradient.

  • For highly polar isomers: If your compounds show little to no retention on a C18 column even with highly aqueous mobile phases, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended technique. HILIC uses a polar stationary phase and a high-organic mobile phase to retain and separate very polar analytes.

  • For complex mixtures or difficult separations: Supercritical Fluid Chromatography (SFC) is an exceptionally powerful tool for separating positional isomers, often providing unique selectivity and higher efficiency than HPLC. Chiral columns can also be surprisingly effective for separating achiral positional isomers in SFC.

Q2: When is Supercritical Fluid Chromatography (SFC) a better choice than HPLC for quinoline isomer separation?

A2: SFC should be strongly considered in several scenarios:

  • Chiral Separations: SFC is often the preferred technique for separating enantiomers due to its high efficiency, speed, and use of environmentally friendlier solvents.

  • Difficult Positional Isomers: When RPLC fails to resolve closely related positional isomers, SFC can offer completely different selectivity. The identification of the right column chemistry is the most critical factor in SFC method development.

  • High Throughput & Preparative Scale: The low viscosity of supercritical CO2 allows for much higher flow rates and faster column equilibration, significantly reducing run times. This makes SFC ideal for high-throughput screening and preparative-scale purification, where it also reduces solvent consumption.

  • Polar Compounds: While HILIC is a strong choice, achiral SFC is also excellent for separating a wide range of polarities, often exceeding the boundaries of RPLC.

Q3: My quinoline derivative has a chiral center. What is the most effective approach for enantioseparation?

A3: Direct separation using a chiral stationary phase (CSP) is the most common and effective method.

  • Technique: Both HPLC and SFC are widely used for chiral separations. SFC is often faster and more efficient.

  • Column Screening: The key to successful chiral separation is screening a variety of CSPs. Polysaccharide-based columns (e.g., derived from cellulose or amylose) have a broad applicability and are a great starting point. Quinine and quinidine-derived anion-exchanger CSPs are also very effective for acidic enantiomers.

  • Indirect Method (Derivatization): If direct methods fail or if you need to enhance detection, you can use an indirect approach. This involves reacting your racemic quinoline with a chiral derivatizing reagent to form diastereomers, which can then be separated on a standard achiral column (like a C18).

Method Selection Workflow

The following diagram outlines a logical workflow for selecting the appropriate chromatographic technique.

MethodSelection cluster_input Analyte Properties cluster_decision Primary Decision cluster_achiral Achiral Separation Path cluster_chiral Chiral Separation Path Analyte Substituted Quinoline Isomers IsChiral Is the analyte chiral? Analyte->IsChiral Polarity Assess Polarity (Poor retention on C18?) IsChiral->Polarity No (Positional Isomers) SFC_Chiral Start with Chiral SFC (Polysaccharide CSPs) IsChiral->SFC_Chiral Yes (Enantiomers) RPLC Start with RPLC (C18, Phenyl, F5) Polarity->RPLC No HILIC Use HILIC (Silica, Amide, Diol) Polarity->HILIC Yes HPLC_Chiral Alternative: Chiral HPLC SFC_Chiral->HPLC_Chiral If needed

Caption: Decision tree for initial method selection.

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

A. Reversed-Phase HPLC (RPLC) Troubleshooting
ProblemProbable Cause(s)Recommended Solution(s)
Severe Peak Tailing (for basic quinolines)1. Secondary Interactions: Strong ionic interactions between the protonated basic quinoline and acidic, ionized silanol groups on the silica surface. 2. Insufficient Buffering: The mobile phase pH is not adequately controlled, leading to mixed ionization states of the analyte. 3. Column Overload: Injecting too much sample mass.1. Use a High-Purity Column: Modern, high-purity, end-capped silica columns have minimal silanol activity. 2. Optimize Mobile Phase pH: Lower the pH (e.g., to 2.5-3.5 with formic or phosphoric acid) to ensure the quinoline is fully protonated and to suppress silanol ionization. 3. Increase Buffer Strength: Use a buffer concentration of 10-25 mM to maintain a constant pH and ionization state. 4. Reduce Injection Mass: Decrease the amount of sample injected onto the column.
Poor Resolution of Positional Isomers 1. Insufficient Selectivity: The chosen stationary phase and mobile phase combination does not provide enough differential interaction. 2. Low Column Efficiency: Column is old, voided, or has a large particle size.1. Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa. This alters hydrogen bonding interactions and can significantly change selectivity. 2. Try an Alternate Stationary Phase: Move from a C18 to a phenyl-hexyl or pentafluorophenyl (F5) phase. These phases offer different retention mechanisms (e.g., pi-pi interactions) that are highly effective for aromatic isomers. 3. Optimize Temperature: Increasing column temperature can improve efficiency and sometimes alter selectivity. 4. Replace Column: If efficiency is low (broad peaks), replace the column.
Shifting Retention Times 1. Mobile Phase Composition Change: Inaccurate mixing by the pump or evaporation of the more volatile organic component. 2. Poor Column Equilibration: Insufficient time allowed for the column to stabilize with the new mobile phase conditions. 3. Temperature Fluctuations: The column compartment temperature is not stable.1. Prepare Fresh Mobile Phase: Degas solvents properly. If using an on-line mixer, prime all lines thoroughly. You can also manually pre-mix the mobile phase to rule out pump issues. 2. Increase Equilibration Time: Ensure at least 10-15 column volumes of the mobile phase pass through the column before starting the run. 3. Use a Thermostatted Column Oven: Maintain a stable column temperature to ensure reproducible retention.
B. HILIC Troubleshooting
ProblemProbable Cause(s)Recommended Solution(s)
No or Poor Retention 1. Insufficient Organic Solvent: The mobile phase contains too much water (the strong solvent in HILIC). 2. Incorrect Sample Diluent: Sample is dissolved in a solvent stronger (more aqueous) than the initial mobile phase.1. Increase Organic Content: Your starting mobile phase should typically contain at least 80-95% acetonitrile for good retention of polar compounds. 2. Match Sample Solvent: Dissolve your sample in the initial mobile phase or in a solvent with an even higher organic percentage (e.g., 95% ACN).
Irreproducible Retention Times / Drifting Baseline 1. Critical Lack of Equilibration: HILIC columns require extensive equilibration time to establish the aqueous layer on the stationary phase surface. This is the most common HILIC problem. 2. Mobile Phase Inaccuracy: Small changes in the low percentage of aqueous buffer have a large effect on retention.1. Equilibrate Thoroughly: Flush the column with 20-40 column volumes of the starting mobile phase. For gradient methods, ensure a sufficient re-equilibration step at the end of each run. 2. Use Accurate Solvent Mixes: Prepare mobile phases carefully. Ensure buffers are fully dissolved in the aqueous portion before mixing with the organic solvent to prevent precipitation.
Poor Peak Shape (Fronting or Tailing) 1. Salt/Buffer Effects: The type and concentration of the salt in the mobile phase can significantly impact peak shape by controlling secondary electrostatic interactions. 2. pH Effects: The pH of the mobile phase affects the charge state of both the analyte and the stationary phase (especially silica), influencing retention and peak shape.1. Optimize Buffer Concentration: Start with 10-20 mM ammonium formate or ammonium acetate. Adjust the concentration to see the effect on peak shape. 2. Adjust pH: Modify the mobile phase pH to ensure a consistent charge state for your quinoline analytes.
C. Supercritical Fluid Chromatography (SFC) Troubleshooting
ProblemProbable Cause(s)Recommended Solution(s)
Poor Resolution 1. Sub-optimal Column Choice: In SFC, column selection is the most dominant factor affecting selectivity. 2. Incorrect Co-solvent: The type of organic co-solvent (modifier) greatly influences the separation.1. Screen Multiple Columns: Test a range of stationary phases. For achiral separations, polar phases like silica, diol, and cyano are common. For chiral separations, screen several polysaccharide-based CSPs. 2. Screen Co-solvents: Methanol is the most common co-solvent. Also, evaluate ethanol or isopropanol, as they can provide different selectivity.
Peak Tailing (for basic analytes) 1. Acidic Mobile Phase: The combination of CO2 and a protic co-solvent like methanol creates a slightly acidic mobile phase, which can cause secondary interactions with basic analytes.1. Use a Basic Additive: Add a small amount of a basic additive (e.g., 0.1-0.5% of isopropylamine or diethylamine) to the co-solvent. This will neutralize active sites on the stationary phase and improve the peak shape of basic compounds dramatically.
Retention Time Shifts 1. Fluctuations in Pressure or Temperature: The density of the supercritical fluid is highly dependent on backpressure and temperature, and density directly controls mobile phase strength and analyte retention.1. Ensure Stable BPR: Check that the automated back pressure regulator (BPR) is functioning correctly and providing a stable pressure. 2. Use a Column Oven: Maintain a constant, stable temperature for the column and the BPR.
General Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing common chromatographic issues.

Troubleshooting Start Problem Observed in Chromatogram Pressure Check System Pressure Start->Pressure PeakShape Evaluate Peak Shape Pressure->PeakShape Pressure OK HighP High Pressure? Pressure->HighP Abnormal Retention Check Retention Time PeakShape->Retention Shape OK Tailing Tailing? PeakShape->Tailing Abnormal Resolution Poor Resolution? Retention->Resolution Time OK Drift Drifting? Retention->Drift Abnormal Sol_Resolution Optimize Selectivity (Column, Mobile Phase) Resolution->Sol_Resolution Yes Leak Leak? HighP->Leak No Sol_HighP Find Blockage (Column, Tubing, Frit) HighP->Sol_HighP Yes Sol_Leak Tighten/Replace Fittings Leak->Sol_Leak Yes Split Split/Fronting? Tailing->Split No Sol_Tailing See Tailing Guide (pH, Buffer, Column) Tailing->Sol_Tailing Yes Sol_Split Check Connections Reduce Injection Vol. Split->Sol_Split Yes Sol_Drift See Retention Guide (Equilibration, Temp) Drift->Sol_Drift Yes

Caption: Systematic workflow for troubleshooting HPLC/SFC issues.

Part 3: Experimental Protocols

These protocols provide a starting point for your method development.

Protocol 1: Generic RPLC Screening for Positional Isomers
  • Column Selection:

    • Primary: High-purity C18 (e.g., 100 x 2.1 mm, 1.8 µm).

    • Secondary (for alternate selectivity): Phenyl-Hexyl or F5 (Pentafluorophenyl) with identical dimensions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Mobile Phase C (optional): 0.1% Formic Acid in Methanol.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

    • Detection: UV, wavelength set to an absorbance maximum for your quinoline scaffold.

    • Gradient: 5% to 95% B in 10 minutes. Hold at 95% B for 2 minutes. Return to 5% B and re-equilibrate for 3 minutes.

  • Execution:

    • Run the gradient with Mobile Phase B (Acetonitrile).

    • If separation is inadequate, switch to Mobile Phase C (Methanol) and repeat the run.

    • If separation is still poor, switch to the secondary column and repeat the screening with both acetonitrile and methanol.

Protocol 2: Generic Chiral SFC Screening
  • Column Selection: Screen a set of 3-4 chiral stationary phases with different selectivities. A good starting set includes:

    • Cellulose-based CSP (e.g., Chiralcel OD).

    • Amylose-based CSP (e.g., Chiralpak AD).

    • A Pirkle-type or other CSP if available.

  • Mobile Phase Preparation:

    • Primary Mobile Phase: Supercritical CO2.

    • Co-solvent A: Methanol.

    • Co-solvent B: Ethanol.

    • Additive (for basic quinolines): Prepare co-solvents with 0.2% Isopropylamine.

  • Chromatographic Conditions:

    • Flow Rate: 3.0 mL/min.

    • Outlet Pressure (BPR): 150 bar.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

    • Gradient: 5% to 40% Co-solvent in 5 minutes. Hold at 40% for 1 minute.

  • Execution:

    • For each column, run the screening gradient with Co-solvent A.

    • If separation is observed but needs optimization, you can fine-tune by running shallower gradients or isocratic methods.

    • If separation is poor, repeat the screening with Co-solvent B.

    • If your quinoline is basic and shows poor peak shape, repeat the screening using co-solvents containing the basic additive.

References
  • Preparative SFC Method Development.
  • HPLC Troubleshooting Guide. Phenomenex.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • HPLC Troubleshooting Guide. ACE.
  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. PubMed.
  • Troubleshooting Common HPLC Issues: A Practical Guide. Maxi Scientific.
  • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantit

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Validation of 8-Methyl-2-(trifluoromethyl)quinoline by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of chemical entities is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 8-Methyl-2-(trifluoromethyl)quinoline, a key building block in pharmaceutical synthesis. We will explore the causality behind experimental choices, present comparative data, and detail protocols to ensure scientific integrity.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a substituted quinoline derivative with significant applications in the synthesis of novel pharmaceutical agents. The presence of impurities, even in trace amounts, can have profound effects on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, rigorous purity validation is not merely a quality control step but a fundamental aspect of drug discovery and development. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds.[1]

Strategic Approach to Purity Validation: GC-MS Methodology

The successful implementation of a GC-MS method for purity validation hinges on a systematic approach to method development and validation, adhering to principles outlined by the International Council for Harmonisation (ICH).[2][3][4][5] Our objective is to develop a method that is not only precise and accurate but also robust and specific for this compound and its potential impurities.

Experimental Protocol: GC-MS Purity Analysis

Objective: To develop and validate a GC-MS method for the quantitative determination of the purity of this compound and to identify potential process-related impurities.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar capillary column)

Rationale for Column Selection: A non-polar column like the HP-5ms is chosen due to the relatively non-polar nature of the quinoline ring system. This allows for good separation based on boiling points and subtle differences in polarity.

Chromatographic Conditions:

ParameterConditionCausality
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analyte and impurities without thermal degradation.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp chromatographic peaks. The split ratio can be optimized based on sample concentration.
Injection Volume 1 µLA standard volume for capillary GC, providing sufficient sample for detection without compromising resolution.
Carrier Gas HeliumAn inert gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Maintains consistent retention times and optimal separation.
Oven Temperature Program Initial: 100 °C (hold 1 min)Ramp: 15 °C/min to 280 °CHold: 5 minThe initial temperature allows for the elution of any low-boiling point solvents. The temperature ramp facilitates the separation of compounds with varying boiling points. The final hold ensures the elution of any high-boiling point impurities.

Mass Spectrometer Parameters:

ParameterSettingRationale
Ion Source Temperature 230 °COptimizes ionization efficiency while minimizing thermal degradation of the analyte within the source.
Quadrupole Temperature 150 °CMaintains consistent mass filtering and transmission of ions.
Ionization Mode Electron Ionization (EI)A robust and widely used ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.[6][7]
Electron Energy 70 eVThe standard electron energy for EI, which generates a rich fragmentation spectrum for compound identification.
Scan Range 40-400 m/zCovers the molecular weight of the target compound (211.18 g/mol ) and potential lower and higher mass fragments and impurities.[8][9]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Transfer an aliquot to a 2 mL autosampler vial for analysis.

Caption: Workflow for the GC-MS Purity Validation of this compound.

Data Analysis and Interpretation: A Case Study

A hypothetical batch of this compound was analyzed using the developed GC-MS method. The total ion chromatogram (TIC) revealed a major peak corresponding to the target compound and several minor peaks indicating the presence of impurities.

Table 1: Quantitative Purity Analysis of this compound

Peak No.Retention Time (min)Compound NameArea %Identification Method
18.52This compound99.54Standard Comparison, MS Library Match
27.98Unknown Impurity A0.15Mass Spectrum Analysis
39.212,8-Dimethylquinoline0.21Mass Spectrum Analysis, Potential Synthesis Byproduct[10]
410.55Unknown Impurity B0.10Mass Spectrum Analysis
Impurity Identification through Mass Spectral Fragmentation

The power of GC-MS lies in its ability to provide structural information about unknown impurities through their mass spectral fragmentation patterns.[11] Quinolines and their derivatives exhibit characteristic fragmentation, often involving the quinoline ring system.[6][7][12][13][14]

  • This compound (Peak 1): The mass spectrum would be expected to show a strong molecular ion peak (M+) at m/z 211. The fragmentation pattern would likely involve the loss of a fluorine atom or the entire trifluoromethyl group.

  • Impurity A (Peak 2): Analysis of the mass spectrum of this earlier eluting peak might suggest a more volatile or less polar compound. The fragmentation pattern would be compared against known synthetic precursors or degradation products.

  • 2,8-Dimethylquinoline (Peak 3): This is a potential impurity arising from the synthesis process.[10] Its mass spectrum would show a molecular ion at m/z 157, with fragmentation characteristic of alkylquinolines.

  • Impurity B (Peak 4): A later eluting peak suggests a higher boiling point or more polar impurity. Its mass spectrum would be crucial for proposing a structure.

Comparison with Alternative Purity Validation Methods

While GC-MS is a highly effective technique, it is essential to understand its performance in the context of other analytical methods.[15][16]

Table 2: Comparison of Analytical Techniques for Purity Validation

TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound
GC-MS Separation by volatility and polarity, detection by mass-to-charge ratio.High sensitivity and selectivity, provides structural information for impurity identification.[1][17][18]Requires volatile and thermally stable analytes.[18]Excellent: The compound is volatile and thermally stable, making it ideal for GC-MS analysis.
HPLC Separation by polarity using a liquid mobile phase.Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[19][20]Does not inherently provide structural information without a mass spectrometer detector (LC-MS).[19]Good: A viable alternative, especially for non-volatile impurities. Method development would be required.
qNMR Quantification based on the integration of NMR signals relative to a certified internal standard.A primary analytical method that does not require a reference standard of the analyte, provides structural information.[19][21]Lower sensitivity compared to chromatographic methods, potential for signal overlap.[16]Good for Orthogonal Confirmation: Useful for confirming the purity value obtained by GC-MS and for quantifying non-volatile or inorganic impurities.

Method_Comparison cluster_primary Primary Method GCMS GC-MS HPLC HPLC GCMS->HPLC Compares for non-volatile impurities qNMR qNMR GCMS->qNMR Orthogonal confirmation HPLC->qNMR Complementary structural info

Caption: Relationship between GC-MS and alternative purity validation methods.

Conclusion: Ensuring Confidence in Your Research

The purity validation of this compound by GC-MS provides a robust and reliable method for ensuring the quality of this critical pharmaceutical intermediate. The high resolving power of gas chromatography combined with the definitive identification capabilities of mass spectrometry allows for the accurate quantification of purity and the characterization of unknown impurities.[1] While alternative techniques such as HPLC and qNMR offer complementary information, GC-MS remains a superior choice for the routine analysis of this and other volatile quinoline derivatives. By understanding the principles behind the method and adhering to rigorous validation protocols, researchers can have the utmost confidence in the purity of their materials, leading to more reliable and reproducible scientific outcomes.

References

  • ResearchGate. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

  • Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES. [Link]

  • ResearchGate. Mass Spectra of oxygenated quinolines. [Link]

  • Chemcasts. Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol. [Link]

  • AMS Central. Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. [Link]

  • OMICS International. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]

  • National Institutes of Health. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

  • National Institutes of Health. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • ResearchGate. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • IARE. Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • ResearchGate. Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. [Link]

  • ResearchGate. Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. [Link]

  • National Institutes of Health. Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • ResearchGate. Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. [Link]

  • AMS Central. Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • ACS Publications. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • ChemSynthesis. 2-methyl-8-(trifluoromethyl)quinoline. [Link]

  • Specific Polymers. HPLC, a modular technique that complements NMR. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • AMS Biopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]

  • ResearchGate. Quinolines and Gas chromatography-Mass spectrometry. [Link]

  • HETEROCYCLES. SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. [Link]

  • Google Patents. Process for preparing quinoline bases.
  • National Institutes of Health. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. [Link]

  • Georgia Southern University. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. [Link]

  • National Institutes of Health. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]

  • Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • ResearchGate. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]

  • SciSpace. Synthesis of derivatives of quinoline. [Link]

Sources

A Comparative Analysis of 8-Methyl-2-(trifluoromethyl)quinoline and Other Anticancer Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the quinoline scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities, including potent anticancer properties. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making trifluoromethylated quinolines a particularly interesting class of compounds for drug development. This guide provides a comparative analysis of 8-Methyl-2-(trifluoromethyl)quinoline, a representative of this class, against established anticancer agents, offering insights into its potential efficacy and mechanisms of action based on the available scientific literature for closely related analogs.

While direct experimental data on the anticancer activity of this compound is not yet extensively published, this analysis will draw upon the reported activities of structurally similar 2-(trifluoromethyl)quinoline derivatives to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals.

The 2-(Trifluoromethyl)quinoline Scaffold: A Promising Pharmacophore in Oncology

The quinoline core, a bicyclic aromatic heterocycle, is a key component in numerous natural and synthetic bioactive compounds. Its derivatives have been shown to exert anticancer effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase enzymes, and modulation of critical signaling pathways that govern cell proliferation, survival, and metastasis.

The incorporation of a trifluoromethyl group at the 2-position of the quinoline ring is a strategic chemical modification. This electron-withdrawing group can significantly alter the electronic properties and metabolic stability of the molecule, potentially leading to enhanced target engagement and a more favorable pharmacokinetic profile.

Comparative Cytotoxicity: Benchmarking Against the Standards

To contextualize the potential of this compound, it is essential to compare its anticipated cytotoxic profile with that of widely used chemotherapeutic agents. The following table summarizes the reported 50% inhibitory concentration (IC50) values for cisplatin, doxorubicin, and paclitaxel against a panel of human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

Anticancer AgentCancer Cell LineIC50 (µM)
Cisplatin A549 (Lung)7.49 (48h)
MCF-7 (Breast)Varies widely
HeLa (Cervical)Varies widely
Doxorubicin HepG2 (Liver)12.2 (24h)
A549 (Lung)>20 (24h)
MCF-7 (Breast)2.5 (24h)
Paclitaxel Ovarian Carcinoma Cell Lines0.0004 - 0.0034 (unspecified time)
Non-Small Cell Lung Cancer9.4 (24h)
Breast Cancer Cell LinesVaries by subtype

While specific IC50 values for this compound are not available, studies on analogous compounds provide valuable insights. For instance, a study on quinoline-derived trifluoromethyl alcohols demonstrated that 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol exhibited more potent anticancer activity than cisplatin in an in vitro cell proliferation assay. Another study reported that 2,8-Bis(trifluoromethyl)quinoline derivatives displayed IC50 values in the micromolar range against human promyelocytic leukemia (HL-60) cells. These findings suggest that the 2-(trifluoromethyl)quinoline scaffold is a promising starting point for the development of potent anticancer agents.

Unraveling the Mechanism of Action: Potential Pathways of Antitumor Activity

The anticancer activity of quinoline derivatives is often multifactorial. Based on studies of related compounds, this compound could potentially exert its effects through one or more of the following mechanisms:

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to apoptosis. Furthermore, some quinoline derivatives are known to inhibit topoisomerase enzymes, which are crucial for resolving DNA topological problems during cellular processes.

  • Induction of Apoptosis: Many anticancer agents, including quinoline derivatives, trigger programmed cell death, or apoptosis. This can be initiated through various signaling cascades, often involving the activation of caspases. Studies on trifluoromethylquinoline derivatives have shown their ability to induce morphological changes in cancer cells consistent with apoptosis.

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a key strategy in cancer therapy. Certain quinoline compounds have been shown to cause cell cycle arrest at different phases, preventing cancer cells from proliferating.

The following diagram illustrates a potential mechanism of action for a 2-(trifluoromethyl)quinoline derivative, leading to apoptosis.

Anticancer_Mechanism Potential Anticancer Mechanism of a 2-(Trifluoromethyl)quinoline Derivative This compound This compound Cancer_Cell Cancer_Cell This compound->Cancer_Cell DNA_Intercalation DNA Intercalation / Topoisomerase Inhibition Cancer_Cell->DNA_Intercalation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Apoptosis_Pathway Activation of Apoptosis Pathway DNA_Damage->Apoptosis_Pathway Cell_Death Apoptotic Cell Death Apoptosis_Pathway->Cell_Death

Caption: Potential mechanism of action for this compound.

Experimental Protocols for Evaluation

To facilitate further research into the anticancer properties of this compound and its analogs, detailed protocols for key in vitro assays are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assay Seed_Cells Seed Cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Detection by Annexin V-FITC Staining

The Annexin V-FITC assay is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the test compound to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Future Directions and Conclusion

The available evidence strongly suggests that the 2-(trifluoromethyl)quinoline scaffold is a highly promising area for the discovery of novel anticancer agents. While direct experimental data for this compound is currently limited, the potent anticancer activities observed for its close analogs warrant further investigation.

Future research should focus on:

  • Synthesis and in vitro screening: The synthesis of this compound and its evaluation against a diverse panel of cancer cell lines to determine its IC50 values.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms through which this compound exerts its cytotoxic effects, including its impact on DNA, cell cycle progression, and apoptosis.

  • In vivo efficacy studies: Evaluating the antitumor activity and toxicity of this compound in preclinical animal models.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing a series of analogs with modifications to the quinoline ring to optimize potency and selectivity.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. (2001). European Journal of Pharmaceutical Sciences, 12(4), 455-460.
  • Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27. (2025). BenchChem.
  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). International Journal of Molecular Sciences, 24(15), 12296.
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences, 21(12), 8566.
  • MTT assay protocol. (n.d.). Abcam.
  • Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. (1995). British Journal of Cancer, 71(1), 94-98.
  • Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. (1998). Anticancer Drugs, 9(9), 783-790.
  • IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. (2015). PLoS ONE, 10(6), e0129093.
  • IC 50 values for cisplatin, curcuminoid, and combination treatments in... (n.d.).
  • Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. (2022). Chemical Biology & Drug Design, 100(2), 235-255.
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.

A Comparative Analysis of the Biological Activity of 8-Methyl-2-(trifluoromethyl)quinoline and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a privileged scaffold in drug discovery.[1][2][3] Its rigid structure and ability to engage in various molecular interactions have made it a cornerstone for developing therapeutic agents across a wide spectrum of diseases, including cancer, malaria, and microbial infections.[3][4][5] The biological activity of quinoline derivatives can be finely tuned by altering the substitution pattern on the core ring system. This guide focuses on 8-Methyl-2-(trifluoromethyl)quinoline, a specific derivative featuring two key substitutions: a methyl group at the 8-position and a trifluoromethyl (CF3) group at the 2-position.

The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[6] The CF3 group's strong electron-withdrawing nature can significantly alter the electronic properties of the quinoline ring, influencing its interactions with enzymes and receptors.[6][7] The methyl group at the 8-position, while less electronically dramatic, provides steric bulk that can influence binding selectivity and orientation within a target's active site. This guide provides a comparative overview of the biological activity of this compound, contextualized by examining its performance against structurally similar compounds to elucidate the specific contributions of these functional groups.

Selection of Comparator Compounds for Structure-Activity Relationship (SAR) Analysis

To understand the unique biological profile of this compound, a logical selection of comparator compounds is essential. The following analogs have been chosen to systematically dissect the structure-activity relationships (SAR):

  • 2,8-bis(Trifluoromethyl)quinoline: This compound replaces the 8-methyl group with a second trifluoromethyl group. Comparing it to our lead compound helps elucidate the difference between the steric and electronic effects of a methyl versus a trifluoromethyl group at the 8-position. Studies on such compounds have noted their potential as anticancer agents.[8]

  • Mefloquine Analogs: Mefloquine, a well-known antimalarial drug, is a quinoline methanol derivative with two trifluoromethyl groups at the 2- and 8-positions. While not a direct analog, its extensive biological data provides a clinically relevant benchmark for antiprotozoal activity and highlights the therapeutic potential of 2,8-disubstituted quinolines.[7][9][10]

  • 4-Aminoquinoline Derivatives (e.g., Chloroquine): As a classic antimalarial, Chloroquine provides a reference for a different substitution pattern (a 7-chloro group and a 4-amino side chain) and a distinct mechanism of action, primarily involving the inhibition of heme polymerization in the parasite's food vacuole.[9][11] This comparison helps to frame the unique activities of 2,8-substituted quinolines.

  • Quinoline-Hydrazone Derivatives: Recent research has explored novel quinoline derivatives, such as those bearing an 8-trifluoromethyl group linked to a hydrazone moiety, for activities like larvicidal effects, which broadens the scope of potential biological applications.[4]

Comparative Biological Activity: Antiproliferative Effects

A primary area of investigation for trifluoromethylated quinolines is their potential as anticancer agents.[8][12] The cytotoxic and antiproliferative activities of these compounds are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying potency.

Compound/Derivative ClassCell LineIC50 (µM)Key SAR InsightReference
2,8-bis(Trifluoromethyl)quinoline derivative HL-60 (Leukemia)10 ± 2.5The presence of two CF3 groups at the 2- and 8-positions confers high cell-growth inhibitory activity, appearing to induce apoptosis.[12]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline HL-60 (Leukemia), U937 (Lymphoma)PotentDemonstrates that further substitution on the 4-position can yield highly potent antiproliferative agents.[8]
8-Trifluoromethylquinoline derivative HL-60 (Leukemia)StimulatoryIn some contexts, a single CF3 group at the 8-position without a corresponding group at the 2-position can be inactive or even stimulatory.[12]
6-Bromo-5-nitroquinoline HT29 (Colon)< 5-FU ref.Highlights that strong electron-withdrawing groups other than CF3 can also impart significant antiproliferative and apoptotic activity.[13]
4-Anilinoquinoline derivative (Compound 8b) PC3 (Prostate), LNCaP (Prostate), K562 (Leukemia), HeLa (Cervical)EffectiveShows that modifications at the 2- and 4-positions can create potent inhibitors targeting specific kinases like SGK1.[14]

Causality Behind Experimental Observations: The data suggests that the presence of a trifluoromethyl group at the 2-position is a strong driver of antiproliferative activity. The 2,8-bis(trifluoromethyl) substitution pattern appears particularly effective.[8][12] This is likely because the CF3 groups enhance the molecule's ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation, such as DNA methyltransferases or protein kinases.[12][15] The electron-withdrawing nature of the CF3 groups can create a favorable electrostatic potential for binding to the active sites of these biological targets.[7]

Experimental Protocol: Evaluating Antiproliferative Activity via MTT Assay

To ensure trustworthy and reproducible data, a standardized protocol for assessing cytotoxicity is crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to measure the metabolic activity of cells, which serves as an indicator of cell viability.[16][17]

Step-by-Step Methodology
  • Cell Seeding:

    • Action: Culture human cancer cells (e.g., MCF-7, HeLa, K-562) under standard conditions (37°C, 5% CO2).[18] Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

    • Causality: Ensuring a consistent cell number per well is critical for minimizing variability and obtaining a reliable dose-response curve. A typical density is 2.5 x 10⁴ cells/mL.[18]

  • Compound Preparation and Treatment:

    • Action: Prepare a stock solution of this compound and comparator compounds in dimethyl sulfoxide (DMSO). Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • Causality: DMSO is used as a solvent due to its ability to dissolve a wide range of organic compounds and its low toxicity at the final concentrations used (<0.5%). A vehicle control (medium with DMSO only) is essential to account for any effects of the solvent itself.

  • Incubation:

    • Action: Add 100 µL of the diluted compounds to the appropriate wells of a 96-well plate containing the seeded cells. Incubate the plate for a standard period, typically 24 to 72 hours.[17]

    • Causality: The incubation time must be sufficient for the compound to exert its biological effect. A 48- or 72-hour period allows for effects on cell division and proliferation to become apparent.

  • MTT Reagent Addition:

    • Action: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 10-20 µL of this solution to each well and incubate for 3-4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of living cells.

  • Formazan Solubilization:

    • Action: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well. Gently agitate the plate to ensure complete dissolution of the formazan crystals.

    • Causality: The formazan crystals are insoluble in aqueous medium and must be dissolved to allow for accurate spectrophotometric measurement.

  • Data Acquisition and Analysis:

    • Action: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Causality: The absorbance value is directly proportional to the amount of formazan, and thus to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture & Harvest Cancer Cells Seed_Plate 3. Seed Cells into 96-Well Plate Cell_Culture->Seed_Plate Compound_Prep 2. Prepare Serial Dilutions of Quinoline Compounds Add_Compound 4. Add Compounds to Wells (Incubate 48-72h) Compound_Prep->Add_Compound Seed_Plate->Add_Compound Add_MTT 5. Add MTT Reagent (Incubate 3-4h) Add_Compound->Add_MTT Solubilize 6. Solubilize Formazan Crystals with DMSO Add_MTT->Solubilize Read_Plate 7. Measure Absorbance at 570 nm Solubilize->Read_Plate Calculate_IC50 8. Plot Dose-Response Curve & Calculate IC50 Read_Plate->Calculate_IC50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Potential Mechanisms of Action and Signaling Pathways

The antiproliferative activity of quinoline derivatives is often linked to their ability to interfere with critical cellular signaling pathways that regulate cell growth, survival, and apoptosis.[16] One of the most frequently implicated pathways in cancer is the PI3K/Akt/mTOR pathway.[5] Some quinoline derivatives have been identified as potent inhibitors of PI3K and/or mTOR kinases.[19]

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell metabolism, growth, and proliferation.

  • Activation: Growth factors bind to receptor tyrosine kinases (RTKs) on the cell surface.

  • PI3K Activation: This binding activates Phosphoinositide 3-kinase (PI3K).

  • PIP3 Formation: PI3K phosphorylates PIP2 to generate PIP3.

  • Akt Activation: PIP3 recruits and activates the kinase Akt (also known as Protein Kinase B).

  • mTOR Activation: Akt then activates the mTOR (mammalian Target of Rapamycin) complex, a key protein kinase.

  • Cellular Effects: Activated mTOR promotes protein synthesis, cell growth, and inhibits apoptosis.

In many cancers, this pathway is constitutively active, driving uncontrolled cell proliferation. Quinoline-based inhibitors can block this pathway, often by competing with ATP in the kinase domain of PI3K or mTOR, thereby inducing cell cycle arrest and apoptosis.[5][19]

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Protein Synthesis mTOR->Proliferation Promotes Apoptosis Apoptosis (Programmed Cell Death) mTOR->Apoptosis Inhibits Quinoline This compound (Potential Inhibitor) Quinoline->PI3K Inhibits Quinoline->mTOR Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition sites for quinoline derivatives.

Conclusion and Future Directions

The analysis of this compound in the context of its structural analogs underscores the critical role of specific substitutions in defining biological activity. The presence of the 2-trifluoromethyl group is a powerful determinant of antiproliferative potential, an effect that can be further modulated by substitution at the 8-position. While direct experimental data for this compound is limited in publicly accessible literature, the strong performance of 2,8-bis(trifluoromethyl)quinoline derivatives suggests its high potential as a cytotoxic agent.

Future research should focus on direct, head-to-head comparisons of these systematically varied analogs against a broad panel of cancer cell lines and, where relevant, microbial or protozoal pathogens. Elucidating the precise molecular targets, whether they be kinases like PI3K/mTOR, DNA-interacting enzymes, or other cellular components, will be crucial for the rational design of next-generation quinoline-based therapeutics. The protocols and comparative framework established in this guide provide a robust starting point for these essential investigations.

References

  • BenchChem. (n.d.). Navigating the Structure-Activity Landscape of Quinoline Derivatives: A Comparative Guide for Researchers.
  • ACS Publications. (n.d.). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry.
  • ACS Publications. (1997). Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives.
  • PubMed. (n.d.). Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects.
  • YouTube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry.
  • SpringerLink. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
  • (n.d.). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells.
  • National Institutes of Health (NIH). (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents.
  • MDPI. (n.d.). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates.
  • PubMed. (n.d.). Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells.
  • National Institutes of Health (NIH). (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance.
  • (n.d.). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine.
  • PubChem. (n.d.). 8-Methyl-2-(trifluoromethyl)-4-quinolinol.
  • ResearchGate. (2025). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1.
  • MDPI. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
  • National Institutes of Health (NIH). (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups.
  • National Institutes of Health (NIH). (n.d.). Substituted quinolines as noncovalent proteasome inhibitors.
  • National Institutes of Health (NIH). (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies.
  • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • National Institutes of Health (NIH). (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
  • PubMed. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA.
  • Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives.
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • ResearchGate. (2025). Biological Activities of Quinoline Derivatives.
  • PubMed. (n.d.). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents.
  • PubMed. (n.d.). Quinoline antimalarials: mechanisms of action and resistance.
  • PubMed. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents.

Sources

Structural elucidation of 8-Methyl-2-(trifluoromethyl)quinoline using X-ray crystallography.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structural Elucidation of 8-Methyl-2-(trifluoromethyl)quinoline A Senior Application Scientist's Field Guide to Method Selection and Data Interpretation

Introduction: The Imperative of Precise Structural Characterization

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes. Their biological activity and material properties are exquisitely sensitive to their three-dimensional structure. The introduction of a trifluoromethyl (-CF₃) group, as seen in this compound, can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a common strategy in modern drug design.

However, the precise placement and orientation of substituents on the quinoline scaffold are critical. An unambiguous structural determination is not merely an academic exercise; it is a fundamental prerequisite for understanding structure-activity relationships (SAR), ensuring intellectual property, and meeting regulatory standards.

This guide provides a comprehensive comparison of the primary techniques used for the structural elucidation of this compound. We will begin with the unequivocal "gold standard," single-crystal X-ray crystallography, and then compare its output with data from complementary spectroscopic (NMR, MS) and computational (DFT) methods. The focus will be on not just the "how" but the "why," offering insights into the experimental choices and the synergistic value of a multi-technique approach.

The Gold Standard: Single-Crystal X-ray Crystallography

For determining the precise solid-state atomic arrangement of a molecule, single-crystal X-ray crystallography is unparalleled. It provides a definitive, three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and intermolecular interactions can be derived with exceptional precision. This level of detail is unattainable by other methods.

Causality Behind the Experimental Choices

The entire process hinges on obtaining a single, high-quality crystal. The slow evaporation method described below is chosen for its simplicity and effectiveness in allowing molecules to self-assemble into a well-ordered lattice, which is essential for diffracting X-rays coherently. The choice of solvent (ethanol/water) is critical; it must be one in which the compound is sparingly soluble, allowing for a slow, controlled precipitation as the more volatile solvent evaporates.

Experimental Protocol: From Crystal to Structure
  • Crystal Growth (Slow Evaporation):

    • Dissolve 5-10 mg of this compound in a minimal amount of a suitable solvent (e.g., ethanol) in a small, clean vial.

    • Add a co-solvent in which the compound is less soluble (e.g., water) dropwise until the solution becomes slightly turbid.

    • Add one or two drops of the primary solvent to redissolve the precipitate, resulting in a saturated solution.

    • Cover the vial with parafilm and pierce it with a few small holes to allow for slow evaporation.

    • Place the vial in a vibration-free location at a constant temperature. Colorless, block-like crystals are expected to form over several days.

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed single crystal (typically 0.1-0.3 mm in size) under a microscope.

    • Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (100 K) to minimize thermal motion and radiation damage.

    • Center the crystal on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.

    • Perform a preliminary screening to determine the crystal quality and unit cell parameters.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles (e.g., using an omega scan).

  • Structure Solution and Refinement:

    • Process the raw diffraction data (integration, scaling, and absorption correction) using software like CrysAlisPro or SAINT.

    • Solve the structure using direct methods or Patterson synthesis (e.g., with SHELXT) to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL). This process involves refining atomic coordinates, thermal parameters, and occupancies until the calculated and observed diffraction patterns match as closely as possible.

    • Locate and add hydrogen atoms to the model, typically placed in calculated positions and refined using a riding model.

Workflow and Crystallographic Data

X_Ray_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal_Growth Crystal Growth Mounting Crystal Mounting & Cooling Crystal_Growth->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Processing Data Processing & Reduction Data_Collection->Processing Solution Structure Solution (SHELXT) Processing->Solution Refinement Structure Refinement (SHELXL) Solution->Refinement Validation Validation & CIF Output Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Summary of Crystallographic Data

The following table summarizes typical data obtained for this compound.

ParameterValueSignificance
Chemical FormulaC₁₁H₈F₃NConfirms the elemental composition of the unit cell.
Formula Weight211.19 g/mol Molar mass of the molecule.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)a = 8.5, b = 12.1, c = 9.8 (example)Dimensions of the unit cell.
β (°)105.5° (example)The angle of the monoclinic unit cell.
Volume (ų)970 (example)The volume of a single unit cell.
Z4The number of molecules per unit cell.
R₁ (final R-factor)< 0.05A key indicator of the quality of the refinement; lower is better.
wR₂ (final R-factor)< 0.12A weighted R-factor that is also used to assess the quality of the final model.

The refined structure would definitively show the quinoline ring system as largely planar. The methyl and trifluoromethyl groups would be located at the C8 and C2 positions, respectively, with precisely determined C-C, C-N, and C-F bond lengths and angles, providing an unambiguous structural proof.

Orthogonal and Complementary Techniques

While X-ray crystallography provides an unparalleled view of the solid state, it requires a suitable single crystal, which is not always obtainable. Furthermore, molecules can exhibit different conformations in solution. Therefore, spectroscopic and computational methods are essential for a complete picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating molecular structure in solution. By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), it provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. This reveals the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern, indicating neighboring protons), and their relative numbers (integration).

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon-13 spectrum. This shows a single peak for each unique carbon atom in the molecule.

  • ¹⁹F NMR: Acquire a fluorine-19 spectrum. This is highly specific to the fluorine atoms, and the chemical shift is very sensitive to the electronic environment. The -CF₃ group will appear as a singlet.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

NMR_Workflow cluster_1d 1D Experiments cluster_2d 2D Experiments cluster_interp Interpretation H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY HSQC ¹H-¹³C HSQC H1->HSQC C13 ¹³C NMR C13->HSQC F19 ¹⁹F NMR Assign Assign Signals F19->Assign COSY->Assign HSQC->Assign Connect Establish Connectivity Assign->Connect Structure Propose Structure Connect->Structure

Caption: Workflow for NMR-based structure elucidation.

NucleusPredicted Chemical Shift (ppm)MultiplicityInferred Assignment
¹H8.0-8.2dH4
¹H7.8-8.0dH5
¹H7.5-7.7dH3
¹H7.3-7.5tH6
¹H7.2-7.4dH7
¹H2.6-2.8s8-CH₃
¹³C145-150q (coupling to F)C2
¹³C120-125q (coupling to F)-CF₃
¹⁹F-60 to -70s-CF₃

Interpretation: The combination of these experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the 8-methyl and 2-trifluoromethyl substituents on the quinoline core. While powerful, NMR alone cannot define bond angles or intermolecular packing with the precision of X-ray crystallography.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common choice for nitrogen-containing heterocyclic compounds as they can be readily protonated.

  • Mass Analysis: Analyze the ions in a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: Determine the m/z of the most abundant ion, typically the protonated molecule [M+H]⁺. Compare this experimental mass to the theoretical mass calculated for the expected formula.

ParameterValueSignificance
Ionization ModeESI (+)Soft ionization ideal for observing the molecular ion.
Calculated Mass for [C₁₁H₉F₃N]⁺212.0681Theoretical exact mass of the protonated molecule.
Observed Mass212.0679 (example)Experimentally measured mass.
Mass Error (ppm)< 5 ppmConfirms the elemental formula with high confidence.

Interpretation: An observed mass that matches the calculated mass to within 5 ppm provides strong evidence for the chemical formula C₁₁H₈F₃N, but it gives no information about the arrangement of the atoms (isomerism).

Synthesis and Overall Comparison

Each technique provides a different piece of the structural puzzle. X-ray crystallography gives the definitive solid-state structure, NMR confirms that structure and connectivity in solution, and HRMS validates the elemental formula.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, crystal packing.Unambiguous, definitive structure determination.Requires a high-quality single crystal; structure is for the solid state.
NMR Spectroscopy Atomic connectivity, chemical environment, solution-state structure.Excellent for structure in solution; does not require crystals.Provides indirect geometric information; can be complex to interpret.
Mass Spectrometry (HRMS) Exact mass and elemental formula.Extremely high sensitivity and accuracy for formula determination.Provides no information on isomerism or 3D structure.

Conclusion: An Integrated Approach

The structural elucidation of this compound is most robustly achieved through the synergistic use of multiple analytical techniques. While single-crystal X-ray crystallography stands alone in its ability to provide a definitive and highly precise three-dimensional structure in the solid state, it is not always feasible and does not describe the molecule's behavior in solution.

NMR spectroscopy serves as the ideal complementary technique, confirming the atomic connectivity and solution-state structure, while high-resolution mass spectrometry provides orthogonal confirmation of the elemental formula. Together, these methods form a self-validating system, providing the high-confidence structural data that is essential for drug development, materials science, and fundamental chemical research. This integrated approach ensures that the structure is not just proposed, but rigorously proven.

References

  • Principles of X-ray Crystallography: "Crystal Structure Refinement: A Crystallographer's Guide to SHELXL", P. Müller, Ed., Oxford University Press. [URL: https://global.oup.com/academic/product/crystal-structure-refinement-9780199234991]
  • NMR Spectroscopy: "Spectrometric Identification of Organic Compounds", R. M. Silverstein, F. X. Webster, D. J. Kiemle, D. L. Bryce, Wiley. [URL: https://www.wiley.com/en-us/Spectrometric+Identification+of+Organic+Compounds%2C+8th+Edition-p-9780470616376]
  • Mass Spectrometry: "Mass Spectrometry: Principles and Applications", E. de Hoffmann, V. Stroobant, Wiley. [URL: https://www.wiley.

A Researcher's Guide to Benchmarking the Efficacy of 8-Methyl-2-(trifluoromethyl)quinoline Across Diverse Cell Line Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of 8-Methyl-2-(trifluoromethyl)quinoline. We will delve into the scientific rationale behind experimental design, present detailed protocols for key assays, and offer insights into interpreting the resulting data. Our focus is to establish a robust methodology for comparing the efficacy of this novel quinoline derivative against established anti-cancer agents in a variety of cellular contexts.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activities.[1][2][3] The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4][5] this compound, therefore, represents a promising candidate for anti-cancer drug discovery.

Plausible Mechanism of Action: Disruption of Pro-Survival Signaling

While the precise molecular targets of this compound are yet to be fully elucidated, many quinoline derivatives exert their anti-neoplastic effects by interfering with critical cell signaling pathways that regulate cell growth, proliferation, and survival.[6][7] One of the most frequently dysregulated pathways in cancer is the PI3K/Akt/mTOR cascade. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[7]

G compound This compound pi3k PI3K compound->pi3k Inhibition akt Akt pi3k->akt Activation mtor mTOR akt->mtor Activation proliferation Cell Proliferation & Survival mtor->proliferation Promotion apoptosis Apoptosis mtor->apoptosis Inhibition G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis cell_lines Select Diverse Cell Lines (e.g., A549, MCF-7, HCT116, and Normal Fibroblasts) mtt_assay MTT Assay to Determine IC50 Values cell_lines->mtt_assay apoptosis_assay Annexin V-FITC/PI Staining for Apoptosis mtt_assay->apoptosis_assay cell_cycle Propidium Iodide Staining for Cell Cycle Analysis mtt_assay->cell_cycle comparison Compare Efficacy with Standard Chemotherapeutic (e.g., Doxorubicin) apoptosis_assay->comparison cell_cycle->comparison data_interpretation Data Interpretation and Therapeutic Potential Assessment comparison->data_interpretation

Caption: A structured workflow for benchmarking compound efficacy.

Detailed Experimental Protocols

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability. [8][9]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a reference compound (e.g., Doxorubicin) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, including the floating cells from the supernatant.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a solution containing PI and RNase A. Incubate for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point. [10][11][12]

Comparative Efficacy Analysis

The primary goal of this benchmarking guide is to objectively compare the performance of this compound with a standard-of-care chemotherapeutic agent.

G cluster_0 Cancer Cell Lines cluster_1 Non-Cancerous Cell Line compound_A This compound lung A549 (Lung) compound_A->lung Test Efficacy (IC50) breast MCF-7 (Breast) compound_A->breast Test Efficacy (IC50) colon HCT116 (Colon) compound_A->colon Test Efficacy (IC50) normal Fibroblasts compound_A->normal Test Efficacy (IC50) compound_B Standard Chemotherapy (e.g., Doxorubicin) compound_B->lung Test Efficacy (IC50) compound_B->breast Test Efficacy (IC50) compound_B->colon Test Efficacy (IC50) compound_B->normal Test Efficacy (IC50) evaluation Compare IC50 values and assess therapeutic index lung->evaluation breast->evaluation colon->evaluation normal->evaluation

Caption: Logic for the comparative analysis of compound efficacy.

Illustrative Data Presentation

The following table presents hypothetical IC50 values to illustrate how the comparative data can be structured.

Cell LineTissue OriginThis compound IC50 (µM)Doxorubicin IC50 (µM)
A549 Lung Carcinoma5.20.8
MCF-7 Breast Adenocarcinoma2.81.2
HCT116 Colorectal Carcinoma4.10.5
Normal Fibroblasts Connective Tissue> 5010.5

Data Interpretation:

  • Potency: In this hypothetical scenario, Doxorubicin exhibits greater potency (lower IC50 values) against the tested cancer cell lines.

  • Selectivity: this compound displays a more favorable therapeutic index, with significantly lower toxicity towards normal fibroblasts compared to the cancer cell lines. This is a crucial parameter in drug development, as it suggests a potentially wider therapeutic window and fewer side effects.

  • Differential Sensitivity: The varying IC50 values across the cancer cell lines indicate that the compound's efficacy may be context-dependent, possibly due to differences in the genetic and proteomic profiles of the cells.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to benchmarking the efficacy of this compound. By employing a combination of cytotoxicity assays and mechanistic studies across a panel of diverse cell lines, researchers can gain valuable insights into the compound's therapeutic potential. The comparative analysis against a standard chemotherapeutic agent is essential for contextualizing its potency and selectivity. The favorable hypothetical therapeutic index for this compound underscores the importance of further investigation into its mechanism of action and its potential as a lead compound for the development of novel anti-cancer therapies.

References

  • Benchchem. Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives.
  • Naidoo, A. et al. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells.
  • Costa, C. A. et al. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511 (2020).
  • Fareed, M. et al. Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate (2018).
  • El-Sayed, N. F. et al. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing (2024).
  • Ibrahim, M. A. A. et al. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI (2022).
  • Prakash, G. K. S. et al. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine.
  • Khan, I. et al. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (2025).
  • Kumar, A. et al. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. National Institutes of Health (NIH).
  • Begum, M. et al. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells.
  • Zhang, Y. et al. A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells. MDPI.
  • Xu, Z. et al. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. ResearchGate.
  • Singh Patel, K. et al. Design, synthesis and molecular modeling of new quinoline analogues as potential anti-cancer agents. ResearchGate.
  • Alam, M. A. et al. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review.
  • Liu, Y. et al. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate (2025).
  • Kumar, A. et al. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega (2025).
  • Valente, S. et al. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. National Institutes of Health (NIH).
  • Kumar, A. et al. Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents.
  • Jampilek, J. & Kralova, K. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. National Institutes of Health (NIH).
  • Lee, D. H. et al. PNU-74654 Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer.
  • Kim, J. H. et al. A novel trifluoromethyl quinoline derivative targeting SGK1 inducing autophagy and apoptosis via regulating mTOR/FOXO3a pathway in glioblastoma. ResearchGate (2025).
  • Khan, I. et al. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC (2025).
  • Lu, H. et al. Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. MDPI.
  • A novel trifluoromethyl benzopyran induces G1 cell cycle arrest and apoptosis in HeLa human cervical carcinoma cells. PubMed (2013).
  • Foley, M. & Tilley, L. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents.
  • Singh Patel, K. et al. Quinoline derivatives known anticancer agents.[7] ResearchGate. Available from:

  • El-Sayed, N. F. et al. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. PMC - NIH (2024).
  • Foley, M. & Tilley, L. Quinoline antimalarials: mechanisms of action and resistance. PubMed (1997).
  • Biagini, G. A. Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era. GtR - UKRI.
  • Kumar, A. et al. Induction of Genes Implicated in Stress Response and Autophagy by a Novel Quinolin-8-yl-nicotinamide QN523 in Pancreatic Cancer. PMC - NIH.
  • Acetylcorynoline Induces Apoptosis and G2/M Phase Arrest through the c-Myc Signaling Pathway in Colon Cancer Cells. PubMed (2023).
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
  • Begum, H. et al. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. PubMed (2022).

Sources

Side-by-side comparison of synthesis routes for trifluoromethylquinolines.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of the trifluoromethyl (CF₃) group into the quinoline scaffold is a cornerstone of modern medicinal chemistry and materials science.[1] This is due to the unique electronic properties of the CF₃ group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4][5] Trifluoromethylated quinolines are prevalent in a wide array of pharmaceuticals, including anticancer and antimalarial agents, underscoring the importance of efficient and versatile synthetic methodologies.[3][5][6] This guide provides a side-by-side comparison of the primary synthesis routes to trifluoromethylquinolines, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the optimal strategy for their specific needs.

Two principal strategies dominate the landscape of trifluoromethylquinoline synthesis:

  • Strategy A: Direct Trifluoromethylation of a Pre-formed Quinoline Core. This approach involves the introduction of the CF₃ group onto an existing quinoline ring system.

  • Strategy B: Construction of the Quinoline Ring from Trifluoromethylated Building Blocks. This strategy utilizes starting materials that already contain the CF₃ moiety to build the quinoline skeleton.

This guide will delve into the nuances of each approach, providing a comparative analysis of their strengths and limitations.

Strategy A: Direct Trifluoromethylation of the Quinoline Ring

Direct C-H trifluoromethylation of quinolines is an attractive approach due to its atom economy.[7] The choice of trifluoromethylating reagent is critical and dictates the reaction mechanism, which can be broadly categorized as radical, nucleophilic, or electrophilic.

Radical Trifluoromethylation

Radical trifluoromethylation has emerged as a powerful tool for the direct functionalization of heterocycles.[7] These methods often proceed under mild conditions and can tolerate a wide range of functional groups.

Langlois Reagent (Sodium Trifluoromethanesulfinate, CF₃SO₂Na)

The Langlois reagent is an inexpensive and stable solid that generates a trifluoromethyl radical (•CF₃) in the presence of an oxidant.[8][9][10] This radical can then add to the electron-deficient positions of the quinoline ring.

Mechanism of Action: The reaction is typically initiated by an oxidant, such as tert-butyl hydroperoxide (TBHP), which facilitates the single-electron oxidation of the trifluoromethanesulfinate to generate the •CF₃ radical.[8][10][11] This electrophilic radical preferentially attacks the electron-rich positions of the quinoline nucleus.

Workflow for Radical Trifluoromethylation using Langlois Reagent:

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Product Quinoline Quinoline Substrate Radical_Add Radical Addition to Quinoline Quinoline->Radical_Add Langlois Langlois Reagent (CF₃SO₂Na) Radical_Gen Generation of •CF₃ Radical Langlois->Radical_Gen Oxidant Oxidant (e.g., TBHP) Oxidant->Radical_Gen Radical_Gen->Radical_Add Rearomatization Rearomatization Radical_Add->Rearomatization Product Trifluoromethylquinoline Rearomatization->Product

Caption: General workflow for radical trifluoromethylation.

Experimental Protocol: Trifluoromethylation of Quinoline using Langlois Reagent

  • To a solution of quinoline (1.0 mmol) in a suitable solvent (e.g., acetonitrile/water) is added Langlois reagent (1.5 mmol) and tert-butyl hydroperoxide (2.0 mmol).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired trifluoromethylquinoline.

Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and efficient means of generating radicals.[12][13][14][15] In the context of trifluoromethylation, a photocatalyst, upon excitation by visible light, can facilitate the single-electron reduction of a suitable trifluoromethyl source to generate the •CF₃ radical.[13][16]

Mechanism of Action: A common approach involves the use of a ruthenium or iridium-based photocatalyst.[13] Upon photoexcitation, the catalyst can reduce a trifluoromethyl source like triflyl chloride (CF₃SO₂Cl) or Umemoto's reagent to generate the •CF₃ radical.[13] This radical then adds to the quinoline ring.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylating agents deliver a "CF₃⁺" equivalent to nucleophilic substrates. These reagents are particularly effective for the trifluoromethylation of electron-rich aromatic and heteroaromatic compounds.

Togni Reagents

Togni reagents are hypervalent iodine compounds that serve as effective electrophilic trifluoromethylating agents.[17][18][19][20] Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) is a widely used example.[17][18]

Mechanism of Action: The reaction of Togni Reagent II with a nucleophile, such as an enolate or an electron-rich heterocycle, is believed to proceed through a ligand exchange on the iodine center, followed by reductive elimination to transfer the CF₃ group.[21]

Umemoto Reagents

Umemoto's reagents are S-(trifluoromethyl)dibenzothiophenium salts that act as powerful electrophilic trifluoromethylating agents.[22][23][24] They exhibit high reactivity and thermal stability.[22]

Mechanism of Action: These reagents react with nucleophiles, transferring the trifluoromethyl group via a nucleophilic attack on the sulfonium salt, leading to the displacement of dibenzothiophene.

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation involves the delivery of a "CF₃⁻" equivalent. The Ruppert-Prakash reagent (trifluoromethyl)trimethylsilane, TMSCF₃) is the most prominent reagent in this class.[25][26][27][28]

Ruppert-Prakash Reagent (TMSCF₃)

TMSCF₃ requires activation by a fluoride source (e.g., TBAF) or other nucleophilic initiator to generate the trifluoromethide anion ([CF₃]⁻).[25][27][28]

Mechanism of Action: The reaction proceeds via an anionic chain mechanism. A catalytic amount of a nucleophilic initiator activates TMSCF₃ to generate the trifluoromethide anion. This anion then attacks an electrophilic position on the quinoline ring (often requiring prior activation of the ring).[28]

Comparative Summary of Direct Trifluoromethylation Methods

MethodReagent TypeKey ReagentsTypical ConditionsAdvantagesDisadvantages
Radical RadicalLanglois Reagent, Togni/Umemoto Reagents + PhotocatalystMild, often room temperatureHigh functional group tolerance, good for C-H functionalizationRegioselectivity can be an issue, may require an oxidant
Electrophilic ElectrophilicTogni Reagents, Umemoto ReagentsMild to moderate temperaturesGood for electron-rich quinolinesReagents can be expensive, may not be suitable for electron-deficient quinolines
Nucleophilic NucleophilicRuppert-Prakash Reagent (TMSCF₃)Requires a nucleophilic initiator (e.g., F⁻)Excellent for reaction with carbonyls and imines on the quinoline side chainDirect C-H trifluoromethylation of the quinoline ring is challenging

Strategy B: Building the Quinoline Ring from Trifluoromethylated Precursors

This approach offers excellent control over the position of the trifluoromethyl group. The synthesis typically involves the condensation of a trifluoromethylated building block with a suitable aniline derivative.

Friedländer Annulation

The Friedländer annulation is a classic method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. To synthesize trifluoromethylquinolines, a trifluoromethyl-β-diketone or a related α-trifluoromethyl carbonyl compound is often used.

Mechanism of Action: The reaction proceeds through an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring.

Workflow for Friedländer Annulation:

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Product Aniline 2-Aminoaryl Aldehyde/Ketone Condensation Aldol Condensation Aniline->Condensation CF3_Carbonyl α-Trifluoromethyl Carbonyl Compound CF3_Carbonyl->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 4-Trifluoromethylquinoline Dehydration->Product

Caption: General workflow for Friedländer annulation.[29]

Cycloaddition Reactions

[2+3] and [3+2] cycloaddition reactions provide another powerful strategy for constructing the trifluoromethylated quinoline core.[30][31][32][33] For instance, a copper-catalyzed Huisgen [2+3]-cycloaddition of sulfonyl azides with terminal alkynes bearing a trifluoromethyl group can yield 2-trifluoromethylquinolines.[30]

Mechanism of Action: These reactions typically involve the formation of a five-membered ring intermediate which then undergoes rearrangement and elimination to afford the aromatic quinoline product.

Comparative Summary of Ring Construction Methods

MethodKey ReactionStarting MaterialsPosition of CF₃ GroupAdvantagesDisadvantages
Friedländer Annulation Condensation/Cyclization2-Aminoaryl aldehyde/ketone, CF₃-β-diketoneTypically at C4[29]High regioselectivity, well-established methodAvailability of starting materials can be a limitation
Cycloaddition [2+3] or [3+2] CycloadditionTrifluoromethylated alkynes/alkenes and azides/dipolesVaries depending on the specific cycloadditionCan access diverse substitution patternsMay require metal catalysts, mechanism can be complex
From CF₃-Alkenes Multi-step sequenceCF₃-enamines and 2-nitrobenzaldehydesTypically at C2[34]Good yields and stereoselectivityMulti-step process
From CF₃-Building Blocks Annulation reactionsCF₃-imidoyl sulfoxonium ylides and nitrilesCan be divergent to form different heterocycles[4]Versatile building blocks for various heterocyclesSynthesis of the building blocks may be complex

Conclusion

The synthesis of trifluoromethylquinolines can be approached from two main directions: direct trifluoromethylation of a pre-existing quinoline ring or construction of the ring from trifluoromethylated precursors. The choice of strategy depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required functional group tolerance.

Direct radical trifluoromethylation methods, particularly those employing photoredox catalysis, offer a modern and versatile approach for C-H functionalization. For precise control over the position of the trifluoromethyl group, building the quinoline ring using methods like the Friedländer annulation with trifluoromethylated starting materials remains a robust and reliable strategy. As the demand for novel trifluoromethylated quinolines in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key area of research.

References

  • Fujisaka, A., et al. SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, Vol. 104, No. 3, 2022.
  • Wikipedia. Togni reagent II. [Link]

  • Wikipedia. Trifluoromethyltrimethylsilane. [Link]

  • RSC Publishing. Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. [Link]

  • RSC Publishing. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. [Link]

  • SigutLabs. Reagent of the month – November - Langlois reagent. [Link]

  • Synfacts. Synthesis of 2-Trifluoromethylquinolines via a [2+3] Cycloaddition. [Link]

  • National Institutes of Health. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. [Link]

  • Resonance. Langlois Reagent. [Link]

  • Organic Letters. N-Trifluoromethylation of Nitrosoarenes with Sodium Triflinate. [Link]

  • Wikipedia. Sodium trifluoromethanesulfinate. [Link]

  • PubMed. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. [Link]

  • RSC Publishing. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. [Link]

  • ResearchGate. Direct trifluoromethylation of a quinoline. [Link]

  • ResearchGate. a) Examples of trifluoromethylated quinoline drug molecules b) Recent.... [Link]

  • ResearchGate. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks | Request PDF. [Link]

  • ResearchGate. Scheme 20: (a) Synthesis of fluorinated trifluoromethylquinolines,.... [Link]

  • International Journal of Chemical Studies. Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. [Link]

  • ResearchGate. Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. [Link]

  • Sci-Hub. Synthesis of 2-Trifluoromethylquinolines via a [2+3] Cycloaddition. [Link]

  • PubMed. Photoredox-Catalyzed Trifluoromethylative Intramolecular Cyclization: Synthesis of CF3-Containing Heterocyclic Compounds. [Link]

  • National Institutes of Health. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. [Link]

  • MDPI. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. [Link]

  • RSC Publishing. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. [Link]

  • National Institutes of Health. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. [Link]

  • PubMed Central. Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds. [Link]

  • RSC Publishing. Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. [Link]

  • RSC Publishing. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. [Link]

  • National Institutes of Health. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. [Link]

  • PubMed. Synthesis of Trifluoromethylated Pyrazolidines by [3 + 2] Cycloaddition. [Link]

  • Chemistry LibreTexts. 1.2: Cycloaddition Reactions. [Link]

Sources

A Guide to Inter-laboratory Comparison of Analytical Results for 8-Methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical results for 8-Methyl-2-(trifluoromethyl)quinoline. Given the increasing importance of fluorinated quinoline derivatives in pharmaceutical development, ensuring the accuracy, precision, and comparability of analytical data across different laboratories is paramount.[1][2][3] This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and provides a robust structure for a proficiency testing scheme. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to validate their analytical methods and ensure the reliability of their data, thereby fostering confidence in multi-site studies and regulatory submissions.

Introduction: The Imperative for Analytical Harmony

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents, including those with antimalarial, anticancer, and anti-inflammatory properties.[2][3][4] The incorporation of a trifluoromethyl (-CF3) group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][5][6] Specifically, it can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1][5][6][7][8]

As research and development on this compound and its analogues progress, it is inevitable that the synthesis and analysis of this compound will be undertaken by multiple laboratories, including contract research organizations (CROs) and academic partners. In this context, ensuring the consistency and reliability of analytical results is not merely a matter of good scientific practice; it is a critical component of regulatory compliance and successful drug development. Inter-laboratory comparisons, or proficiency tests, are the gold standard for evaluating the performance of different laboratories and ensuring data equivalence.[9]

This guide is designed to serve as a foundational document for establishing an inter-laboratory comparison for this compound. It provides detailed analytical methodologies and a comprehensive protocol for conducting such a study.

Analytical Methodologies for this compound

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the availability of instrumentation. For this compound, HPLC and GC-MS are the most pertinent analytical techniques for quantification and identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for quinoline derivatives.[10][11][12][13]

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound, a reverse-phase (RP) HPLC method is appropriate, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. A UV detector is commonly used for quantification.

Causality Behind Experimental Choices:

  • Column: A C18 column is chosen for its versatility and proven performance in separating a wide range of organic molecules.

  • Mobile Phase: A mixture of acetonitrile and water provides good separation efficiency. The addition of a small amount of an acid, like phosphoric acid or formic acid, can improve peak shape by suppressing the ionization of the basic quinoline nitrogen.[13]

  • Detection: The aromatic nature of the quinoline ring allows for sensitive detection using a UV detector. The detection wavelength should be set at an absorbance maximum for the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds.[14][15][16]

Principle: In GC, the sample is vaporized and separated as it travels through a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

Causality Behind Experimental Choices:

  • Column: A nonpolar or mid-polar capillary column is typically used for the separation of heterocyclic compounds.

  • Injection: A split/splitless injector is commonly used. The injector temperature must be high enough to ensure complete vaporization of the analyte without causing thermal degradation.

  • Ionization: Electron ionization (EI) is a standard technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not a primary quantitative tool for inter-laboratory comparisons of purity, NMR is indispensable for the unambiguous structural confirmation of the analyte. Both ¹H and ¹³C NMR should be used to confirm the identity and structure of the this compound standard.[17][18][19]

Proposed Inter-laboratory Comparison Protocol

This section outlines a detailed protocol for conducting an inter-laboratory comparison study.

Objective

To assess the proficiency of participating laboratories in the quantitative analysis of this compound in a common sample matrix and to identify any systematic biases in their analytical methods.

Study Design

A central organizing body will be responsible for the preparation and distribution of the test materials.

  • Test Material: A solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration. To challenge the laboratories, a second "blind" sample with a slightly different concentration can also be included.

  • Participants: A minimum of 8-15 laboratories should be recruited to ensure statistical validity.[20]

  • Timeline: A clear timeline for sample distribution, analysis, and reporting of results should be established.

Caption: Workflow for the proposed inter-laboratory comparison.

Experimental Protocols

Participating laboratories should adhere to the following validated methods.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 250 nm.

  • Column Temperature: 30 °C.

  • Calibration: Prepare a 5-point calibration curve using the provided standard solution.

  • Analysis: Inject the unknown sample in triplicate and determine the concentration from the calibration curve.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (10:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-350.

  • Analysis: Analyze the sample in triplicate. Quantification should be based on the peak area of a characteristic ion.

Data Analysis and Performance Evaluation

The performance of each laboratory will be evaluated using z-scores, a widely accepted statistical tool in proficiency testing.[20][21][22][23]

The z-score is calculated as:

z = (x - X) / σ

where:

  • x is the result from the participating laboratory.

  • X is the assigned value (the robust mean of all participants' results).

  • σ is the standard deviation for proficiency assessment.

Interpretation of z-scores: [22]

  • |z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |z| < 3.0: Questionable performance (warning signal).

  • |z| ≥ 3.0: Unsatisfactory performance (action signal).

Data Presentation

The results of the inter-laboratory comparison should be summarized in clear and concise tables.

Table 1: Hypothetical HPLC Results from Participating Laboratories

Laboratory IDReported Concentration (mg/mL)z-scorePerformance
Lab-011.020.5Satisfactory
Lab-020.98-1.5Satisfactory
Lab-031.052.0Satisfactory
Lab-040.95-3.0Unsatisfactory
Lab-051.010.0Satisfactory
............

Table 2: Typical HPLC Method Validation Parameters

ParameterTypical Performance Value
Linearity (r²)> 0.999
Accuracy (% Recovery)98% - 102%
Precision (%RSD)< 2%
Limit of Detection (LOD)0.1 - 1.0 µg/mL
Limit of Quantification (LOQ)0.2 - 5.0 µg/mL

Visualization of Key Structures

chemical_structure cluster_quinoline This compound mol  <TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/example.png"/>TD>TR>TABLE>

Caption: Chemical structure of this compound.

Conclusion

A robust inter-laboratory comparison is essential for ensuring the quality and reliability of analytical data for this compound. By implementing the standardized protocols and statistical evaluations outlined in this guide, participating laboratories can confidently assess their analytical proficiency, identify areas for improvement, and contribute to a harmonized understanding of this important pharmaceutical compound. This ultimately supports more efficient and reliable drug development programs.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. [Link]

  • The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The role of fluorine in medicinal chemistry - Taylor & Francis Online. [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results - Diva-Portal.org. [Link]

  • Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols - PubMed. [Link]

  • A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils - RSC Publishing. [Link]

  • Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC - NIH. [Link]

  • Roles of Fluorine in Drug Design and Drug Action | Bentham Science. [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate. [Link]

  • Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. [Link]

  • Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying - MDPI. [Link]

  • Analysis of interlaboratory comparison when the measurements are not normally distributed - Archimer. [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. [Link]

  • Structure elucidation of quinoline| NMR Spectroscopy - YouTube. [Link]

  • Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Z-Score in Proficiency Testing: Understanding ISO 13528 - Shapypro.com. [Link]

  • Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline - SIELC Technologies. [Link]

  • Equivalence Testing for Comparability - BioPharm International. [Link]

  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • Multidimensional Analysis Reveals the Flavor Quality Formation Mechanism During the Primary Pile Fermentation of Dark Tea - MDPI. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. [Link]

  • A Central Laboratory Interlaboratory Comparison Program to Assess the Comparability of Data of Forty-one - Medpace. [Link]

  • How to Demonstrate Comparability of Analytical Procedures - gmp-compliance.org. [Link]

  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC - NIH. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

  • An Overview: The biologically important quninoline derivatives. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. [Link]06798/)

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 8-Methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, technically grounded guide for the proper handling and disposal of 8-Methyl-2-(trifluoromethyl)quinoline.

This compound, a substituted quinoline, requires meticulous management as a hazardous chemical waste stream. Its structural components—a quinoline core known for potential toxicity and a stable trifluoromethyl group—necessitate a disposal protocol grounded in caution and regulatory compliance.[1][2] Adherence to the procedures outlined herein, in conjunction with your institution's Environmental Health and Safety (EHS) protocols and all local, state, and federal regulations, is not merely recommended; it is imperative.[3][4]

Hazard Identification and Risk Assessment

A foundational understanding of a chemical's properties is the first step in safe handling. This compound is classified as hazardous, primarily causing skin and eye irritation, and may cause respiratory irritation.[5] The quinoline moiety itself is associated with more severe hazards, including suspicion of causing genetic defects and cancer, and is toxic to aquatic life with long-lasting effects.[2] While specific data for the 8-methyl-2-(trifluoromethyl) derivative is limited, a conservative approach that respects the hazards of the parent quinoline structure is scientifically prudent.

The causality behind this caution lies in the compound's metabolic pathways and environmental fate. Halogenated aromatic structures can be persistent in the environment, and quinoline derivatives can exhibit significant biological activity.[6] Therefore, preventing their release is a primary objective.

Table 1: Key Safety and Physical Data for Related Compounds

PropertyValue (8-Methylquinoline)Value (Quinoline)Rationale for Caution
GHS Hazard Statements H315, H319, H335[5]H302+H312, H315, H319, H341, H350, H411[2]Assume a hazard profile closer to the more toxic parent compound (quinoline) as a precautionary measure.
Signal Word Warning[5]Danger[7]The trifluoromethyl group can alter toxicity, but the underlying quinoline hazards remain a primary concern.
Boiling Point 245 - 248 °C[5]237 °C[8]Low volatility at room temperature, but potential for vapor generation if heated.
Flash Point 104 °C[5]101 °C[8]Combustible liquid. Keep away from ignition sources.
Disposal Classification Hazardous Waste[5][9]Hazardous Waste[2][9]Must be disposed of through a licensed hazardous waste contractor. Do not dispose in trash or down the drain.[9]

Pre-Disposal Handling & Personal Protective Equipment (PPE)

All handling and preparation for the disposal of this compound must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[4] The selection of PPE is dictated by the compound's hazard profile.

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are mandatory to prevent skin contact.[5][10] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[11]

  • Eye and Face Protection : Safety glasses with side shields or, preferably, chemical splash goggles are required to protect against accidental splashes.[10][11]

  • Body Protection : A flame-retardant and chemical-resistant lab coat must be worn to shield skin and personal clothing.[3][12]

  • Respiratory Protection : While working in a fume hood should provide adequate protection, a NIOSH-approved respirator may be necessary if there is a risk of generating aerosols outside of this controlled environment.[10]

The rationale for this level of PPE is to create a barrier system that mitigates all primary routes of exposure—dermal, ocular, and inhalation—based on the known irritant properties and the suspected systemic toxicities of related quinolines.[2][5]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as a regulated hazardous waste from "cradle-to-grave".[13] This means its journey from your lab to its final destruction is tracked and handled by certified professionals. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sanitary sewer.[9][10]

Step 1: Waste Characterization and Segregation

  • Identify the waste stream. Is it pure, unused this compound? Is it a dilute solution in a solvent? Or is it contaminated labware (e.g., pipette tips, gloves, wipes)?

  • Crucially, do not mix this waste stream with other incompatible chemical wastes. [4] Halogenated waste is often incinerated under specific conditions, and mixing it with other waste types (e.g., heavy metals) can complicate the disposal process and increase costs.

Step 2: Containerization

  • Solid Waste : Collect pure solid compound and any contaminated disposable materials (gloves, wipes, etc.) in a dedicated, puncture-proof, and sealable hazardous waste container.[3][12]

  • Liquid Waste : Collect solutions containing this compound in a leak-proof, sealable container made of a compatible material (e.g., glass or polyethylene). The container must be compatible with the solvent used.[10]

  • Empty Containers : The original container of this compound must also be treated as hazardous waste unless properly triple-rinsed. The rinsate from this cleaning process must be collected as hazardous liquid waste.[14]

Step 3: Labeling

  • Proper labeling is a critical regulatory requirement.[14] Affix a hazardous waste label to the container as soon as you begin accumulating waste.

  • The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "this compound".[12]

    • If it is a solution, list all constituents and their approximate percentages (e.g., "this compound (~5%), Methanol (95%)").[10]

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant," "Environmental Hazard").

Step 4: Accumulation and Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

  • This area must be secure, under the control of laboratory personnel, and away from drains, heat sources, or incompatible chemicals.[4] Ensure secondary containment (such as a larger bin or tray) is used to capture any potential leaks.

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3][4]

  • Complete all required waste disposal documentation accurately. This manifest system is a legal requirement that tracks the waste to its final, safe destruction, typically via high-temperature incineration.[15]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for safely managing waste streams containing this compound.

G Disposal Workflow for this compound start Start: Generate Waste characterize Characterize Waste Stream start->characterize solid Pure Solid or Contaminated Debris (gloves, wipes) characterize->solid Solid liquid Dilute Solution in Solvent characterize->liquid Liquid container Empty Original Container characterize->container Container collect_solid Collect in Labeled, Sealable Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled, Sealable Liquid Waste Container liquid->collect_liquid rinse Triple-Rinse with Appropriate Solvent container->rinse store Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate collect_rinsate->collect_liquid contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs

Caption: Disposal workflow for this compound.

Spill & Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your colleagues. If the spill is small and you are trained and equipped to handle it:

  • Ensure you are wearing the appropriate PPE.

  • Contain the spill using an inert absorbent material like sand, diatomaceous earth, or a commercial chemical spill kit.[1][16] Do not use combustible materials like paper towels to absorb large spills.

  • Carefully collect the absorbed material and place it into your designated hazardous solid waste container.[12]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleanup materials must also be disposed of as hazardous waste.[12]

  • For large spills, evacuate the laboratory immediately and contact your institution's EHS or emergency response team.

References

  • Benchchem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals.
  • Penta chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
  • Benchchem. (2025, December). Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol: A Guide for Laboratory Professionals.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 8-(Trifluoromethyl)quinolin-4-ol.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 8-Methylquinoline.
  • Boston University. (2016). Chemical Waste Management Guide. Environmental Health & Safety.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Umweltbundesamt. (n.d.). Investigation of the occurrence of PFAS (per- and polyfluorinated alkyl compounds) in waste streams.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Fisher Scientific. (2025, December 19). Quinoline - SAFETY DATA SHEET.
  • Angene Chemical. (2025, November 2). Safety Data Sheet - 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 2,4,6-Trimethylquinoline: A Procedural Guide.

Sources

Personal protective equipment for handling 8-Methyl-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: 8-Methyl-2-(trifluoromethyl)quinoline

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of this compound. The information herein is synthesized from safety data for structurally analogous quinoline derivatives, providing a robust framework for risk mitigation in the absence of a dedicated Safety Data Sheet (SDS) for this specific compound. All procedures must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines.

Hazard Profile and Immediate Precautions

This compound is a substituted quinoline derivative. Based on the hazard profiles of similar compounds, it should be handled as a hazardous substance with the potential to cause significant irritation and other health effects.[1][2][3][4][5] The primary anticipated hazards include:

  • Skin Irritation: May cause skin irritation upon contact.[2][3][4][5]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[2][3][4][5]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2][3][4]

Given these potential hazards, immediate precautions are necessary. This compound should always be handled in a well-ventilated area, with a certified chemical fume hood being the standard for minimizing inhalation exposure.[1][6]

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is your primary defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Body Part Protection Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Given the lack of specific breakthrough time data, it is prudent to use gloves with a minimum thickness of 5 mils and to change them immediately following any contact with the chemical. For extended handling periods, consider the use of double gloving.[1]
Eyes Safety Goggles or Face ShieldChemical safety goggles that form a complete seal around the eyes are mandatory to protect from splashes. Standard safety glasses with side shields are insufficient. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1][5][7]
Body Laboratory CoatA long-sleeved, knee-length laboratory coat must be worn and kept fastened to provide a barrier against skin contact.[1]
Respiratory NIOSH-approved RespiratorA respirator is required when handling the compound outside of a chemical fume hood or if there is a risk of aerosolization. A half-mask or full-face respirator equipped with a combination of organic vapor and P100 (particulate) cartridges is recommended.[1][7]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a systematic workflow is critical for ensuring safety during the handling of this compound.

Preparation and Weighing:

  • Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.

  • Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leakage.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a tared weigh boat or paper and handle with care to avoid generating dust.

Dissolution and Reaction Setup:

  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

  • Closed System: Whenever possible, maintain a closed system during reactions to prevent the escape of vapors.

  • Ventilation: Ensure the fume hood sash is at the appropriate height to maintain optimal airflow.

Post-Reaction Work-up and Purification:

  • Quenching: Quench reactions carefully, especially if they are exothermic.

  • Extraction and Transfer: Use appropriate glassware and techniques to prevent spills during extractions and transfers.

  • Purification: If performing chromatography, ensure the column is properly packed and that there are no leaks.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Inspect Container Inspect Container Work in Fume Hood->Inspect Container Weigh Compound Weigh Compound Inspect Container->Weigh Compound Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Purify Purify Dissolve/React->Purify Decontaminate Glassware Decontaminate Glassware Purify->Decontaminate Glassware Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS

Caption: A procedural flowchart for the safe handling of this compound.

Emergency Procedures: Spills and Exposure

In Case of a Spill:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[8]

  • Ventilate: Ensure the area is well-ventilated.[8]

  • Containment: For small spills, absorb the material with an inert substance such as clay or diatomaceous earth.[8]

  • Collection: Carefully sweep or shovel the contained material into a suitable, labeled container for disposal.[8]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Large Spills: For large spills, contact your institution's EHS department immediately.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[2][3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Storage and Disposal

Storage:

  • Store this compound in its original, tightly sealed container.[2][6][8]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][6][8]

Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[2][3]

  • Contact your institution's EHS department for specific disposal procedures. Do not dispose of this chemical down the drain.

References

  • Personal protective equipment for handling 10-Hydroxybenzo[h]quinoline - Benchchem. (n.d.).
  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.).
  • 8-Fluoro-2-Methyl-Quinoline - Safety Data Sheet - ChemicalBook. (2025-07-19).
  • 8-Methylquinoline - SAFETY DATA SHEET. (2009-09-26).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-22).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • SAFETY DATA SHEET - Angene Chemical. (2025-11-02).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyl-2-(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
8-Methyl-2-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.